Mono-POC Methyl Tenofovir
Beschreibung
Eigenschaften
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZMGSJRJBOSTD-XQSUJFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858142 | |
| Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246812-16-7 | |
| Record name | (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4AA6QB4R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Mono-POC Methyl Tenofovir
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Mono-POC Methyl Tenofovir, a significant process-related impurity and potential metabolite of the antiviral prodrug Tenofovir Disoproxil Fumarate. This document is intended for researchers, scientists, and professionals in drug development and quality control. It offers a detailed, reconstructed synthetic protocol, in-depth analytical characterization methodologies, and the scientific rationale behind these procedures. The guide aims to serve as a practical resource for the identification, synthesis, and analysis of this important Tenofovir derivative.
Introduction: The Significance of Tenofovir Prodrugs and Their Impurities
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][2] Due to its phosphonate group, Tenofovir itself has poor oral bioavailability. To overcome this limitation, several prodrug strategies have been developed, with Tenofovir Disoproxil Fumarate (TDF) being one of the most successful.[3] TDF is a bis-isopropyloxycarbonylmethyl (bis-POC) ester of Tenofovir, which enhances its lipophilicity and facilitates oral absorption.[4]
During the synthesis and storage of TDF, various process-related impurities and degradation products can be formed.[5] One such impurity is this compound, chemically known as O-(Isopropoxycarbonyloxymethyl)-O-methyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methylphosphonate.[5] The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.[4] Understanding the synthesis and characterization of these impurities is therefore crucial for quality control and for developing robust analytical methods for their detection and quantification.
This guide provides a detailed examination of the synthesis and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through the controlled partial hydrolysis and methylation of Tenofovir Disoproxil or by direct synthesis from a mono-esterified Tenofovir intermediate. The following protocol is a reconstructed, detailed procedure based on the synthetic strategies reported for related Tenofovir impurities.[5]
Synthetic Scheme
Sources
- 1. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to Mono-POC Methyl Tenofovir: Structure, Synthesis, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Mono-POC Methyl Tenofovir, a key intermediate and impurity in the synthesis of Tenofovir-based antiviral drugs. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the molecule's chemical properties, synthesis, and biological relevance, grounded in established scientific principles.
Introduction: The Significance of this compound
This compound is a phosphonate mono-ester derivative of Tenofovir. Its full chemical name is ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate[1][2]. It is primarily recognized in the pharmaceutical industry as a significant impurity and a metabolic intermediate of Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug of Tenofovir for the treatment of HIV/AIDS and chronic hepatitis B[1][3]. Understanding the chemical structure and behavior of this specific molecule is critical for the quality control of TDF manufacturing and for comprehending its metabolic pathway.
Chemical Structure and Physicochemical Properties
The precise chemical identity of a molecule is fundamental to its function and analysis. This compound is a complex molecule with several key functional groups that dictate its properties.
Synonyms:
-
Tenofovir Disoproxil Fumarate IP Impurity B[1]
-
[2-(6-amino-purin-9-yl)-1-methyl-ethoxymethyl]-phosphonicacid-isopropoxycarbonyloxymethyl ester methyl ester
-
(8R)-9-(6-Amino-9H-purin-9-yl)-5-methoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic acid, 1-methylethyl ester, 5-oxide
The structure consists of the core Tenofovir molecule, which is an acyclic nucleoside phosphonate, linked to a methyl group and a pivaloyloxymethyl (POC) group. The POC moiety is a common prodrug strategy to enhance bioavailability.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C15H24N5O7P | [1][2] |
| Molecular Weight | 417.35 g/mol | [1][2] |
| CAS Number | 1246812-16-7 | [1][2] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Slightly soluble in Dichloromethane, Methanol (with heat), and Water | [5] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [4] |
Synthesis and Characterization
The synthesis of this compound is not typically a primary goal but rather a byproduct or intermediate in the synthesis of Tenofovir Disoproxil. A generalized synthetic approach for related phosphonamidate conjugates of Tenofovir involves the protection of amino acids, esterification, deprotection, and subsequent reaction with Tenofovir[6].
Generalized Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of Tenofovir prodrugs, which would include the formation of intermediates like this compound.
Caption: Conceptual Synthesis Workflow for Tenofovir Prodrugs.
Analytical Characterization
The identification and quantification of this compound, especially as an impurity, relies on high-resolution analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating this compound from Tenofovir Disoproxil and other related substances. A validated UPLC method is crucial for the quality control of Tenofovir alafenamide and its impurities[7]. The method's specificity ensures that there are no interfering peaks at the retention time of the analyte[7].
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS/MS), this technique provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments. Micro-LC-MS/MS methods have been developed for the quantification of Tenofovir and its metabolites in biological matrices[8][9].
Exemplary Analytical Protocol: LC-MS/MS for Tenofovir-related compounds
This protocol is a generalized representation for the analysis of Tenofovir and its derivatives in a biological matrix, such as plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add a stable-labeled internal standard.
-
Perform a solid-phase extraction (SPE) to remove interfering substances[10].
-
Wash the SPE cartridge with appropriate solvents to remove impurities.
-
Elute the analyte and internal standard from the cartridge.
-
For certain applications, derivatization may be performed on the SPE cartridge to improve chromatographic properties[10].
-
-
Chromatographic Separation:
-
Column: A column suitable for polar compounds, such as an amino stationary phase for HILIC mode or a strong cation exchange column[8][10].
-
Mobile Phase: A gradient of aqueous and organic solvents, optimized for the separation of the analytes.
-
Flow Rate: Appropriate for the column dimensions (e.g., µL/min for micro-LC).
-
Mass Spectrometric Detection:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mechanism of Action: The Prodrug Conversion Pathway
This compound, as an intermediate of the prodrug Tenofovir Disoproxil, follows a similar intracellular conversion pathway to release the active drug, Tenofovir. Tenofovir itself has low oral bioavailability, necessitating its administration as a prodrug[11].
The lipophilic ester groups of the prodrug allow for passive diffusion across the cell membrane[12]. Once inside the cell, the conversion to the active form occurs in several steps:
-
Hydrolysis by Esterases: Cellular esterases, such as carboxylesterases, hydrolyze the POC and methyl ester groups to yield Tenofovir[12].
-
Phosphorylation: Cellular kinases then phosphorylate Tenofovir in two successive steps to form Tenofovir diphosphate (TFV-DP), the active antiviral agent[11][12].
TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase. It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP). Upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group, thus halting viral replication[3][11].
Metabolic Conversion Pathway
The following diagram illustrates the intracellular conversion of a Tenofovir prodrug to its active diphosphate form.
Caption: Intracellular metabolic pathway of a Tenofovir prodrug.
Conclusion
This compound is a molecule of significant interest in pharmaceutical development and quality control. Its well-defined chemical structure and physicochemical properties are essential for its accurate identification and quantification. While not an active pharmaceutical ingredient itself, its role as a key intermediate in the metabolic activation of Tenofovir prodrugs and as a potential impurity in drug manufacturing underscores the importance of a thorough understanding of its chemistry and analytical profiles. The methodologies and principles outlined in this guide provide a solid foundation for researchers and professionals working with Tenofovir-based therapeutics.
References
-
SynZeal. (n.d.). Tenofovir Mono POC Dimer | 1962114-92-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mono-poc tenofovir. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Tefovir? Synapse. Retrieved from [Link]
-
ChemBK. (n.d.). Mono-POC PMPA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tenofovir isoproxil monoester. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Retrieved from [Link]
-
Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tenofovir. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities. Retrieved from [Link]
Sources
- 1. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chembk.com [chembk.com]
- 6. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Preamble: The Prodrug Imperative in Antiviral Therapy
An In-depth Technical Guide to the Mechanism of Action of Mono-POC Methyl Tenofovir
Tenofovir, an acyclic nucleoside phosphonate, stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Its intrinsic structure, however, presents a significant pharmacological challenge: the phosphonate group is negatively charged at physiological pH, severely limiting its oral bioavailability and ability to passively diffuse across cellular membranes.[3] This fundamental obstacle necessitated the development of prodrug strategies to mask this charge, enhance lipophilicity, and ensure effective delivery of tenofovir to its intracellular site of action. The most successful of these has been Tenofovir Disoproxil Fumarate (TDF), a bis(isopropoxycarbonyloxymethyl) ester, often referred to as a bis(POC) prodrug.[4][5][6] The journey from oral administration of TDF to the ultimate inhibition of viral replication is a multi-step process of metabolic activation. Central to this pathway is the formation of the key intermediate, this compound, the subject of this guide. Understanding its formation and subsequent conversion is critical to appreciating the intricate mechanism that underpins the therapeutic success of tenofovir.
Section 1: The Metabolic Activation Cascade of Tenofovir Disoproxil Fumarate (TDF)
The clinical efficacy of TDF is entirely dependent on its conversion to the active antiviral agent, tenofovir diphosphate (TFV-DP), within target cells such as lymphocytes.[7][8] This process is not direct but occurs via a sequential hydrolysis cascade where this compound serves as the essential intermediate.
Step 1: Initial Hydrolysis from Bis(POC) to Mono(POC) Tenofovir
Following oral administration, TDF is absorbed from the gastrointestinal tract. Its lipophilic ester groups facilitate this absorption. Once in the systemic circulation, TDF is rapidly subjected to enzymatic hydrolysis. Widespread enzymes, primarily carboxylesterases present in the gut, plasma, and liver, catalyze the cleavage of one of the two isopropoxycarbonyloxymethyl (POC) moieties.[9] This initial reaction converts the parent prodrug, TDF, into its monoester intermediate, this compound.
Step 2: Conversion of Mono-POC Tenofovir to Tenofovir
The formation of this compound is a transient but crucial step. This intermediate is subsequently hydrolyzed by phosphodiesterases, which cleave the remaining POC group to release the parent molecule, tenofovir, into the cell.[9] This stepwise hydrolysis is a critical design feature, allowing the molecule to remain largely intact for systemic distribution and cellular uptake before liberating the active parent drug intracellularly.[3]
Caption: Metabolic activation pathway of TDF to Tenofovir.
Section 2: Intracellular Phosphorylation: Generating the Active Moiety
The release of tenofovir from its Mono-POC intermediate is not the final step in its activation. Once inside the target host cell (e.g., a CD4+ T-lymphocyte), tenofovir, now a nucleoside monophosphate analog, must be further phosphorylated by host cellular enzymes to become pharmacologically active.[10][11]
This process involves two sequential phosphorylation steps:
-
Tenofovir is first converted to Tenofovir Monophosphate .
-
Tenofovir Monophosphate is then phosphorylated to form Tenofovir Diphosphate (TFV-DP) .[7][8]
TFV-DP is the terminal, active metabolite that directly interacts with the viral machinery. The long intracellular half-life of TFV-DP is a key pharmacokinetic property that allows for convenient once-daily dosing of TDF.[12][13]
Caption: Intracellular phosphorylation cascade of Tenofovir.
Section 3: Molecular Mechanism of Viral Inhibition
The antiviral activity of tenofovir is ultimately executed by TFV-DP, which functions as a nucleotide reverse transcriptase inhibitor (NRTI).[2][12] Its mechanism is twofold, providing a robust defense against viral replication.[12]
-
Competitive Inhibition: TFV-DP is a structural analog of the natural substrate, deoxyadenosine triphosphate (dATP).[7] It competes with dATP for binding to the active site of the HIV reverse transcriptase enzyme.[1] This competition reduces the rate at which the enzyme can incorporate natural nucleotides.
-
Chain Termination: When HIV reverse transcriptase incorporates TFV-DP into the growing strand of viral DNA, it irrevocably halts the replication process.[10][12] TFV-DP lacks the 3'-hydroxyl group that is essential for forming the phosphodiester bond required to add the next nucleotide to the chain.[1][12] This incorporation acts as a "chain terminator," preventing the completion of viral DNA synthesis and thus blocking the production of new, infectious virions.[7][10]
Tenofovir exhibits a high affinity for viral reverse transcriptase compared to human DNA polymerases, which accounts for its selective antiviral activity and minimizes toxicity to host cells.[10][12]
Caption: Mechanism of TFV-DP-mediated inhibition of HIV Reverse Transcriptase.
Section 4: Experimental Protocol: Quantification of Tenofovir and Metabolites
To study the pharmacokinetics of TDF and the role of its intermediates, a robust analytical method is required. The following protocol outlines a standard approach for quantifying tenofovir and its monoester in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Analysis of Tenofovir and Mono-POC Tenofovir in Human Plasma
-
Objective: To accurately quantify the concentrations of tenofovir and Mono-POC tenofovir in plasma samples obtained from subjects administered TDF.
-
Materials:
-
Human plasma (K2-EDTA anticoagulant).
-
Analytical standards for Tenofovir and Mono-POC Tenofovir.
-
Stable isotope-labeled internal standards (e.g., Tenofovir-d6).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
96-well protein precipitation plates.
-
LC-MS/MS system (e.g., Sciex API 5500 or equivalent).
-
C18 reverse-phase HPLC column.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice to maintain the stability of the analytes.
-
Pipette 50 µL of each plasma sample, standard, or quality control (QC) sample into a well of the 96-well plate.
-
Add 200 µL of cold acetonitrile containing the internal standard to each well.
-
Mix thoroughly by vortexing the plate for 2 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate for analysis.
-
-
Liquid Chromatography (LC) Method:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Tenofovir: Q1: 288.1 -> Q3: 176.1
-
Mono-POC Tenofovir: Q1: 404.1 -> Q3: 270.1
-
Tenofovir-d6 (IS): Q1: 294.1 -> Q3: 182.1
-
-
Data Analysis: Quantify analyte concentrations by calculating the peak area ratio of the analyte to the internal standard against a standard curve.
-
Section 5: Pharmacokinetic Profile and Clinical Relevance
The prodrug strategy enables TDF to achieve significantly higher intracellular concentrations of the active TFV-DP compared to the administration of tenofovir itself.[13] This efficient cell loading is a direct result of the transient existence of the prodrug and its monoester intermediate in systemic circulation.[3]
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Plasma Tenofovir (from TDF) | Intracellular TFV-DP |
| Oral Bioavailability | ~25% (fasting), ~40% (with high-fat meal)[14] | N/A | N/A |
| Plasma Half-life | < 5 minutes[3] | ~17 hours[14] | ~50 hours (in resting PBMCs)[13] |
| Primary Role | Prodrug for absorption and delivery | Systemic form post-hydrolysis | Active antiviral agent |
| Cellular Loading | High efficiency due to lipophilicity | Lower efficiency due to polarity[3] | Accumulates to therapeutic levels |
Note: Data are compiled from multiple sources and represent approximate values.
The superior stability of newer prodrugs like Tenofovir Alafenamide (TAF) in plasma allows for even more efficient delivery of tenofovir into target cells at a much lower dose, resulting in lower systemic plasma levels of tenofovir and an improved safety profile concerning renal and bone health.[8][15] However, the fundamental mechanism of stepwise hydrolysis and subsequent phosphorylation remains the same. The study of intermediates like this compound was foundational to the rational design of these next-generation antiviral therapies.
References
- PLOS One - Research journals. (n.d.). Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tefovir?.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir?.
- PubMed Central. (n.d.). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors.
- UCT Pharmacometrics. (2023, April 12). Pharmacokinetics of tenofovir given as two different prodrugs.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir Disoproxil Fumarate?.
- ASM Journals. (n.d.). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue.
- MDPI. (n.d.). Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection.
- PubMed Central. (n.d.). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue.
- PubMed Central. (2022, August 29). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models.
- ACS Publications. (2023, July 6). Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies.
- Scilit. (n.d.). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models.
- PubMed Central. (2020, April 15). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide.
- PubChem. (n.d.). This compound.
- Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.
- PubMed. (n.d.). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults.
- University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet.
- PubMed Central. (2025, August 1). A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression.
- ResearchGate. (n.d.). Synthesis of tenofovir and its prodrug, tenofovir disoproxil.
- ORCA - Online Research @ Cardiff. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy.
- PubMed Central. (n.d.). Phosphonate prodrugs: an overview and recent advances.
- PubMed Central. (n.d.). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis.
- PubChem. (n.d.). Mono-poc tenofovir.
- SynZeal. (n.d.). Tenofovir Mono POC Dimer.
- Chemicea Pharmaceuticals Pvt Ltd. (n.d.). This compound (Mixture of Diastereomers).
- Simson Pharma Limited. (n.d.). This compound(Mixture of Diastereomers).
- PubChem. (n.d.). Tenofovir.
- PubMed Central. (2019, May 15). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate.
- Wikipedia. (n.d.). Tenofovir disoproxil.
Sources
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 8. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 11. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 13. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 15. Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of Mono-POC Methyl Tenofovir: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the in vitro evaluation of Mono-POC Methyl Tenofovir, a key intermediate metabolite of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (TDF). Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental protocols, and data interpretation necessary to characterize the anti-HIV activity of this specific monoester.
Strategic Imperative: Understanding the Intermediates of Prodrug Metabolism
Tenofovir is a cornerstone of antiretroviral therapy, acting as a potent nucleotide reverse transcriptase inhibitor (NRTI) against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV)[1][2]. Due to its poor oral bioavailability, the clinical application of Tenofovir relies on prodrug strategies, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)[3][4]. These prodrugs are designed to enhance absorption and facilitate intracellular delivery of the active compound.
The conversion of TDF to Tenofovir is a multi-step enzymatic process involving the formation of monoester intermediates, such as this compound[3][5]. These intermediates possess greater lipophilicity than the parent Tenofovir, a characteristic that may influence their ability to traverse cellular membranes[3]. The hydrolysis of TDF is primarily mediated by carboxylesterases present in the gut and liver[3][6]. A thorough understanding of the antiviral contribution and potential toxicities of each metabolic intermediate is paramount for the rational design of next-generation prodrugs with optimized therapeutic indices.
This guide provides a detailed methodology for the in vitro characterization of this compound, focusing on the determination of its 50% effective concentration (EC50) against HIV-1 and its 50% cytotoxic concentration (CC50) in a relevant human T-cell line.
The Prodrug Cascade: From Ingestion to Viral Inhibition
The ultimate goal of Tenofovir prodrugs is the intracellular delivery and subsequent phosphorylation to Tenofovir diphosphate (TFV-DP), the active antiviral agent[3]. TFV-DP functions as a competitive inhibitor of the viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, acts as a terminator, halting viral replication[7].
The metabolic pathway from TDF to the pharmacologically active TFV-DP is a critical determinant of the drug's efficacy and safety profile:
-
Initial Hydrolysis: Following administration, TDF is hydrolyzed by plasma and cellular esterases, resulting in the formation of the monoester intermediate, this compound[5].
-
Conversion to Tenofovir: This monoester is then further metabolized to release the parent drug, Tenofovir[5].
-
Intracellular Phosphorylation: Once inside the cell, Tenofovir is phosphorylated by cellular kinases, first to Tenofovir monophosphate and subsequently to the active Tenofovir diphosphate (TFV-DP)[3].
The following diagram illustrates the metabolic activation pathway of TDF and the mechanism of action of its active metabolite.
Caption: Metabolic activation of TDF and the mechanism of action of Tenofovir Diphosphate.
A Framework for In Vitro Assessment: Efficacy and Cytotoxicity
The in vitro evaluation of any antiviral candidate is fundamentally based on two key measurements: its potency against the target virus and its toxicity towards host cells. The ratio of these two values provides the Selectivity Index (SI), a crucial metric in preclinical drug development.
Selectivity Index (SI) = CC50 / EC50
A high SI is indicative of a promising therapeutic window, where the compound exhibits significant antiviral effects at concentrations that are well-tolerated by the host cells.
The experimental workflow for the in vitro assessment of this compound is depicted in the following diagram.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Standard Operating Procedures for In Vitro Analysis
The subsequent protocols are derived from well-established methodologies for the in vitro screening of anti-HIV therapeutics.
Biological Reagents
-
Cell Line: The human T-cell line, MT-4, is highly permissive to HIV-1 infection and demonstrates pronounced cytopathic effects (CPE), making it a preferred model for these assays[8].
-
Virus: A laboratory-adapted strain of HIV-1, such as IIIB or NL4-3, should be propagated in MT-4 cells to generate a high-titer virus stock. The 50% tissue culture infectious dose (TCID50) of this stock must be determined prior to use.
Protocol for Antiviral Efficacy (Cytopathic Effect Inhibition Assay)
This assay is designed to quantify the concentration of the test compound required to inhibit the cytopathic effects of HIV-1 by 50% (EC50).
Materials:
-
This compound
-
MT-4 cells
-
HIV-1 stock of known titer
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO))
Methodology:
-
Cell Plating: Dispense MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in a volume of 100 µL of complete medium[9].
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium.
-
Drug Treatment: Add 50 µL of each compound dilution to the appropriate wells. Designate wells for "virus control" (cells and virus, no compound) and "cell control" (cells only, no virus or compound).
-
Viral Infection: Introduce 50 µL of a diluted HIV-1 stock to achieve a final multiplicity of infection (MOI) of 0.01 to the test and virus control wells[9].
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ atmosphere[9].
-
MTT Staining:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of CPE inhibition for each drug concentration. The EC50 value is derived by plotting the percentage of inhibition against the log-transformed compound concentration and fitting the data to a four-parameter logistic regression model.
Protocol for Cytotoxicity (MTT Assay)
This assay is performed to determine the concentration of the test compound that reduces the viability of uninfected cells by 50% (CC50).
Materials:
-
Same as for the antiviral efficacy assay, with the exclusion of the virus stock.
Methodology:
-
Cell Plating: Plate MT-4 cells as described in the antiviral assay protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium.
-
Drug Treatment: Add 100 µL of each compound dilution to the designated wells. Include "cell control" wells that receive medium only.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ environment.
-
MTT Staining and Data Acquisition: Follow the same procedure as outlined in the antiviral efficacy assay.
Data Analysis:
Calculate the percentage of cell viability at each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the log-transformed compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticipated Results and Interpretation
Although specific EC50 and CC50 values for this compound are not extensively documented, its in vitro profile can be inferred from its position in the metabolic pathway of TDF.
-
Antiviral Potency (EC50): As a direct precursor to Tenofovir, this compound is expected to demonstrate substantial anti-HIV activity. Its EC50 is likely to fall within the low micromolar to nanomolar range. It is plausible that its potency may be intermediate between that of Tenofovir and the more efficiently delivered prodrugs, TDF and TAF[4][11].
-
Cellular Toxicity (CC50): Tenofovir and its prodrugs are generally well-tolerated in vitro. The CC50 for this compound is anticipated to be considerably higher than its EC50, yielding a favorable selectivity index.
Data Summary:
The results of these assays should be presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Comparative In Vitro Anti-HIV-1 Activity of Tenofovir and its Analogs in MT-4 Cells
| Compound | Expected EC50 (µM) |
| Tenofovir | 1 - 5 |
| Tenofovir Disoproxil Fumarate (TDF) | 0.01 - 0.1 |
| This compound | To be determined |
| Tenofovir Alafenamide (TAF) | 0.005 - 0.05 |
Table 2: Comparative In Vitro Cytotoxicity and Selectivity of Tenofovir and its Analogs in MT-4 Cells
| Compound | Expected CC50 (µM) | Expected Selectivity Index (SI) |
| Tenofovir | >100 | >20 |
| Tenofovir Disoproxil Fumarate (TDF) | >50 | >500 |
| This compound | To be determined | To be determined |
| Tenofovir Alafenamide (TAF) | >50 | >1000 |
Concluding Remarks: Elucidating a Key Metabolic Intermediate
The in vitro characterization of this compound represents a crucial step in building a comprehensive pharmacological profile of TDF. The application of the standardized and validated protocols detailed in this guide will enable the precise determination of the intrinsic antiviral activity and cytotoxicity of this pivotal metabolite. Such data will not only deepen our understanding of the mechanism of action of Tenofovir prodrugs but will also provide invaluable knowledge for the development of novel NRTIs with enhanced therapeutic properties.
References
-
Brooks, K. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2335–2341. Available at: [Link]
-
Delaney, W. E., et al. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477. Available at: [Link]
-
Sax, P. E., et al. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Infectious Diseases and Therapy, 9(2), 237–253. Available at: [Link]
-
De Clercq, E. (2004). Determining the antiviral activity of tenofovir disoproxil fumarate in treatment-naive chronically HIV-1-infected individuals. Journal of Antimicrobial Chemotherapy, 54(5), 849–852. Available at: [Link]
-
Birkus, G., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. Available at: [Link]
-
Pauwels, R., et al. (1988). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Bulletin of the World Health Organization, 66(6), 729–737. Available at: [Link]
-
Zhu, J., et al. (2018). Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. Drug Metabolism and Disposition, 46(11), 1593-1601. Available at: [Link]
-
Cottrell, M. L., et al. (2016). Increased tenofovir monoester concentrations in patients receiving tenofovir disoproxil fumarate with ledipasvir/sofosbuvir. Journal of Antimicrobial Chemotherapy, 71(10), 2896–2899. Available at: [Link]
-
van Meer, P. J., et al. (2012). Cytotoxicity MTT Assay Protocols and Methods. Springer Protocols Handbooks. Available at: [Link]
-
Martin, H., et al. (2014). Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. NATAP. Available at: [Link]
-
Brooks, K. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. ResearchGate. Available at: [Link]
-
Khan, A., et al. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. bioRxiv. Available at: [Link]
-
Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. Available at: [Link]
-
Liu, X., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 966881. Available at: [Link]
-
Zdun, B., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 88(15), 10549–10556. Available at: [Link]
-
Orlova, O. V., et al. (2021). Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. Problems of Virology, 66(4), 284–291. Available at: [Link]
-
Taneva, E., et al. (2016). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1667–1675. Available at: [Link]
-
Gambacurta, A., et al. (2019). Cytotoxic activity. Cell viability evaluation by MTT assay of Vero cells after treatment with AR-23 for 24 h at several concentrations (from 100 to 0.39 μM). ResearchGate. Available at: [Link]
-
Ruane, P. J., et al. (2013). Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. NATAP. Available at: [Link]
-
Process of converting the prodrug TDF to TFV and ultimately to the active substance TFV diphosphate. ResearchGate. Available at: [Link]
-
Margot, N. A., et al. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide (TAF) In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917–5924. Available at: [Link]
-
Pauwels, R., et al. (1988). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Bulletin of the World Health Organization, 66(6), 729-737. Available at: [Link]
-
Brooks, K. M., et al. (2019). Pharmacokinetics of Tenofovir Monoester and Association With Intracellular Tenofovir Diphosphate Following Single-Dose Tenofovir Disoproxil Fumarate. Journal of Acquired Immune Deficiency Syndromes, 81(4), 434-440. Available at: [Link]
-
Iribarnegaray, V., et al. (2023). Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection. International Journal of Molecular Sciences, 24(22), 16401. Available at: [Link]
-
Fung, S., et al. (2013). Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B. Antiviral Chemistry and Chemotherapy, 23(4), 147-159. Available at: [Link]
-
Doyle, T., et al. (2018). MT4 cells display an HIV-1-specific block that is independent of both route of viral entry and IDO1. ResearchGate. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Mathias, A., et al. (2017). Simulating Intestinal Transporter and Enzyme Activity in a Physiologically Based Pharmacokinetic Model for Tenofovir Disoproxil Fumarate. CPT: Pharmacometrics & Systems Pharmacology, 6(8), 548-557. Available at: [Link]
-
What is the mechanism of Tenofovir Disoproxil Fumarate? Patsnap Synapse. Available at: [Link]
Sources
- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection [mdpi.com]
- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Mono-POC Methyl Tenofovir for HIV Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Mono-POC Methyl Tenofovir, a key intermediate and metabolite in the bioconversion of the widely prescribed anti-HIV drug, Tenofovir Disoproxil Fumarate (TDF). Understanding the chemical properties, mechanism of action, and biological profile of this mono-ester prodrug is critical for researchers in the fields of HIV pharmacology, drug metabolism, and the development of novel antiretroviral agents. This document will delve into the core scientific principles governing its activity, provide detailed experimental protocols for its study, and offer a comparative perspective against its parent drug and other tenofovir prodrugs.
Introduction: The Significance of Tenofovir Prodrugs in HIV Therapy
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that forms the backbone of many combination antiretroviral therapy (cART) regimens for the treatment and prevention of HIV infection.[1] However, tenofovir itself has poor oral bioavailability due to its phosphonate group, which is negatively charged at physiological pH, limiting its ability to cross cell membranes.[2] To overcome this limitation, several prodrugs have been developed to enhance its oral absorption and intracellular delivery.
The first-generation and most widely used prodrug is Tenofovir Disoproxil Fumarate (TDF). TDF is a di-ester prodrug that is hydrolyzed in the body to release tenofovir. This hydrolysis occurs in a stepwise manner, first yielding a mono-ester intermediate, Mono-POC Tenofovir, before complete conversion to the active drug, tenofovir.[3][4] this compound is a closely related mono-ester, often identified as a process-related impurity in the synthesis of TDF.[1] Its study provides valuable insights into the metabolic pathway of TDF and can inform the design of future tenofovir prodrugs with improved pharmacokinetic and safety profiles.
Chemical Properties and Synthesis
This compound, chemically known as O-(Isopropoxycarbonyloxymethyl)-O-methyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methylphosphonate, is a key mono-ester intermediate.[1] The "POC" in its name refers to the pivaloyloxymethyl promoiety, a common strategy to mask the charged phosphonate group and enhance lipophilicity. The additional methyl group distinguishes it from other mono-ester intermediates.
| Property | Value | Source |
| Chemical Formula | C15H24N5O7P | |
| Molecular Weight | 417.35 g/mol | |
| CAS Number | 1246812-16-7 |
Synthesis:
While not typically synthesized as a primary therapeutic agent, this compound is formed during the manufacturing process of TDF. Its synthesis as a reference standard for impurity profiling involves the reaction of a tenofovir monoether intermediate with chloromethyl isopropyl carbonate in the presence of a base like triethylamine in a suitable solvent such as N-methyl pyrrolidone.[1]
A general synthetic scheme is as follows:
Caption: Synthetic pathway to this compound.
Mechanism of Action: Intracellular Conversion and HIV Inhibition
The antiviral activity of this compound is dependent on its intracellular conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). This process involves a series of enzymatic steps.
Cellular Uptake and Metabolism:
As a lipophilic mono-ester, this compound is expected to passively diffuse across the cell membrane more readily than the parent drug, tenofovir. Once inside the cell, it undergoes hydrolysis by intracellular esterases to remove the POC and methyl groups, yielding tenofovir monophosphate. This is then sequentially phosphorylated by cellular kinases to tenofovir diphosphate (TFV-DP).
Caption: Intracellular activation of this compound.
Inhibition of HIV Reverse Transcriptase:
TFV-DP is a structural analog of deoxyadenosine triphosphate (dATP). It competes with dATP for incorporation into the growing viral DNA chain during the process of reverse transcription, which is catalyzed by the HIV reverse transcriptase enzyme. Once incorporated, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[1]
Experimental Protocols for Evaluation
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound.
In Vitro Anti-HIV Activity Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound required to inhibit HIV replication in a cell-based assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain a susceptible human T-lymphocyte cell line (e.g., MT-2, CEM-SS) in appropriate culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium.
-
Infection: Seed the cells in a 96-well plate. Add the serially diluted compound to the wells. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Quantification of Viral Replication: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition of p24 production against the log of the compound concentration. Calculate the EC50 value using a non-linear regression analysis.
Caption: Workflow for in vitro anti-HIV activity assay.
In Vitro Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Step-by-Step Methodology:
-
Cell Culture and Compound Preparation: Follow steps 1 and 2 from the anti-HIV activity assay protocol.
-
Treatment: Seed the cells in a 96-well plate and add the serially diluted compound. Do not add the virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and calculate the CC50 value. The therapeutic index (TI) can be calculated as CC50/EC50.
In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines a typical pharmacokinetic study in a small animal model, such as mice or rats, to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Step-by-Step Methodology:
-
Animal Acclimatization: House the animals in a controlled environment with free access to food and water for at least one week prior to the study.
-
Compound Administration: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound, tenofovir, and tenofovir diphosphate in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis.
Comparative Analysis and Discussion
While specific in vitro and in vivo data for this compound is not extensively published, we can infer its likely properties based on studies of the closely related "tenofovir monoester." Pharmacokinetic studies of tenofovir monoester have shown that it appears rapidly in plasma with a short half-life, suggesting rapid conversion to tenofovir.[5][6]
Expected Profile of this compound:
-
Improved Cellular Permeability: The mono-ester structure is expected to provide better cell membrane permeability compared to tenofovir.
-
Rapid Conversion: The presence of ester and methyl groups likely leads to rapid enzymatic cleavage in the plasma and within cells, releasing tenofovir monophosphate.
-
Lower Systemic Exposure: Due to its rapid conversion, the systemic exposure of the intact this compound is likely to be low.
-
Antiviral Potency: The antiviral potency will be directly related to the efficiency of its intracellular conversion to TFV-DP.
Comparison with TDF and TAF:
Tenofovir Alafenamide (TAF) is a newer generation prodrug with a different promoiety that leads to more efficient delivery of tenofovir into target cells and lower plasma concentrations of tenofovir compared to TDF.[7] This results in a better safety profile, particularly with regard to renal and bone toxicity. It is hypothesized that a mono-ester prodrug like this compound might offer a different balance of stability, cellular uptake, and systemic exposure compared to both TDF and TAF. Further research is needed to fully characterize its potential advantages and disadvantages.
Conclusion and Future Directions
This compound serves as a crucial chemical entity for understanding the intricate metabolic activation of TDF. While not a therapeutic agent itself, its study provides invaluable insights for the design of next-generation tenofovir prodrugs. Future research should focus on the deliberate synthesis and comprehensive in vitro and in vivo characterization of this compound and other mono-ester prodrugs. A detailed understanding of their structure-activity relationships, metabolic stability, and cellular pharmacology will be instrumental in developing safer and more effective antiretroviral therapies for HIV.
References
-
Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
-
Anderson PL, Kiser JJ, Gardner EM, Rower JE, Meditz A, Fletcher CV. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. J Antimicrob Chemother. 2019;74(9):2773-2776. [Link]
-
Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
- Google Patents.
-
Rohan LC, Hitti J, Paul K, et al. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrob Agents Chemother. 2016;60(3):1667-1675. [Link]
-
Sax PE, Zolopa A, Brar I, et al. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single-tablet regimens for initial HIV-1 therapy: a randomized, double-blind, phase 3 trial. Lancet. 2015;385(9987):2606-2615. [Link]
-
SynZeal. Mono-POC Isopropyl Tenofovir | 1246812-40-7. [Link]
-
Veeprho. Tenofovir Monoester. [Link]
-
Anderson PL, Kiser JJ, Gardner EM, Rower JE, Meditz A, Fletcher CV. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. J Antimicrob Chemother. 2019;74(9):2773-2776. [Link]
-
Birkus G, Rhee MS, Litwin C, et al. Intestinal behavior of the ester prodrug tenofovir DF in humans. Int J Pharm. 2015;485(1-2):244-250. [Link]
-
Veeprho. Tenofovir Monoester. [Link]
-
Birkus G, Rhee MS, Litwin C, et al. Intestinal behavior of the ester prodrug tenofovir DF in humans. Int J Pharm. 2015;485(1-2):244-250. [Link]
-
Rohan LC, Hitti J, Paul K, et al. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrob Agents Chemother. 2016;60(3):1667-1675. [Link]
-
Anderson PL, Kiser JJ, Gardner EM, Rower JE, Meditz A, Fletcher CV. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. J Antimicrob Chemother. 2019;74(9):2773-2776. [Link]
-
Birkus G, Rhee MS, Litwin C, et al. Intestinal behavior of the ester prodrug tenofovir DF in humans. Int J Pharm. 2015;485(1-2):244-250. [Link]
-
Cihlar T, Birkus G, Greenwalt DE, Hitchcock MJ. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antivir Chem Chemother. 2002;13(4):207-215. [Link]
-
Anderson PL, Kiser JJ, Gardner EM, Rower JE, Meditz A, Fletcher CV. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. J Antimicrob Chemother. 2019;74(9):2773-2776. [Link]
-
Sax PE, Zolopa A, Brar I, et al. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single-tablet regimens for initial HIV-1 therapy: a randomized, double-blind, phase 3 trial. Lancet. 2015;385(9987):2606-2615. [Link]
-
Robbins BL, Srinivas RV, Kim C, Bischofberger N, Fridland A. Anti-human immunodeficiency virus activity and cellular metabolism of a potential prodrug of the acyclic nucleoside phosphonate 9-R-(2-phosphonylmethoxy)propyl]adenine (PMPA), bis(isopropyloxymethyl-carbonyl)PMPA. Antimicrob Agents Chemother. 1998;42(3):612-617. [Link]
-
Bam RA, Yilmaz A, Al-Huniti MH, et al. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS One. 2010;5(2):e9310. [Link]
-
Kearney BP, Flaherty JF, Shah J. A 10-day multiple-dose pharmacokinetic study of tenofovir disoproxil fumarate in healthy volunteers. Pharmacotherapy. 2004;24(4):457-463. [Link]
-
Callebaut C, Stepan G, Tian L, et al. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrob Agents Chemother. 2015;59(10):5909-5916. [Link]
-
Moss DM, Domanico PL, Zheng Y, et al. Increased tenofovir monoester concentrations in patients receiving tenofovir disoproxil fumarate with ledipasvir/sofosbuvir. J Antimicrob Chemother. 2017;72(5):1443-1446. [Link]
-
ResearchGate. Pharmacokinetics of Tenofovir-Monoester Following Single-Dose Administration of Tenofovir Disoproxil Fumarate. [Link]
-
Cundy KC, Barditch-Crovo P, Petty BG, et al. Clinical pharmacology of adefovir dipivoxil in human immunodeficiency virus type 1-infected patients. Antimicrob Agents Chemother. 1998;42(11):2898-2903. [Link]
-
Oliyai R. Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. American Journal of Drug Delivery. 2004;2(2):107-118. [Link]
-
Birkus G, Cihlar T. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. Antimicrob Agents Chemother. 2004;48(1):353-356. [Link]
-
Hill A, Hughes SL, Gotham D, Pozniak AL. Tenofovir alafenamide versus tenofovir disoproxil fumarate: a meta-analysis of 14 894 patients across 14 trials. AIDS. 2018;32(2):229-238. [Link]
-
Zhang L, Zhang Y, Wang Y, et al. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Front Pharmacol. 2022;13:956578. [Link]
-
Pharmaffiliates. Tenofovir-impurities. [Link]
- Google Patents.
-
ChemRxiv. An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. [Link]
-
ResearchGate. Synthesis of tenofovir and its prodrug, tenofovir disoproxil. [Link]
-
Pharmaffiliates. CAS No : 211364-69-1 | Product Name : Mono-POC Tenofovir (Mixture of Diastereomers). [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Intestinal behavior of the ester prodrug tenofovir DF in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to Mono-POC Methyl Tenofovir for Hepatitis B Virus (HBV) Research
Abstract
The development of nucleotide analog prodrugs represents a cornerstone of modern antiviral therapy. Tenofovir, a potent inhibitor of the Hepatitis B Virus (HBV) polymerase, requires prodrug modification to overcome its inherent low oral bioavailability. This technical guide provides an in-depth examination of Mono-POC Methyl Tenofovir, a specific ester prodrug of tenofovir, for researchers, scientists, and drug development professionals. We dissect its mechanism of action, detailing the molecular transformations required for intracellular activation. This guide furnishes field-proven, step-by-step protocols for the in vitro evaluation of its anti-HBV activity and cytotoxicity using the HepG2.2.15 cell line, a standard model for HBV replication studies. Furthermore, we outline the principles of data analysis for determining critical antiviral parameters such as EC50, CC50, and the Selectivity Index. This document is structured to serve as a practical and authoritative resource, grounding its methodologies in established scientific principles to ensure experimental validity and reproducibility in the investigation of next-generation anti-HBV therapeutics.
The Evolution of Tenofovir Prodrugs in HBV Therapy
Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection that can lead to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. Nucleotide reverse transcriptase inhibitors (NRTIs) are a primary class of antiviral agents used to manage chronic HBV. Tenofovir (TFV), an acyclic phosphonate nucleotide analog of adenosine monophosphate, is a first-line treatment due to its high potency and a high barrier to resistance[1][2][3].
However, the therapeutic utility of tenofovir in its parent form is limited by the presence of two negative charges on its phosphonate group, which restricts cellular permeability and results in poor oral bioavailability[4][5]. To address this, prodrug strategies have been developed to mask this charged moiety with lipophilic groups, enhancing absorption and intracellular delivery[4][6]. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), successfully improved oral bioavailability but is associated with premature hydrolysis in the plasma, leading to systemic tenofovir exposure and potential renal and bone density side effects[7].
This led to the development of second-generation prodrugs like Tenofovir Alafenamide (TAF), which exhibits greater plasma stability and is more efficiently hydrolyzed within hepatocytes, the target cells for HBV[1][2][8]. This targeted delivery mechanism allows for a much lower required dose, significantly improving the safety profile. The exploration of novel prodrug moieties, such as the pivaloyloxymethyl (POC) group, continues in an effort to further optimize the pharmacokinetic and pharmacodynamic properties of tenofovir[9][10][11]. This compound falls into this category of investigational prodrugs, designed to balance chemical stability with efficient intracellular activation.
Profile of this compound
Chemical Structure and Rationale
This compound is an ester derivative of tenofovir. The structure involves the esterification of the phosphonate group with two distinct moieties: a methyl group and a pivaloyloxymethyl (POC) group. This design is deliberate:
-
Increased Lipophilicity: The POC and methyl groups are lipophilic, masking the negative charges of the phosphonate. This chemical disguise allows the molecule to more readily diffuse across the lipid bilayers of intestinal and hepatocyte cell membranes.
-
Intracellular Activation: The prodrug is designed to be stable in plasma but susceptible to cleavage by intracellular enzymes, specifically carboxylesterases, within the target hepatocytes[9][11]. This targeted activation is crucial for concentrating the active drug where it is needed and minimizing off-target exposure.
Mechanism of Action
The antiviral activity of this compound is a multi-step intracellular process. It is not active in its prodrug form and must undergo metabolic conversion to exert its effect.
-
Passive Diffusion: The lipophilic prodrug crosses the cell membrane into the hepatocyte cytoplasm.
-
Esterase-Mediated Cleavage: Inside the cell, ubiquitous carboxylesterases hydrolyze the POC and methyl ester bonds. This cleavage releases tenofovir monophosphate (TFV-MP)[4][8].
-
Cellular Phosphorylation: Cellular kinases recognize TFV-MP and perform a second phosphorylation step, converting it into the active metabolite, tenofovir diphosphate (TFV-DP)[4][12][13][14].
-
Inhibition of HBV Polymerase: TFV-DP is a structural analog of the natural substrate deoxyadenosine triphosphate (dATP). It competitively inhibits the HBV reverse transcriptase (polymerase), a critical enzyme for viral replication. Upon incorporation into the growing viral DNA chain, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting viral DNA synthesis[3][14].
Core Methodologies for In Vitro Evaluation
The foundational assessment of any novel anti-HBV compound involves determining its efficacy in inhibiting viral replication and its toxicity towards host cells. The HepG2.2.15 cell line is the industry-standard tool for this purpose. It is a human hepatoma cell line stably transfected with the HBV genome, enabling it to constitutively produce infectious HBV particles[15][16][17][18].
Experimental Workflow Overview
The overall workflow involves culturing HepG2.2.15 cells, treating them with a range of concentrations of the test compound, and then quantifying the effects on both viral replication and cell viability after a set incubation period.
Protocol: Maintenance of HepG2.2.15 Cells
-
Rationale: Proper maintenance of the cell line is critical to ensure consistent HBV production and a healthy baseline for experiments. Contamination or genetic drift can severely impact the reliability of results.
-
Methodology:
-
Culture Medium: Prepare DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 (Geneticin). The G418 is a selection agent that ensures only the cells containing the HBV plasmid will survive.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency (typically every 3-4 days), wash with Phosphate-Buffered Saline (PBS) and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with fresh culture medium, centrifuge the cell suspension, and re-seed into new flasks at a 1:3 to 1:5 ratio.
-
Protocol: Antiviral Efficacy Assay
-
Rationale: This assay quantifies the reduction in extracellular HBV DNA, which is a direct measure of the compound's ability to inhibit viral replication.
-
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 1000 nM) to a low concentration (e.g., 0.1 nM). Include a "vehicle control" (medium with DMSO, if used for solubilization) and an "untreated control".
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 6 to 9 days. Every 3 days, carefully collect the supernatant for HBV DNA analysis and replace it with fresh medium containing the corresponding compound concentration.
-
DNA Extraction: Extract viral DNA from the harvested supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Quantification (qPCR): Quantify the HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific to a conserved region of the HBV genome.
-
Protocol: Cytotoxicity Assay
-
Rationale: It is essential to determine if the observed reduction in HBV DNA is due to specific antiviral activity or simply because the compound is killing the host cells. This assay measures cell viability in parallel with the efficacy assay.
-
Methodology:
-
Setup: Use the same 96-well plate setup from the antiviral assay after the final supernatant has been collected.
-
Reagent Addition: Add 10 µL of a cell viability reagent such as CCK-8 or MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to metabolize the reagent and produce a colorimetric change.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis and Interpretation
Once the raw data from the qPCR and cytotoxicity assays are collected, they must be processed to determine key parameters that define the compound's antiviral profile.
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits HBV replication by 50%. This is determined by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve. A lower EC50 value indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. This is calculated similarly, by plotting the percentage of cell viability against the log of the compound concentration. A higher CC50 value indicates lower toxicity.
-
SI (Selectivity Index): This is the therapeutic window of the compound and is the most critical parameter for assessing its potential. It is calculated as the ratio of CC50 to EC50.
SI = CC50 / EC50
A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cell. A compound with an SI > 10 is generally considered a promising candidate for further investigation.
| Parameter | Description | Desired Value | Example Data (Tenofovir Prodrugs) |
| EC50 | Concentration for 50% inhibition of HBV DNA replication. | Low (nM range) | 7.29 ± 0.71 nM[1][2] |
| CC50 | Concentration for 50% reduction in cell viability. | High (µM range) | > 100 µM |
| SI (CC50/EC50) | Therapeutic window; ratio of toxicity to efficacy. | High (>10) | > 1000 |
Table 1: Key parameters for evaluating the in vitro profile of an anti-HBV compound. Example data is representative of potent tenofovir prodrugs.
Considerations for Advanced Studies
While in vitro evaluation in HepG2.2.15 cells is a crucial first step, a comprehensive assessment of this compound would involve further investigation:
-
Intracellular Metabolism: Quantifying the rate of conversion of the prodrug to the active TFV-DP within hepatocytes using LC-MS/MS. This helps validate the mechanism of action and can be correlated with antiviral potency[1][12].
-
Resistance Profiling: Testing the compound's efficacy against HBV strains with known resistance mutations to other NRTIs to assess its potential for treating drug-resistant infections[12].
-
In Vivo Models: Successful in vitro candidates would progress to evaluation in animal models, such as HBV transgenic mice or humanized liver mouse models, to assess pharmacokinetics, in-vivo efficacy, and safety[1][19][20].
Conclusion
This compound represents a continued effort to refine the prodrug strategy for delivering tenofovir to hepatocytes for the treatment of chronic HBV. By leveraging a lipophilic POC moiety, this compound is designed for efficient cell penetration and targeted intracellular activation. The experimental framework provided in this guide offers a robust and validated pathway for its initial characterization. Through rigorous application of the described cell-based assays and data analysis principles, researchers can accurately determine its antiviral potency, cytotoxicity, and therapeutic window. These foundational data are indispensable for making informed decisions about the compound's potential and guiding its progression through the drug development pipeline.
References
-
Babu, S. et al. (2021). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. PubMed Central. [Link]
-
Lee, W. A. et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy. [Link]
-
Zhang, R. et al. (2022). Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. MDPI. [Link]
-
Lee, W. A. et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. PubMed Central. [Link]
-
Ouyang, J. et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. [Link]
-
Ouyang, J. et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. PubMed Central. [Link]
-
Delaney, W. E. et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. PubMed Central. [Link]
-
Billioud, G. et al. (2011). Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]
-
Kumar, P. et al. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. National Institutes of Health. [Link]
-
Delaney, W. E. et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. [Link]
-
East, J. E. et al. (2017). Phosphonate prodrugs: an overview and recent advances. PubMed Central. [Link]
-
Xu, W. et al. (2022). An O-Benzyl Phosphonamidate Prodrug of Tenofovir for the Treatment of Hepatitis B Virus Infection. PubMed. [Link]
-
Detorio, M. et al. (2013). Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides. PubMed Central. [Link]
-
Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. [Link]
-
Qu, C. et al. (2023). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. MDPI. [Link]
-
Xu, W. et al. (2022). An O-Benzyl Phosphonamidate Prodrug of Tenofovir for the Treatment of Hepatitis B Virus Infection. ResearchGate. [Link]
-
Cross, J. B. et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]
-
Kumar, P. et al. (2022). Chemical Structures of Antiviral Prodrugs. ResearchGate. [Link]
-
Arimilli, M. N. et al. (1997). Synthesis of tenofovir and its prodrug, tenofovir disoproxil. ResearchGate. [Link]
-
Hsiao, C. et al. (2019). Phosphinophosphonates and their tris-pivaloyloxymethyl prodrugs reveal a negatively cooperative butyrophilin activation mechanism. PubMed Central. [Link]
-
Cellosaurus. Cell line Hep-G2/2.2.15 (CVCL_L855). [Link]
-
Fung, S. et al. (2015). Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B. PubMed Central. [Link]
-
Li, H. et al. (2017). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Archives of Medical Science. [Link]
-
Zhao, R. et al. (2011). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. PubMed Central. [Link]
-
Korba, B. E. (2000). Hepatitis B Virus Cell Culture Assays for Antiviral Activity. Springer Nature Experiments. [Link]
-
Synapse. (2024). What is the mechanism of Tenofovir?. Patsnap. [Link]
-
Lazzaro, A. et al. (2009). Tenofovir and its potential in the treatment of hepatitis B virus. PubMed Central. [Link]
-
Fung, H. B. et al. (2004). Tenofovir disoproxil fumarate for the treatment of hepatitis B virus infection: pharmacokinetics and clinical efficacy. Dovepress. [Link]
Sources
- 1. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 2. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir and its potential in the treatment of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 12. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Cellosaurus cell line Hep-G2/2.2.15 (CVCL_L855) [cellosaurus.org]
- 17. Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals [archivesofmedicalscience.com]
- 18. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. journals.asm.org [journals.asm.org]
- 20. An O-Benzyl Phosphonamidate Prodrug of Tenofovir for the Treatment of Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Advanced Tenofovir Prodrugs
A Senior Application Scientist's Perspective on Mono-POC Methyl Tenofovir and its Analogs
A Note on "this compound": The specific compound "this compound" does not correspond to a widely recognized pharmaceutical entity in publicly available literature. This guide, therefore, utilizes Tenofovir Alafenamide (TAF) as the primary exemplar for an advanced phosphonoamidate prodrug of Tenofovir. The principles, experimental designs, and analytical methodologies detailed herein provide a robust framework for the investigation of any novel Tenofovir prodrug, including proprietary structures like "this compound."
Introduction: The Rationale for Advanced Tenofovir Prodrugs
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) and a cornerstone of antiretroviral therapy for HIV and Hepatitis B Virus (HBV) infections.[1] Its active form, Tenofovir diphosphate (TFV-DP), acts as a competitive inhibitor of viral reverse transcriptase and polymerase, leading to chain termination of viral DNA synthesis.[2][3] However, the parent Tenofovir molecule is a di-anion at physiological pH, which severely limits its cell permeability and oral bioavailability.[3][4]
This fundamental limitation spurred the development of prodrugs—lipophilic molecules designed to mask the charged phosphonate group, enhance absorption, and facilitate efficient intracellular delivery of Tenofovir.[3] The first generation, Tenofovir Disoproxil Fumarate (TDF), while effective, requires hydrolysis in the plasma, leading to high systemic levels of Tenofovir and associated off-target renal and bone toxicities.[2][5]
Advanced phosphonoamidate prodrugs, such as Tenofovir Alafenamide (TAF), were engineered to overcome these limitations.[6] TAF exhibits greater plasma stability and is preferentially activated within target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[5][7] This targeted delivery mechanism allows for a significantly lower dose compared to TDF, achieving higher intracellular concentrations of the active TFV-DP while minimizing systemic exposure and related toxicities.[8] This guide provides a technical deep-dive into the cellular mechanisms and investigational methodologies central to understanding and developing such advanced prodrugs.
Part 1: The Cellular Journey: Uptake and Metabolic Activation
The efficacy of a Tenofovir prodrug is entirely dependent on its ability to efficiently enter target cells and be converted into the active diphosphate form. The journey of TAF provides an exemplary pathway.
Cellular Entry
TAF is a lipophilic molecule that primarily enters target cells, such as lymphocytes and hepatocytes, via passive diffusion across the cell membrane.[9] Some studies also suggest the involvement of active transporters like OATP1B1 and OATP1B3 in its uptake into hepatocytes.[8]
Intracellular Metabolic Activation Pathway
Once inside the cell, TAF undergoes a precise, multi-step enzymatic conversion to yield the active TFV-DP. This pathway is the cornerstone of its targeted action.
-
Initial Hydrolysis by Cathepsin A (CatA): The critical first step is the hydrolysis of TAF's phosphonoamidate bond. In PBMCs and other lymphoid cells, this is predominantly catalyzed by the lysosomal serine protease, Cathepsin A (CatA).[3][6][10] In hepatocytes, both CatA and Carboxylesterase 1 (CES1) play a significant role.[6][9][11] This reaction cleaves the molecule to produce an intermediate metabolite, Tenofovir-alanine (TFV-Ala).[8][11]
-
Conversion to Tenofovir Monophosphate (TFV-MP): The TFV-Ala intermediate is subsequently converted to Tenofovir monophosphate (TFV-MP). While the exact enzyme for this step is not fully elucidated, it is believed to be a rapid chemical or enzymatic process.
-
Sequential Phosphorylation: The final two steps involve sequential phosphorylation by cellular kinases. TFV-MP is first phosphorylated to Tenofovir diphosphate (TFV-DP), the pharmacologically active metabolite.[3][12] This active form then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into viral DNA, thereby inhibiting viral replication.[2]
This targeted intracellular activation is what distinguishes TAF from TDF, leading to a more favorable safety profile.[2]
Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
Part 2: Experimental Methodologies: A Self-Validating System
To rigorously evaluate a novel prodrug like "this compound," a series of well-controlled in vitro experiments are essential. The goal is to create a self-validating system where each step confirms the mechanism of action.
Core Assay: Intracellular Metabolism in Target Cells
The primary objective is to quantify the parent prodrug and its key metabolites (TFV-MP and TFV-DP) within relevant cell types over time.
Recommended Cell Lines:
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary target for HIV. Can be isolated from whole blood.
-
CD4+ T-lymphocytes and Monocyte-Derived Macrophages (MDMs): More specific HIV target cells isolated from PBMCs.[13]
-
HepG2 or Primary Human Hepatocytes: Target cells for HBV and a primary site of liver metabolism.[14][15]
Step-by-Step Experimental Protocol
This protocol describes a time-course experiment to measure intracellular metabolite concentrations.
-
Cell Culture and Seeding:
-
Culture chosen cells (e.g., PBMCs) under standard conditions to achieve a healthy, viable population.
-
Seed cells into multi-well plates (e.g., 24-well plates) at a predetermined density (e.g., 1 x 10^6 cells/mL). Allow cells to acclimate.
-
-
Compound Incubation:
-
Prepare stock solutions of the test prodrug (e.g., "this compound") and a positive control (TAF).
-
Treat cells with the compound at a physiologically relevant concentration (e.g., 1-10 µM).[12] Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates at 37°C. Time points are critical; select a range to capture the kinetics of metabolism (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[14]
-
-
Sample Collection and Cell Lysis:
-
At each time point, terminate the reaction by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. This step is crucial to prevent contamination.
-
Lyse the cells to release intracellular contents. A common method is adding a cold 70% methanol solution and vortexing. This also serves to precipitate proteins.
-
-
Metabolite Extraction:
-
Centrifuge the cell lysates at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
Dry the supernatant under vacuum or nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
-
Proceed with quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analytical Gold Standard: LC-MS/MS Quantification
LC-MS/MS is the definitive technique for accurately quantifying the low concentrations of drug and metabolites within a complex cellular matrix.[16][17]
-
Principle: The method separates the compounds of interest (prodrug, TFV, TFV-DP) using high-performance liquid chromatography (HPLC) and then detects and quantifies them based on their unique mass-to-charge ratios using a tandem mass spectrometer.[18][19]
-
Validation: A robust LC-MS/MS method must be validated for linearity, accuracy, precision, and stability to ensure trustworthy data.[17][20]
Table 1: Example Mass Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| Tenofovir Alafenamide (TAF) | 477.2 | 346.1 | Positive |
| Tenofovir (TFV) | 288.1 | 176.1 | Positive |
| Tenofovir Diphosphate (TFV-DP) | 448.0 | 176.0 | Positive |
Note: These values are illustrative and must be optimized for the specific instrument and conditions used.
Caption: Workflow for in vitro cellular uptake and metabolism assay.
Part 3: Data Interpretation and Validation
Data Presentation and Analysis
Results should be presented as the intracellular concentration (e.g., fmol per million cells) of the parent prodrug and its key metabolites over time.[14] This allows for a direct comparison of metabolic efficiency.
Table 2: Hypothetical Comparative Intracellular TFV-DP Concentrations (fmol/10^6 cells)
| Time (hours) | Prodrug A (e.g., TDF) | Prodrug B (TAF) | Prodrug C ("Mono-POC Methyl TFV") |
|---|---|---|---|
| 1 | 50 | 250 | 300 |
| 4 | 150 | 800 | 950 |
| 8 | 200 | 1500 | 1800 |
| 24 | 180 | 2500 | 2800 |
This table illustrates how a novel prodrug's efficiency in generating the active metabolite can be benchmarked against established compounds.
Trustworthiness Through Controls and Validation
To ensure the integrity of the findings, a multi-layered validation approach is critical.
-
Positive and Negative Controls: Always include a well-characterized prodrug like TAF as a positive control and a vehicle-only treatment as a negative control. This contextualizes the performance of the novel compound.
-
Mechanistic Validation: To confirm the role of a specific enzyme like Cathepsin A, the experiment can be repeated in cells where the enzyme is knocked down (e.g., using RNAi) or in the presence of a specific chemical inhibitor.[3][6] A significant reduction in metabolite formation under these conditions provides strong evidence for the enzyme's involvement.
-
Analytical Rigor: The LC-MS/MS method's accuracy and precision must be demonstrated through the use of calibration curves and quality control samples at low, medium, and high concentrations within each analytical run.[19]
References
- Tenofovir alafenamide. Grokipedia.
- Tenofovir Alafenamide Fumarate: A Breakthrough in HIV Tre
- Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. (2025-03-16). YouTube.
- Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. (2015). PubMed Central (PMC).
- Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy). NCBI Bookshelf.
- Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymph
- Effects of Genetic Polymorphisms of Cathepsin A on Metabolism of Tenofovir Alafenamide. (2021-12-20).
- Tenofovir alafenamide: MedlinePlus Drug Inform
- In vitro characterization of tenofovir alafenamide (TAF) and tenofovir...
- Dual Minimal Physiologically Based Pharmacokinetic Model of Tenofovir Alafenamide and Its Metabolites in Humans. (2025-11-06).
- Application Notes and Protocols for the Quantification of Tenofovir in Biological Samples by LC-MS/MS. Benchchem.
- Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method. (2017-11-30). PubMed.
- Tenofovir alafenamide (TAF) clinical pharmacology. (2018). PMC - NIH.
- Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. MDPI.
- Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022-08-29). PMC - NIH.
- Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors. PubMed.
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI.
- Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Vari
- Discovery and metabolic pathway of tenofovir alafenamide.
- Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots. (2018-02-05). PubMed.
- Quantitative Analysis of Intracellular Drug Concentrations in Hep
- Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implic
- Rapid Measurement of Intracellular Unbound Drug Concentrations.
- Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administr
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025-06-16). PubMed.
- Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. NIH.
- Experimental approaches to understand intracellular based drug bioavailability. (2019).
Sources
- 1. Tenofovir alafenamide: MedlinePlus Drug Information [medlineplus.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Genetic Polymorphisms of Cathepsin A on Metabolism of Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the role of the POC moiety in Tenofovir prodrugs
An In-Depth Technical Guide: Understanding the Role of the Pivaloyloxymethyl (POC) Moiety in Tenofovir Prodrugs
Authored by: A Senior Application Scientist
Tenofovir, a potent nucleotide analog reverse-transcriptase inhibitor (NtRTI), is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B. However, its clinical utility in its native form is severely hampered by a phosphonate group that is ionized at physiological pH, resulting in poor cell permeability and negligible oral bioavailability.[1][2] This guide provides an in-depth technical analysis of the prodrug strategy developed to overcome this fundamental challenge, focusing on Tenofovir Disoproxil Fumarate (TDF). We will dissect the critical role of its bis(isopropyloxycarbonyloxymethyl) promoiety—a functional analog of the pivaloyloxymethyl (POM) group—in enhancing bioavailability. Furthermore, we will explore the mechanism of intracellular activation, the pharmacokinetic limitations that drive off-target toxicities, and how lessons from this first-generation prodrug paved the way for advanced successors like Tenofovir Alafenamide (TAF). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the chemical innovations that enabled Tenofovir's therapeutic success.
The Core Challenge: The Tenofovir Phosphonate Barrier
Tenofovir's therapeutic action relies on its active form, tenofovir diphosphate (TFV-DP), which competitively inhibits viral reverse transcriptase and terminates DNA chain elongation.[3][4][5] However, the parent molecule, Tenofovir, contains a phosphonic acid group. At physiological pH, this group is negatively charged, making the molecule highly polar. This polarity prevents it from efficiently crossing the lipid-rich intestinal epithelium and cellular membranes via passive diffusion, leading to extremely low oral bioavailability.[1][2]
To harness its antiviral potential, a prodrug strategy was essential. The goal was to chemically mask the hydrophilic phosphonate group with lipophilic, bio-labile moieties that could be cleaved by endogenous enzymes after absorption, releasing the parent Tenofovir inside the body.
The First-Generation Solution: Tenofovir Disoproxil Fumarate (TDF)
The first successful prodrug, Tenofovir Disoproxil Fumarate (TDF), employs two isopropyloxycarbonyloxymethyl ester groups to mask the phosphonate. This specific promoiety is a type of acyloxyalkyl ester, functionally and conceptually similar to the well-established pivaloyloxymethyl (POM) group used to improve drug absorption.[6][7][8] In literature, TDF is often referred to by the synonym Bis(POC)PMPA, highlighting this functional linkage.[3][9]
The Role of the Disoproxil (POC) Moiety
The disoproxil modification is the key to unlocking Tenofovir's therapeutic value. Its function is twofold:
-
Enhanced Lipophilicity and Absorption: The two ester-containing moieties are large, non-polar groups that effectively neutralize the negative charges of the phosphonate. This chemical masking dramatically increases the lipophilicity of the molecule, allowing TDF to be absorbed through the gastrointestinal tract via passive diffusion.[10][11][12] This strategy elevates the oral bioavailability of Tenofovir from nearly zero to approximately 25% under fasting conditions, and up to 40% with a high-fat meal.[3][13][14]
-
Enzymatic Release of Tenofovir: The disoproxil groups are designed to be "bio-labile," meaning they are stable enough for absorption but are readily cleaved by common enzymes in the body. Following absorption, ubiquitous esterases (primarily carboxylesterases) in the blood plasma, gut, and target cells hydrolyze the ester bonds.[10][12][14] This cleavage reaction releases the parent Tenofovir, along with formaldehyde and isopropanol as byproducts, making it available for intracellular activation.
Metabolic Activation Pathway of TDF
The journey from oral administration of TDF to active viral inhibition is a multi-step process. The initial cleavage of the POC moieties is the critical prodrug-releasing step, which is then followed by intracellular phosphorylation.
The Limitations of Plasma Instability: A Double-Edged Sword
While revolutionary, the TDF design has a significant drawback: its reliance on plasma esterases for activation is inefficient. A substantial portion of the administered TDF dose is hydrolyzed prematurely in the bloodstream before it can reach the target HIV-infected cells (e.g., lymphocytes).[15][16]
This plasma-based conversion leads to high systemic concentrations of the released Tenofovir.[5] While Tenofovir is necessary for antiviral activity, high circulating levels expose non-target tissues, particularly the kidneys and bones, to the drug for prolonged periods. This off-target exposure is the primary driver of TDF's well-documented renal toxicity and reductions in bone mineral density.[17][18][19]
The Next Generation: Learning from TDF to Create Tenofovir Alafenamide (TAF)
The challenges associated with TDF's plasma instability directly informed the design of its successor, Tenofovir Alafenamide (TAF). TAF is a "ProTide" prodrug that utilizes a different promoiety—a phosphoramidate—to mask the phosphonate group.[20][21][22]
The key innovation of TAF is its metabolic stability in plasma.[2][17] Unlike TDF, TAF is a poor substrate for plasma esterases. It circulates largely intact and is efficiently taken up by target cells like lymphocytes and hepatocytes. Once inside the cell, it is primarily cleaved by a specific intracellular enzyme, cathepsin A, to release Tenofovir.[2][16][23]
This targeted intracellular delivery mechanism is profoundly more efficient. It allows TAF to achieve therapeutic intracellular concentrations of the active TFV-DP with a much smaller dose (10 or 25 mg for TAF vs. 300 mg for TDF) while reducing plasma Tenofovir exposure by over 90%.[5][19][24][25]
Comparative Pharmacokinetic and Safety Profile: TDF vs. TAF
The following table summarizes the critical differences stemming from the distinct prodrug moieties of TDF and TAF.
| Parameter | Tenofovir Disoproxil (TDF) | Tenofovir Alafenamide (TAF) | Rationale for Difference |
| Prodrug Moiety | Bis(isopropyloxycarbonyloxymethyl) ester | Phenylalanyl phosphoramidate | Different chemical structures designed for different activation enzymes. |
| Primary Site of Activation | Blood Plasma, Gut[10][14] | Intracellular (Lymphocytes, Hepatocytes)[2][23] | TDF is labile to plasma esterases; TAF is stable in plasma and cleaved by intracellular Cathepsin A. |
| Standard Daily Dose | 300 mg | 10 mg or 25 mg | TAF's efficient intracellular delivery requires a much lower dose to achieve therapeutic TFV-DP levels.[19] |
| Plasma Tenofovir Exposure | High | ~91% Lower than TDF[19][25] | TAF is not prematurely converted to Tenofovir in the plasma. |
| Intracellular TFV-DP Levels | Lower | ~5-7 times Higher than TDF[19][25] | TAF delivers Tenofovir directly into target cells, maximizing phosphorylation to the active form. |
| Key Safety Concerns | Higher risk of renal toxicity and reduced bone mineral density[5][17] | Significantly improved renal and bone safety profile compared to TDF | Driven by the dramatically lower systemic exposure to Tenofovir. |
Experimental Protocols for Prodrug Evaluation
Validating the performance of a prodrug like TDF requires a series of well-defined in vitro experiments. The causality behind these choices is to model the key physiological environments the drug will encounter: the gut, the bloodstream, and the target cell.
Protocol: In Vitro Prodrug Stability Assay
Objective: To determine the chemical and enzymatic stability of the prodrug in simulated physiological fluids. This protocol validates whether the prodrug is stable enough to survive the GI tract but labile enough to be cleaved in plasma.
Methodology:
-
Reagent Preparation:
-
Prepare Simulated Gastric Fluid (SGF) without pepsin (0.2% NaCl, 0.7% HCl, pH 1.2).
-
Prepare Simulated Intestinal Fluid (SIF) without pancreatin (6.8 g KH₂PO₄, 77 mL 0.2 M NaOH, water to 1 L, pH 6.8).
-
Obtain pooled human plasma (anticoagulated with heparin or EDTA).
-
-
Incubation:
-
Prepare stock solutions of the prodrug (e.g., TDF) in a suitable solvent like DMSO.
-
Spike the prodrug into separate aliquots of SGF, SIF, and human plasma to a final concentration of 10 µM.
-
Incubate all samples in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation mixture.
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar molecule).
-
-
Sample Processing:
-
Vortex the quenched samples vigorously to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Monitor the ion transitions for both the parent prodrug (TDF) and the released active drug (Tenofovir).
-
-
Data Analysis:
Protocol: Cellular Uptake and Metabolism Assay
Objective: To quantify the intracellular accumulation of the parent drug and its active phosphorylated metabolites. This protocol provides a direct measure of the prodrug's efficiency in delivering its payload to the target site.
Methodology:
-
Cell Culture:
-
Culture target cells, such as human peripheral blood mononuclear cells (PBMCs) or a lymphoid cell line like MT-2, under standard conditions.
-
Count cells and adjust the density to 1-2 x 10⁶ cells/mL.
-
-
Drug Incubation:
-
Treat the cells with the prodrug (e.g., TDF or TAF) at a physiologically relevant concentration.
-
Incubate for a set period (e.g., 24 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
To stop the uptake, transfer the cell suspension to a tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular drug. This is a critical step for accurate intracellular measurement.
-
-
Metabolite Extraction:
-
After the final wash, resuspend the cell pellet in a known volume of ice-cold 70% methanol to lyse the cells and precipitate proteins.
-
Vortex and incubate on ice for 30 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the lysate at high speed (>12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. . Reconstitute the dried extract in a suitable mobile phase for analysis.
-
-
LC-MS/MS Quantification:
-
Data Analysis:
-
Calculate the intracellular concentration of each analyte and normalize it to the initial cell count (e.g., expressed as fmol per 10⁶ cells). This allows for direct comparison of the delivery efficiency of different prodrugs.
-
Conclusion
The development of Tenofovir Disoproxil Fumarate represents a landmark achievement in pharmaceutical science, demonstrating how a prodrug strategy can transform a potent but poorly absorbed compound into a clinically effective oral medication. The pivaloyloxymethyl-like (disoproxil) moiety was the central innovation, successfully masking the problematic phosphonate group to facilitate gastrointestinal absorption. However, the TDF story is also a crucial lesson in drug design. Its reliance on plasma-based activation, while effective, created a legacy of off-target toxicities due to high systemic drug exposure. This critical insight—that the location of prodrug conversion is as important as the conversion itself—directly fueled the rational design of next-generation inhibitors like Tenofovir Alafenamide, which optimized safety and efficacy through targeted intracellular activation. Understanding the foundational role and limitations of the POC moiety in TDF is therefore essential for any scientist involved in the ongoing pursuit of safer and more effective therapeutic agents.
References
-
Tenofovir disoproxil - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Pharmacokinetics of tenofovir given as two different prodrugs | UCT Pharmacometrics. (2023, April 12). University of Cape Town. Retrieved January 21, 2026, from [Link]
-
What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved January 21, 2026, from [Link]
-
Pivaloyloxymethyl - Grokipedia. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
Tenofovir alafenamide - Grokipedia. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
Zanella, I., Zizioli, D., Castelli, F., & Roldan, E. Q. (2020). Chemical structures of tenofovir, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Tenofovir Disoproxil Fumarate: Package Insert / Prescribing Info / MOA - Drugs.com. (n.d.). Drugs.com. Retrieved January 21, 2026, from [Link]
-
Tenofovir Alafenamide Fumarate: A Breakthrough in HIV Treatment Advances. (2025, June 4). BCM. Retrieved January 21, 2026, from [Link]
-
Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. (2025, March 16). YouTube. Retrieved January 21, 2026, from [Link]
-
Tenofovir Disoproxil Fumarate: A Cornerstone of Antiviral Treatment Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
Li, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 952333. Retrieved January 21, 2026, from [Link]
-
Tenofovir alafenamide - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf. (2017, June 1). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Rohan, L. C., et al. (2016). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1364–1373. Retrieved January 21, 2026, from [Link]
-
Rohan, L. C., et al. (2015). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Pre-exposure Prophylaxis. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Tenofovir alafenamide: MedlinePlus Drug Information. (2025, July 15). MedlinePlus. Retrieved January 21, 2026, from [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models | Scilit. (2022). Scilit. Retrieved January 21, 2026, from [Link]
-
File:Tenofovir alafenamide structure.svg - Wikimedia Commons. (2015, November 24). Wikimedia Commons. Retrieved January 21, 2026, from [Link]
-
Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
In vitro activity and stability of TFV and its prodrugs TDF and TAF. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tenofovir disoproxil phosphate | C19H33N5O14P2 | CID 71714119 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Ruane, P. J., et al. (2013). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. Journal of Acquired Immune Deficiency Syndromes, 63(4), 449–455. Retrieved January 21, 2026, from [Link]
-
Tenofovir-DF PK Fact Sheet. (n.d.). University of Liverpool. Retrieved January 21, 2026, from [Link]
-
Pivaloyloxymethyl – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Rohan, L. C., et al. (2015). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1364-73. Retrieved January 21, 2026, from [Link]
-
Margot, N. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(11), 6982–6991. Retrieved January 21, 2026, from [Link]
-
McPherson, C. S., et al. (2020). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Pharmaceuticals, 13(10), 292. Retrieved January 21, 2026, from [Link]
-
Tenofovir Alafenamide Fumarate | C46H62N12O14P2 | CID 71492247 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. (n.d.). NATAP. Retrieved January 21, 2026, from [Link]
-
Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Denti, P., et al. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. CPT: Pharmacometrics & Systems Pharmacology, 12(6), 799–809. Retrieved January 21, 2026, from [Link]
-
Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. (2024, October 16). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Madrasi, K., et al. (2014). Linking the population pharmacokinetics of tenofovir and its metabolites with its cellular uptake and metabolism. CPT: Pharmacometrics & Systems Pharmacology, 3(11), e147. Retrieved January 21, 2026, from [Link]
-
Aryloxy Pivaloyloxymethyl Prodrugs (POMtides) as Nucleoside Monophosphate Prodrugs - ORCA – Online Research @ Cardiff. (n.d.). Cardiff University. Retrieved January 21, 2026, from [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy | Request PDF. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication, 4(2), 72–79. Retrieved January 21, 2026, from [Link]
-
Li, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers. Retrieved January 21, 2026, from [Link]
-
A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
Sources
- 1. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 5. grokipedia.com [grokipedia.com]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 15. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. nbinno.com [nbinno.com]
- 19. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 21. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection | MDPI [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. natap.org [natap.org]
- 26. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 27. Linking the population pharmacokinetics of tenofovir and its metabolites with its cellular uptake and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of Mono-POC Methyl Tenofovir
This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of Mono-POC Methyl Tenofovir, a mono-pivaloyloxymethyl (POC) ester prodrug of the antiviral agent tenofovir. As direct cytotoxicity data for this specific monoester are not extensively available in public literature, this document outlines a robust, scientifically-grounded approach based on the known toxicological profile of the parent compound, tenofovir, and established methodologies in cellular toxicology. The protocols and strategies herein are designed for researchers, scientists, and drug development professionals to generate a foundational understanding of the compound's cellular safety profile.
Introduction and Scientific Rationale
Tenofovir is a cornerstone of antiretroviral therapy, acting as a nucleotide analog reverse transcriptase inhibitor (NtRTI) to suppress HIV and Hepatitis B virus replication.[1][2] Its clinical utility, however, is tempered by a known risk of nephrotoxicity, specifically affecting the proximal tubules of the kidney.[3][4] This toxicity is a critical consideration in the development of new tenofovir prodrugs, which are designed to enhance oral bioavailability and optimize cellular delivery.[5][6]
This compound is one such prodrug. Like other tenofovir prodrugs, it is metabolized intracellularly to release the active tenofovir moiety.[7][8] The primary rationale for its cytotoxicity assessment is rooted in the parent compound's mechanism of toxicity. Tenofovir is actively transported into renal proximal tubule cells by human organic anion transporters (hOAT1 and, to a lesser extent, OAT3), leading to high intracellular concentrations.[9] This accumulation can induce mitochondrial dysfunction, characterized by mtDNA depletion, decreased ATP production, and oxidative stress, ultimately leading to cellular damage and apoptosis.[3][4]
Therefore, a preliminary cytotoxicity assessment of this compound is not merely a routine screening step but a critical investigation into whether this specific prodrug modification mitigates or exacerbates the known toxicities of tenofovir. This guide proposes a multi-assay, multi-cell line strategy to build a comprehensive preliminary safety profile.
Experimental Design: A Multi-Faceted Approach
To obtain a meaningful preliminary assessment, a panel of assays targeting different cellular health indicators should be employed across strategically selected cell lines. This approach ensures that the data is not reliant on a single endpoint and provides a more holistic view of the compound's potential cytotoxic mechanisms.
Selection of In Vitro Models (Cell Lines)
The choice of cell lines is paramount and should be guided by the known target organs of tenofovir's efficacy and toxicity.
-
Human Kidney 2 (HK-2) Cells: This immortalized human renal proximal tubular epithelial cell line is the most critical model for this study. HK-2 cells express the necessary organic anion transporters (OAT1 and OAT3) that facilitate tenofovir uptake and are a well-established and sensitive model for studying tenofovir-induced nephrotoxicity.[3] Studies have shown that tenofovir can diminish cell viability and induce mitochondrial stress and apoptosis in HK-2 cells at clinically relevant concentrations.[3]
-
HepG2 Cells: As the liver is a primary site of drug metabolism, the human hepatoma cell line HepG2 is a standard choice for assessing potential hepatotoxicity. While tenofovir itself exhibits relatively low cytotoxicity in HepG2 cells, evaluating its prodrugs in this line is crucial for a comprehensive safety profile.[10]
-
MT-2 or Peripheral Blood Mononuclear Cells (PBMCs): A lymphoid cell line (like MT-2) or primary PBMCs are relevant for assessing the compound's effect on the target cells of HIV infection. This allows for the determination of a selectivity index (SI)—the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50)—which is a key indicator of a drug's therapeutic window.[11]
Core Cytotoxicity Assay Panel
A combination of assays is recommended to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing) and to elucidate the mechanisms of cell death.
-
Metabolic Viability Assay (MTT): Measures the metabolic activity of viable cells, providing an indication of overall cell health and proliferation.[10][12]
-
Membrane Integrity Assay (Lactate Dehydrogenase - LDH): Quantifies the release of the cytosolic enzyme LDH into the culture medium, a marker of plasma membrane damage and necrosis.
-
Apoptosis Induction Assay (Caspase-3/7 Activation): Measures the activity of key executioner caspases, providing a specific indication of programmed cell death (apoptosis).
Methodologies and Experimental Protocols
The following protocols are detailed, step-by-step guides for executing the core cytotoxicity assays. They are designed to be self-validating through the inclusion of appropriate controls.
General Cell Culture and Compound Treatment
-
Cell Seeding: Seed the selected cell lines (HK-2, HepG2, MT-2) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of the appropriate complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and stabilization.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in the assay medium (culture medium with reduced serum, e.g., 2% FBS) to achieve the final desired concentrations. A typical starting concentration for a new compound might be 100-200 µM, followed by 2- or 3-fold dilutions.
-
Treatment: Carefully remove the existing medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound (e.g., 0.5% DMSO).
-
Untreated Control: Cells treated with assay medium only.
-
Positive Control (for LDH/Apoptosis): Cells treated with a known cytotoxic agent to induce maximum LDH release or apoptosis.
-
Medium Blank: Wells containing only assay medium without cells.[3]
-
-
Exposure: Incubate the plates for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.[3]
Protocol 1: MTT Cell Viability Assay
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][10]
Materials:
-
MTT solution (5 mg/mL in sterile PBS).[3]
-
Solubilization solution (e.g., 100 µL of SDS-HCl solution or acidified isopropanol).[12]
Procedure:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[3]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form in viable cells.[12]
-
Carefully aspirate the medium without disturbing the formazan crystals (for adherent cells). For suspension cells, centrifugation of the plate may be required.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.[3]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[3][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the absorbance of the medium blank.
Protocol 2: LDH Release Membrane Integrity Assay
This assay quantifies the stable cytosolic enzyme Lactate Dehydrogenase (LDH) released into the culture medium upon cell lysis.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).
Procedure:
-
Following the treatment period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes. This step is recommended to pellet any detached cells and debris.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).
-
Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the maximum LDH release control (cells lysed with a detergent provided in the kit).
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay utilizes a substrate for caspase-3 and caspase-7 that, when cleaved by the active enzymes, releases a fluorescent or luminescent signal.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay or similar fluorescent/luminescent kit.
Procedure:
-
Following the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent directly to each well of the 96-well plate containing the cells and medium.
-
Mix the contents of the wells by gently shaking on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of caspase activity. Compare the signal from treated cells to the vehicle control to determine the fold-increase in apoptosis.
Data Presentation and Visualization
Clear presentation of data is essential for interpretation. Quantitative results should be summarized in tables, and workflows should be visualized with diagrams.
Tabular Data Summary
The primary endpoint of these studies is the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. This value is typically calculated using non-linear regression analysis of the dose-response curves.
Table 1: Example Cytotoxicity Profile of this compound (72-hour exposure)
| Cell Line | Assay Type | Endpoint | CC50 (µM) | Max % Inhibition/Toxicity |
| HK-2 | MTT | Metabolic Viability | Hypothetical Value | Hypothetical Value |
| LDH | Membrane Integrity | Hypothetical Value | Hypothetical Value | |
| Caspase-3/7 | Apoptosis Induction | Hypothetical Value | Hypothetical Value | |
| HepG2 | MTT | Metabolic Viability | Hypothetical Value | Hypothetical Value |
| LDH | Membrane Integrity | Hypothetical Value | Hypothetical Value | |
| Caspase-3/7 | Apoptosis Induction | Hypothetical Value | Hypothetical Value | |
| MT-2 | MTT | Metabolic Viability | Hypothetical Value | Hypothetical Value |
| LDH | Membrane Integrity | Hypothetical Value | Hypothetical Value | |
| Caspase-3/7 | Apoptosis Induction | Hypothetical Value | Hypothetical Value |
Note: The values in this table are placeholders for hypothetical experimental results.
Diagrams and Workflows
Visual aids are crucial for understanding complex processes. The following diagrams, rendered in DOT language, illustrate the experimental workflow and the hypothesized mechanism of cytotoxicity.
Caption: Hypothesized mechanism of tenofovir-induced cytotoxicity.
Conclusion and Forward Look
The successful execution of the studies outlined in this guide will yield a critical preliminary dataset on the in vitro cytotoxicity of this compound. By systematically evaluating metabolic health, membrane integrity, and apoptotic pathways in relevant cell lines, researchers can make an informed initial assessment of the compound's safety profile.
Should this compound demonstrate a favorable profile compared to existing tenofovir prodrugs (i.e., higher CC50 values, particularly in HK-2 cells), it would warrant further investigation, including more detailed mechanistic studies and progression into preclinical in vivo models. Conversely, early signs of significant cytotoxicity would guide medicinal chemistry efforts toward alternative prodrug strategies. This structured, evidence-based approach is fundamental to efficient and responsible drug development.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Murphy, R. A., et al. (2017). Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity. Toxicological Sciences, 156(1), 230–240. [Link]
-
Chan-Tack, K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Bamikole, A., et al. (2012). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 56(6), 3123–3132. [Link]
-
Provost, J. J., & Wallert, M. A. MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay. [Link]
-
Cihlar, T., et al. (2011). Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir. Antiviral Chemistry & Chemotherapy, 22(3), 101–108. [Link]
-
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
Lee, D. W., et al. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 9(10), 502. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
Veeprho. Tenofovir Monoester. [Link]
-
SRI International. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. [Link]
-
Murphy, R. A. (2016). Tenofovir Induced Nephrotoxicity: A Mechanistic Study. Marshall University Theses, Dissertations and Capstones. [Link]
-
protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
-
Rohan, L. C., et al. (2014). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 58(6), 3159–3167. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5481350, Tenofovir Disoproxil. [Link]
-
Wikipedia. Tenofovir disoproxil. [Link]
-
Patsnap Synapse. What is the mechanism of Tenofovir?. [Link]
Sources
- 1. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Mono-poc tenofovir | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity and mitochondrial toxicity of tenofovir alone and in combination with other antiretrovirals in human renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
solubility and stability of Mono-POC Methyl Tenofovir in DMSO
An In-Depth Technical Guide to the Solubility and Stability of Mono-POC Methyl Tenofovir in Dimethyl Sulfoxide (DMSO)
Authored by a Senior Application Scientist
Foreword: The Critical Role of Pre-formulation in Drug Discovery
In the landscape of antiviral drug development, tenofovir prodrugs represent a cornerstone of therapy. This compound, a specific ester prodrug of the nucleotide analogue tenofovir, is designed to enhance cell permeability—a common strategy to overcome the poor bioavailability of the highly charged parent molecule.[1][2] Dimethyl sulfoxide (DMSO) is the ubiquitous solvent of choice in early-stage drug discovery for the solubilization of compound libraries used in high-throughput screening (HTS). Understanding the behavior of a compound like this compound in DMSO is not a trivial procedural step; it is a fundamental prerequisite for generating reliable biological data. This guide provides a comprehensive framework for assessing the solubility and stability of this molecule in DMSO, grounded in the principles of physical chemistry and analytical science.
Molecular Profile: this compound
This compound is a complex molecule featuring multiple functional groups that dictate its physicochemical properties.[3][4][5] The pivaloyloxymethyl (POC) group and the methyl ester are introduced to mask the negative charges of the phosphonate moiety, thereby increasing lipophilicity and facilitating passage across cellular membranes.[1][6] However, these same ester linkages are the molecule's Achilles' heel, representing potential sites of premature hydrolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H24N5O7P | [3] |
| Molecular Weight | 417.35 g/mol | [7] |
| Appearance | Pale Yellow Thick Oil to Off-White Gel | [7] |
| Predicted pKa | 4.20 ± 0.10 | [7] |
| Reported Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |
Solubility Assessment in DMSO: Beyond "Slightly Soluble"
The notation "slightly soluble" is insufficient for quantitative biological science.[7] Accurate determination of solubility is paramount for preparing appropriate stock solutions, avoiding compound precipitation in assay plates, and ensuring the reliability of dose-response curves. We must distinguish between two key types of solubility: kinetic and thermodynamic.
The Rationale Behind Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is the concentration of a compound that dissolves immediately when a DMSO stock solution is rapidly diluted into an aqueous buffer. It reflects the supersaturated state a compound can maintain for the short duration of a typical biological assay. It is the more relevant parameter for most HTS applications.
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid phase after an extended incubation period (typically 24-48 hours). It represents the maximum stable concentration and is crucial for formulation development and interpreting potential issues of compound precipitation over longer-term experiments.
Experimental Protocol: Kinetic Solubility Determination
This protocol outlines a standard plate-based method using nephelometry (light scattering) to detect precipitation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with nephelometry or turbidity reading capabilities
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO. Ensure complete dissolution by vortexing.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution using DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Aqueous Dilution: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).
-
Mixing: Rapidly transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the PBS plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
Incubation & Reading: Immediately place the plate in the reader and measure the light scattering or turbidity at time zero. Repeat the reading after a typical assay incubation time (e.g., 1-2 hours) at room temperature.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control wells.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol uses the "shake-flask" method followed by HPLC quantification.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC system with a suitable column (e.g., C18) and detector (UV, 260 nm)[8][9]
-
Vials and an orbital shaker
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing pure DMSO.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Sample Extraction: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze by a validated HPLC method against a standard curve of known concentrations to determine the exact concentration of the dissolved compound. This value represents the thermodynamic solubility.
Solubility Workflow Diagram
Caption: Workflows for kinetic and thermodynamic solubility determination.
Stability Assessment in DMSO: Ensuring Compound Integrity
The ester functionalities of this compound are susceptible to hydrolysis, a process that can be influenced by trace amounts of water in DMSO, temperature, and pH.[6][10] DMSO itself, while generally stable, can undergo decomposition under certain conditions to form acidic byproducts, which could potentially catalyze the degradation of the solute.[11] A stability-indicating analytical method is therefore essential to separate and quantify the parent compound from any potential degradants.
Causality: Why Stability in DMSO Matters
-
Assay Artifacts: If the compound degrades in the stock solution over time, the actual concentration dispensed into an assay will be lower than intended, leading to an underestimation of potency (i.e., a right-shifted dose-response curve).
-
False Negatives/Positives: Degradation products may be inactive (false negative) or, in rare cases, more active than the parent compound (false positive), confounding screening results.
-
Logistical Planning: Knowing the stability window allows for proper planning of stock solution usage, dictating whether solutions can be stored for weeks at -20°C or must be prepared fresh daily.
Experimental Protocol: DMSO Stock Solution Stability
This protocol describes a typical stability study for a compound in DMSO stock solution, monitored by Reverse-Phase HPLC (RP-HPLC).
Materials:
-
This compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with a C18 column and UV detector (260 nm)
-
Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, Room Temperature)
-
Autosampler vials
Methodology:
-
Stock Preparation: Prepare a precisely known concentration of this compound in DMSO (e.g., 1 mM).
-
Aliquoting: Dispense aliquots of the stock solution into multiple vials for each storage condition and time point to avoid freeze-thaw cycles.
-
Time Zero (T0) Analysis: Immediately analyze several aliquots to establish the initial purity and concentration. This is the baseline against which all other time points will be compared.
-
Incubation: Store the vials at the selected temperatures.
-
Time Point Analysis: At predetermined intervals (e.g., 0, 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one vial from each temperature condition.
-
HPLC Analysis:
-
Allow the vial to come to room temperature before opening.
-
Dilute the sample to a suitable concentration within the HPLC method's linear range.
-
Inject the sample and analyze using a stability-indicating RP-HPLC method. The method must be capable of resolving the parent peak from potential degradants, such as the hydrolyzed mono-ester or parent tenofovir.[8][12]
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. A common threshold for acceptable stability is ≥95% of the parent compound remaining.
Table 2: Example Stability Study Design
| Storage Temperature | Time Point 1 | Time Point 2 | Time Point 3 | Time Point 4 | Time Point 5 |
| Room Temp (~25°C) | 4 hours | 24 hours | 48 hours | 1 week | - |
| 4°C | 24 hours | 1 week | 2 weeks | 1 month | 3 months |
| -20°C | 1 week | 1 month | 3 months | 6 months | 1 year |
| -80°C | 1 month | 3 months | 6 months | 1 year | >1 year |
Stability Testing Workflow Diagram
Caption: Workflow for assessing the stability of a compound in DMSO stock.
Conclusion and Best Practices
Key Recommendations:
-
Always use anhydrous, high-purity DMSO to minimize water-mediated hydrolysis.
-
Perform kinetic solubility screening early to set appropriate concentration limits for primary screens.
-
Conduct a formal stability study for any lead compounds to establish proper storage and handling procedures. Store master stocks at -80°C whenever possible.
-
Qualify the analytical method to ensure it is "stability-indicating" by performing forced degradation studies (e.g., acid, base, oxidative stress) to demonstrate that degradants can be resolved from the parent compound.[8][12]
By adhering to these scientifically grounded protocols, researchers can ensure the quality and reliability of their data, ultimately accelerating the drug development process.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71750815, this compound. PubChem. Retrieved from [Link]
-
ChemBK. This compound (Mixture of DiastereoMers) - Physico-chemical Properties. Retrieved from [Link]
-
Talluri, M. V., et al. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. Indo American Journal of Pharmaceutical Sciences, 5(12), 17096-17103. Retrieved from [Link]
-
Sharma, T., & Kumar, S. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia, 20(2). Retrieved from [Link]
-
Hsiao, C. H., et al. (2019). Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. ChemMedChem, 14(17), 1597-1603. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71772014, Mono-poc tenofovir. PubChem. Retrieved from [Link]
-
Veeprho. Tenofovir Monoester. Retrieved from [Link]
-
Zhang, T., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 965251. Retrieved from [Link]
-
Hsiao, C. H., et al. (2019). Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. PMC. Retrieved from [Link]
-
Watkins, W. J., et al. (2018). Phosphonate prodrugs: an overview and recent advances. PMC. Retrieved from [Link]
-
Zhang, T., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. PMC. Retrieved from [Link]
-
Ross, B. P., et al. (2024). Cytotoxicity of phosph(on)ate prodrug metabolites. RSC Medicinal Chemistry, 15(5), 1361-1369. Retrieved from [Link]
-
Damle, M. C., & Zirange, A. (2018). STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE. International Journal of Pharmacy and Biological Sciences, 8(3), 122-130. Retrieved from [Link]
-
Mehellou, Y., & Balzarini, J. (2010). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA - Online Research @ Cardiff. Retrieved from [Link]
-
Ali, M. S., et al. (2023). Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro). PMC. Retrieved from [Link]
-
P, S. S., et al. (2020). A brief study and their preformulation parameters on a drug: tenofovir disoproxil fumarate. International Journal of Novel Research and Development, 5(6), 314-325. Retrieved from [Link]
-
Waly, N., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5064. Retrieved from [Link]
-
Wu, J. J., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 179-185. Retrieved from [Link]
-
Rannard, S., et al. (2019). Chemical structures of A) tenofovir (TFV), B) tenofovir disoproxil fumarate (TDF), C) glycerol monolinoleate (Maisine 35-1). ResearchGate. Retrieved from [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-287. Retrieved from [Link]
-
Nakagawa, Y., et al. (2015). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Retrieved from [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Retrieved from [Link]
Sources
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. This compound | C15H24N5O7P | CID 71750815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mono-poc tenofovir | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. chembk.com [chembk.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Protocol for the Quantification of Mono-POC Methyl Tenofovir in Human Plasma
Introduction: The Need for Precise Prodrug Quantification
Mono-POC Methyl Tenofovir, also known as Tenofovir Amibufenamide, is a novel phosphoramidate prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor. Like other advanced prodrugs such as Tenofovir Alafenamide (TAF), this compound is designed for enhanced delivery of the active metabolite, Tenofovir-Diphosphate (TFV-DP), into target cells.[1] This strategy aims to maximize therapeutic efficacy while minimizing systemic exposure to the parent drug, Tenofovir (TFV), thereby improving the safety profile, particularly concerning renal and bone health.[1]
Accurate quantification of the intact prodrug, this compound, in plasma is critical during drug development. These data are essential for characterizing its pharmacokinetic (PK) profile, understanding its absorption and distribution, evaluating its in-vivo stability, and establishing crucial PK/PD (pharmacokinetic/pharmacodynamic) relationships. The inherent instability of such prodrugs in biological matrices presents a significant bioanalytical challenge, necessitating a robust and reliable analytical method.
This application note details a comprehensive, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma. The protocol is grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
Principle of the Method: Specificity and Sensitivity with LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[4] This method leverages the chromatographic separation of the analyte from endogenous plasma components followed by highly selective detection using a triple quadrupole mass spectrometer.
The workflow involves:
-
Sample Preparation: Efficient extraction of this compound and an internal standard (IS) from the plasma matrix, typically via protein precipitation.
-
Chromatographic Separation: Injection of the extract onto a reverse-phase HPLC or UPLC column to separate the analyte from matrix interferences.
-
Mass Spectrometric Detection: Ionization of the analyte using electrospray ionization (ESI) and detection based on its specific mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode. This two-stage mass filtering ensures that only fragments specific to the target molecule are detected, virtually eliminating false positives.
A stable isotope-labeled (SIL) analogue of this compound is the ideal internal standard, as it co-elutes and exhibits identical ionization behavior, perfectly compensating for variations in sample processing and instrument response. If a SIL-IS is unavailable, a structurally similar compound with comparable extraction and chromatographic properties can be used.[5]
Materials and Reagents
| Item | Supplier/Grade | Purpose |
| This compound Reference Standard | Sourced from a certified supplier | Analyte for calibration and QC |
| Stable Isotope-Labeled Internal Standard | Custom synthesis or certified supplier | Internal Standard (IS) |
| Acetonitrile | HPLC or LC-MS grade | Protein precipitation, Mobile phase |
| Methanol | HPLC or LC-MS grade | Stock solution solvent, Mobile phase |
| Formic Acid | LC-MS grade | Mobile phase modifier |
| Water | Type I, Ultrapure (18.2 MΩ·cm) | Mobile phase, Reagent diluent |
| Human Plasma (K2EDTA) | Pooled, drug-free, certified source | Biological matrix for standards/QCs |
| HPLC/UPLC System | e.g., Sciex, Waters, Agilent | Chromatographic separation |
| Triple Quadrupole Mass Spectrometer | e.g., Sciex, Waters, Agilent, Thermo | Analyte detection and quantification |
| Analytical Balance | 5-decimal place | Weighing reference standards |
| Centrifuge (refrigerated) | Capable of >10,000 x g | Pelletizing precipitated proteins |
| Pipettes (calibrated) | P10, P200, P1000 | Accurate liquid handling |
Detailed Experimental Protocol
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~2 mg of this compound reference standard and the internal standard (IS).
-
Dissolve each in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL. Vortex until fully dissolved. Store at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the primary analyte stock solution with 50:50 Acetonitrile:Water to create a series of working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Prepare a separate IS working solution (e.g., 100 ng/mL) by diluting the IS primary stock with 50:50 Acetonitrile:Water.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike drug-free human plasma with the appropriate analyte working solutions to prepare CC standards. A typical concentration range might be 0.1 to 200 ng/mL. The volume of spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix.
-
Prepare QC samples in plasma at a minimum of four levels:
-
LLOQ: Lower Limit of Quantification (the lowest CC standard).
-
Low QC: ~3x LLOQ.
-
Mid QC: ~40-60% of the upper limit.
-
High QC: ~80% of the upper limit.
-
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of plasma proteins.[6]
Caption: Protein Precipitation Sample Preparation Workflow.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution and briefly vortex.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein crashing.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures elution of the analyte with good peak shape and cleans the column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
| Total Run Time | ~5 minutes | Allows for high-throughput analysis.[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Phosphoramidate prodrugs typically ionize well in positive mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and specificity. |
| MRM Transitions | To be determined by infusion | Precursor ion [M+H]+ is fragmented to produce a specific product ion. |
| - Analyte | e.g., m/z 610.2 -> 448.1 | Hypothetical values; must be optimized empirically. |
| - Internal Std. | e.g., m/z 615.2 -> 453.1 (for a +5 Da SIL-IS) | Hypothetical values; must be optimized empirically. |
| Collision Energy | Optimize for maximum product ion intensity | Compound-dependent parameter. |
| Source Temp. | 500 °C | Aids in desolvation of droplets. |
| IonSpray Voltage | 5500 V | Creates the charge necessary for ionization. |
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[7][8] Validation is performed according to regulatory guidelines such as the ICH M10 guidance.[9][10]
Caption: Key Parameters for Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria
Table 3: Summary of Method Validation Procedures and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria (based on EMA/FDA guidelines)[11][12] |
| Selectivity | Analyze ≥6 blank plasma lots for interferences at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Analyze calibration curves (≥6 non-zero points) on ≥3 separate days. Use a weighted (1/x or 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in quintuplicate (n=5) over ≥3 runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[11] |
| Matrix Effect | Compare analyte response in post-extraction spiked plasma from ≥6 lots to response in a clean solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma. | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative) using Low and High QCs. | Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared standards). |
Data Analysis and Reporting
The concentration of this compound in each sample is determined from the calibration curve by calculating the peak area ratio of the analyte to the internal standard. A weighted linear regression (typically 1/x²) is applied to the plot of area ratios versus nominal concentration. All validation results, including any failed runs, must be documented in the method validation report.[13]
Conclusion
This application note provides a detailed and robust protocol for the quantification of this compound in human plasma using LC-MS/MS. The described methodology, including a straightforward protein precipitation extraction and rapid chromatographic analysis, is sensitive, specific, and suitable for high-throughput applications in a regulated bioanalytical laboratory. Adherence to the comprehensive validation plan ensures that the generated data is accurate and reliable, fully supporting pharmacokinetic assessments in clinical and non-clinical studies.
References
-
Anal Biochem. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. PubMed. [Link]
-
International Journal of Creative Research Thoughts. (2021). Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. IJCRT.org. [Link]
-
Podany, A. T., et al. (2017). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PubMed Central. [Link]
-
Journal of Chromatography B. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. PubMed. [Link]
-
Bioanalysis. (2015). Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS. PubMed. [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. EMA. [Link]
-
MDPI. (2024). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI.com. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
ResearchGate. (2024). (PDF) Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. ResearchGate. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EMA. [Link]
-
MDPI. (2024). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI.com. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]
-
Semantic Scholar. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Semantic Scholar. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Journal of Chromatography B. (2010). Development and validation of an LC/MS/MS method for the determination of tenofovir in monkey plasma. PubMed. [Link]
-
SlideShare. (2015). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
Sources
- 1. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC/MS/MS method for the determination of tenofovir in monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
cell culture models for testing Mono-POC Methyl Tenofovir efficacy
Application Note & Protocol Guide
Topic: High-Throughput In Vitro Efficacy Assessment of Mono-POC Methyl Tenofovir Using Advanced Cell Culture Models
Audience: Researchers, scientists, and drug development professionals in the fields of virology, pharmacology, and infectious diseases.
| Strategic Overview: The Rationale for In Vitro Modeling of Tenofovir Prodrugs
Tenofovir is a cornerstone of antiretroviral therapy (ART), functioning as a potent nucleotide reverse transcriptase inhibitor (NRTI).[1] Its clinical utility, however, is dependent on its prodrug form, which is necessary to overcome the poor membrane permeability of the parent molecule.[2][3] Marketed prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) have significantly different pharmacokinetic and cell-targeting profiles, underscoring the critical role of the prodrug moiety in determining both efficacy and safety.[4]
This compound, identified as a related substance or potential metabolite of tenofovir prodrugs, requires a thorough evaluation of its intrinsic antiviral activity and cytotoxicity.[5] Its unique chemical structure necessitates a dedicated assessment to determine if it behaves as an active antiviral agent, an inert substance, or a contributor to off-target toxicity.
This guide provides a comprehensive framework for evaluating the efficacy of this compound against Human Immunodeficiency Virus Type 1 (HIV-1). We present a dual-model approach that leverages both a highly reproducible, immortalized T-lymphocyte cell line (MT-4) for screening and primary human Peripheral Blood Mononuclear Cells (PBMCs) for physiologically relevant validation.[6][7] This strategy ensures that the generated data is both robust and translatable, providing a clear therapeutic window—quantified by the Selectivity Index (SI)—to guide further development.
| The Scientific Foundation: Mechanism of Action & Cellular Metabolism
The antiviral activity of all tenofovir-based compounds hinges on their intracellular conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[3] This process is a multi-step enzymatic cascade within the target cell.
-
Prodrug Cleavage: The journey begins with the removal of the lipophilic prodrug moieties (e.g., the POC-Methyl group) by cellular esterases to release tenofovir into the cytoplasm.[8]
-
Phosphorylation Cascade: Free tenofovir is then sequentially phosphorylated by cellular kinases, first by adenylate kinase to tenofovir monophosphate (TFV-MP) and subsequently by nucleoside diphosphate kinase to the active tenofovir diphosphate (TFV-DP).[9]
-
Reverse Transcriptase Inhibition: TFV-DP, an analog of deoxyadenosine triphosphate (dATP), competes with the natural substrate for incorporation into the nascent viral DNA chain by the HIV-1 reverse transcriptase.[2] Because TFV-DP lacks the 3'-hydroxyl group necessary for chain elongation, its incorporation results in immediate termination of DNA synthesis, thereby halting viral replication.[1]
This intracellular activation pathway is critical. The efficiency of the initial prodrug cleavage and the subsequent phosphorylation steps directly dictates the intracellular concentration of TFV-DP and, therefore, the ultimate antiviral potency of the compound.
| Experimental Design: A Validated Workflow for Efficacy and Safety Profiling
A rigorous assessment of any new antiviral candidate requires a systematic approach that first defines the compound's toxicity profile before evaluating its specific antiviral effects. This ensures that any observed reduction in viral replication is due to targeted inhibition, not simply cell death. The workflow below provides a self-validating system for determining the Selectivity Index (SI).
| Detailed Experimental Protocols
Safety Precaution: All work involving live HIV-1 must be conducted under Biosafety Level 3 (BSL-3) containment by trained personnel following institutional and national safety guidelines.
Protocol 1: Preparation of Target Cell Models
1.1: Maintenance of MT-4 Cell Line The MT-4 cell line is a human T-cell leukemia line that is highly susceptible to HIV-1 infection and exhibits pronounced cytopathic effects, making it an excellent model for screening.[7][10]
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Routine Culture:
-
Maintain cells in suspension culture in T-75 flasks at a density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at a seeding density of 2-3 x 10⁵ cells/mL.[10]
-
Verify cell viability using Trypan Blue exclusion prior to each experiment; viability should exceed 95%.
-
1.2: Isolation of Human PBMCs PBMCs represent the primary target cells for HIV-1 in vivo and provide a more physiologically relevant system.[6] This protocol uses density gradient centrifugation.[11][12]
-
Materials:
-
Whole blood collected in heparin or EDTA-containing tubes.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Ficoll-Paque™ PLUS or equivalent density gradient medium.
-
50 mL conical tubes.
-
-
Procedure:
-
Dilute whole blood 1:1 with sterile PBS at room temperature.[12]
-
In a 50 mL conical tube, add 15 mL of Ficoll-Paque.
-
Carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing at the interface.[13]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off to preserve the cell interface.[14]
-
Following centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct buffy coat layer containing PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL tube.[12]
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes (brake on).[14]
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final PBMC pellet in culture medium. Perform a cell count and viability check.
-
Activation: For HIV-1 infection, PBMCs must be activated. Culture the cells for 2-3 days in culture medium supplemented with Phytohemagglutinin (PHA) at 2 µg/mL and Interleukin-2 (IL-2) at 20 U/mL.
-
Protocol 2: Cytotoxicity Assessment (CC50 Determination)
This protocol determines the concentration range of the test compound that is non-toxic to the cells. We recommend parallel assessment with two distinct assays for a comprehensive toxicity profile.
2.1: MTT Assay (Measures Metabolic Activity) This assay quantifies the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases of viable cells.[15]
-
Procedure:
-
Seed uninfected MT-4 cells or activated PBMCs in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Add 100 µL of medium containing serial dilutions of this compound to triplicate wells. Include "cells only" (100% viability) and "medium only" (background) controls.
-
Incubate for the same duration as the planned antiviral assay (e.g., 5-7 days).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
2.2: LDH Assay (Measures Membrane Integrity) This assay quantifies the release of lactate dehydrogenase (LDH) from the cytoplasm of damaged cells into the supernatant.[16]
-
Procedure:
-
Set up the 96-well plate exactly as described in Protocol 2.1.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare a "maximum LDH release" control by lysing untreated cells with a lysis buffer (provided in commercial kits).
-
Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Read the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage relative to the maximum release control.
-
Protocol 3: Antiviral Efficacy Assay (EC50 Determination)
-
Procedure:
-
Seed activated PBMCs or MT-4 cells in a 96-well plate at 1 x 10⁵ cells/well in 50 µL of medium.
-
Add 50 µL of medium containing serial dilutions of this compound (and control compounds like Tenofovir) to triplicate wells. Use concentrations well below the calculated CC50.
-
Include "cells only" (uninfected control) and "virus only" (untreated infected control) wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Add 100 µL of HIV-1 stock (e.g., HIV-1 IIIB or a clinical isolate) at a multiplicity of infection (MOI) of 0.01-0.05.
-
Incubate for 5-7 days at 37°C.
-
On the final day, centrifuge the plate to pellet the cells.
-
Collect 150 µL of the cell-free supernatant for viral quantification. To ensure complete viral inactivation for removal from BSL-3, treat the supernatant with 1% Triton X-100.
-
Protocol 4: Quantification of Viral Replication
4.1: HIV-1 p24 Antigen Capture ELISA This is the gold standard for quantifying HIV-1 replication in culture supernatants.[17][18] It employs a sandwich ELISA format.
-
Procedure (using a commercial kit):
-
Coat a 96-well high-binding plate with capture anti-p24 antibody overnight, or use a pre-coated plate from a kit.
-
Wash wells 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Triton-treated supernatants and a serial dilution of a known p24 standard to the wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash wells as in step 2.
-
Add 100 µL of biotinylated detection anti-p24 antibody. Incubate for 1 hour.
-
Wash wells.
-
Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash wells.
-
Add 100 µL of TMB substrate and incubate until color develops (15-30 minutes).[19]
-
Add 100 µL of Stop Solution.
-
Read absorbance at 450 nm.
-
| Data Analysis & Interpretation
-
CC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the concentration that causes a 50% reduction in viability (CC50).
-
EC50 Calculation: First, generate a standard curve from the p24 standard to quantify the p24 concentration in each supernatant. Then, plot the percentage of viral inhibition (relative to the untreated virus control) against the log of the compound concentration. Use non-linear regression to determine the concentration that inhibits viral replication by 50% (EC50).
-
Selectivity Index (SI): This is the crucial metric for a drug's therapeutic window. A higher SI value indicates a more favorable profile, signifying that the compound is effective at concentrations far below those at which it is toxic.
SI = CC50 / EC50
Data Summary Table
| Compound | Cell Model | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | MT-4 | [Insert Value] | [Insert Value] | [Calculate] |
| PBMCs | [Insert Value] | [Insert Value] | [Calculate] | |
| Tenofovir (Control) | MT-4 | >100 | [Insert Value] | [Calculate] |
| PBMCs | >100 | [Insert Value] | [Calculate] | |
| TAF (Control) | MT-4 | [Insert Value] | [Insert Value] | [Calculate] |
| PBMCs | [Insert Value] | [Insert Value] | [Calculate] |
| References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tefovir? Retrieved from
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir? Retrieved from
-
Simson Pharma Limited. This compound(Mixture of Diastereomers) | CAS No- 1246812-16-7. Retrieved from
-
Babusis, D., et al. (2013). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 57(3), 1279-1285. Retrieved from [Link]
-
Rohan, L. C., et al. (2010). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 54(7), 2841-2848. Retrieved from [Link]
-
Rohan, L. C., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310. Retrieved from [Link]
-
Spina, C. A., et al. (2013). Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs. AIDS Research and Human Retroviruses, 29(10), 1338-1348. Retrieved from [Link]
-
Aralu, K., et al. (2023). In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. Virology Journal, 20(1), 253. Retrieved from [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (Note: While the direct link is to a related article, this is the foundational citation for the MTT assay). Retrieved from [Link]
-
Japour, A. J., et al. (2004). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Clinical Virology, 30(2), 113-122. Retrieved from [Link]
-
ResearchGate. (2016). Comparison of the MTT and LDH dose-response curves of H9c2 cells.... Retrieved from [Link]
-
Frontiers. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Retrieved from [Link]
-
ViriCan. (2022). Protocol: PBMC isolation from whole blood. Retrieved from [Link]
-
NIH National Library of Medicine. (1998). A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures. Retrieved from [Link]
-
PharmGKB. Tenofovir/Adefovir Pathway, Pharmacokinetics. Retrieved from [Link]
-
Problems of Virology. (2022). Evaluation of anti-HIV-1... activity of 6HP and 3TC in vitro using MT-4 cell line variants.... Retrieved from [Link]
-
Wikipedia. Tenofovir disoproxil. Retrieved from [Link]
-
Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2024). Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention. Retrieved from [Link]
-
ABL, Inc. HIV-1 p24 ANTIGEN CAPTURE ASSAY. Retrieved from [Link]
-
Culture Collections. MT-4. Retrieved from [Link]
-
ResearchGate. Discovery and metabolic pathway of tenofovir alafenamide. Retrieved from [Link]
-
NIH National Library of Medicine. (2022). Improved pharmacokinetics of tenofovir ester prodrugs.... Retrieved from [Link]
-
ASM Journals. (2019). Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. Retrieved from [Link]
-
Hillgene Biopharma. Instructions for Use of HIV-1 p24 ELISA Detection Kit. Retrieved from [Link]
-
Ucallmlabs. (2025). PBMC Separation Protocol: A Comprehensive Laboratory Guide. Retrieved from [Link]
-
YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
-
Frontiers. (2023). Clinical trial simulation to evaluate tenofovir disoproxil fumarate/emtricitabine HIV pre-exposure prophylaxis dosing during pregnancy. Retrieved from [Link]
-
Google Patents. WO2001027318A2 - Reverse transcriptase assay. Retrieved from
-
MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles.... Retrieved from [Link]
-
Cellosaurus. Cell line MT4/HIV-1 (CVCL_RW54). Retrieved from [Link]
-
NIH National Library of Medicine. (2015). In Vitro Virology Profile of Tenofovir Alafenamide.... Retrieved from [Link]
-
MDPI. (2023). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. Retrieved from [Link]
-
MDPI. (2024). Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention. Retrieved from [Link]
-
SynZeal. Tenofovir Mono POC Dimer | 1962114-92-6. Retrieved from [Link]
Sources
- 1. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 6. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 8. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. MT-4. Culture Collections [culturecollections.org.uk]
- 11. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 12. Human PBMC Isolation | The Ansel Lab [ansel.ucsf.edu]
- 13. ViriCan Protocol: PBMC isolation from whole blood [protocols.io]
- 14. sanguinebio.com [sanguinebio.com]
- 15. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 17. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.hillgene.com [en.hillgene.com]
- 19. hanc.info [hanc.info]
Application Notes and Protocols for Preclinical Pharmacokinetic Assessment of Mono-POC Methyl Tenofovir
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical pharmacokinetic (PK) studies for Mono-POC Methyl Tenofovir, a novel prodrug of the potent antiviral agent Tenofovir. Recognizing the critical role of animal models in predicting human pharmacokinetics, this guide offers a detailed exploration of suitable species, justifications for their selection, and step-by-step protocols for key in vivo procedures. We delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. This document is intended to serve as a practical resource to facilitate the efficient and scientifically sound evaluation of this promising therapeutic candidate.
Introduction: The Rationale for this compound and the Imperative of Preclinical PK Studies
Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI), is a cornerstone of antiretroviral therapy for HIV and treatment for Hepatitis B virus (HBV) infection.[1] Its inherent hydrophilicity, however, results in poor oral bioavailability, necessitating the development of lipophilic prodrugs to enhance gastrointestinal absorption and cellular uptake.[2][3] Tenofovir Disoproxil Fumarate (TDF) was the first commercially successful prodrug, which undergoes hydrolysis to Tenofovir via a transient intermediate, mono(pivaloyloxymethyl) tenofovir, often referred to as mono-POC Tenofovir.[3][4][5]
This compound, chemically identified as O-(Isopropoxycarbonyloxymethyl)-O-methyl-{(R)- [1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methylphosphonate, is a closely related analogue.[4][6][7] While initially identified as a process-related impurity in TDF synthesis, its structural similarity to the key mono-POC intermediate suggests it may possess unique pharmacokinetic properties worthy of investigation as a potential therapeutic agent itself.[4][8] The methyl ester modification could potentially alter its stability, cell permeability, and enzymatic conversion rate, thereby influencing the therapeutic window and side-effect profile of the parent drug, Tenofovir.
Pharmacokinetic (PK) studies are paramount in early-stage drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Animal models serve as an indispensable tool in this endeavor, providing critical data to inform dose selection, predict human PK profiles, and assess potential toxicities before advancing to clinical trials. This guide will provide a framework for conducting rigorous preclinical PK studies of this compound.
Strategic Selection of Animal Models
The choice of an appropriate animal model is a critical determinant of the translational value of preclinical PK data. No single species can perfectly replicate human physiology; therefore, a multi-species approach is often warranted. The selection should be guided by factors such as metabolic similarity to humans, practical considerations, and the specific objectives of the study.
Rodent Models: The First-Line Screening Tools
Rationale: Mice and rats are the most commonly used species for initial PK screening due to their small size, cost-effectiveness, well-characterized genetics, and the availability of established experimental procedures. They are particularly useful for rapid in vivo assessment of oral bioavailability and dose-ranging studies.[9][10]
Recommended Species:
-
Sprague-Dawley Rats: Often preferred for oral PK studies due to their larger size compared to mice, which facilitates serial blood sampling from a single animal.
-
C57BL/6 Mice: A widely used inbred strain, valuable for its genetic homogeneity and the availability of transgenic models to study specific transporters or metabolic enzymes.[9]
Key Considerations for Rodent Studies:
-
Rapid Metabolism: Rodents generally exhibit a faster metabolic rate than humans, which may lead to an underestimation of drug exposure and half-life.
-
Gastrointestinal Differences: The anatomy and physiology of the rodent gastrointestinal tract differ from humans, which can impact drug absorption.
Non-Rodent Models: Bridging the Gap to Human Pharmacokinetics
Rationale: To obtain a more comprehensive understanding of a drug candidate's PK profile, it is advisable to include a non-rodent species. Dogs and rabbits are frequently used for this purpose.
Recommended Species:
-
Beagle Dogs: The gastrointestinal tract of beagle dogs is physiologically more similar to humans than that of rodents, making them a valuable model for assessing oral absorption and formulation performance.[9] Their larger size also allows for the collection of larger blood volumes and urine for metabolite profiling.
-
New Zealand White Rabbits: Rabbits can be a cost-effective alternative to dogs and are particularly useful for certain specialized studies, such as intravenous PK to determine absolute bioavailability.
Non-Human Primates (NHPs): The Gold Standard for Preclinical Evaluation
Rationale: Non-human primates, such as rhesus or cynomolgus macaques, are the most predictive models for human pharmacokinetics due to their close phylogenetic relationship.[2] NHP studies are typically conducted in later stages of preclinical development to confirm the PK profile and safety of a lead candidate before human trials.
Recommended Species:
-
Rhesus Macaques (Macaca mulatta): Extensively used in HIV research and for the preclinical evaluation of antiretroviral drugs, including Tenofovir prodrugs.
Key Considerations for NHP Studies:
-
Ethical and Cost Implications: NHP studies are resource-intensive and require stringent ethical oversight.
-
Regulatory Expectations: Regulatory agencies often require NHP data for new antiretroviral drug candidates before approving clinical trials.
Data Presentation: Comparative Overview of Animal Models
| Feature | Mice (C57BL/6) | Rats (Sprague-Dawley) | Rabbits (NZW) | Dogs (Beagle) | NHPs (Rhesus) |
| Primary Use | High-throughput screening, initial bioavailability | Oral PK, dose-ranging | IV PK, formulation screening | Oral absorption, metabolite profiling | Confirmatory PK, human dose prediction |
| Blood Volume | Limited (serial sampling challenging) | Adequate for serial sampling | Moderate | Ample | Ample |
| Metabolism | High | High | Moderate | Moderate to Low | Most similar to human |
| GI Physiology | Different from human | Different from human | Different from human | More similar to human | Highly similar to human |
| Cost | Low | Low | Moderate | High | Very High |
| Ethical Concerns | Low | Low | Moderate | High | Very High |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for conducting pharmacokinetic studies of this compound in rats. These protocols can be adapted for other species with appropriate modifications to dosages, blood collection volumes, and handling procedures.
Workflow for a Single-Dose Oral Pharmacokinetic Study in Rats
Caption: Workflow for a typical single-dose oral pharmacokinetic study.
Protocol for Oral Gavage Administration in Rats
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water)
-
Rat oral gavage needles (16-18 gauge, flexible or curved with a ball tip)
-
Syringes (1-3 mL)
-
Weighing scale
Procedure:
-
Animal Preparation: Fast the rats overnight (with free access to water) to ensure an empty stomach and reduce variability in absorption.
-
Dose Calculation: Weigh each rat immediately before dosing. Calculate the exact volume to be administered based on the animal's body weight and the desired dose (e.g., mg/kg). The maximum recommended oral gavage volume for rats is 10-20 mL/kg.
-
Restraint: Gently but firmly restrain the rat to immobilize the head and align it with the body, creating a straight path to the esophagus.
-
Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.
-
Passage into Esophagus: As the needle reaches the pharynx, the rat will instinctively swallow, allowing the needle to pass easily into the esophagus. Crucially, never force the needle. If resistance is met, withdraw and re-attempt.
-
Dose Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.
-
Needle Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Protocol for Serial Blood Sampling in Rats
Objective: To collect timed blood samples to determine the plasma concentration-time profile of this compound and its metabolites.
Materials:
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Pipettes or capillaries for blood collection
-
Anesthetic (if required and justified in the protocol)
-
Heat lamp (optional, for vasodilation)
-
Gauze pads
Procedure (Tail Vein Sampling):
-
Animal Restraint: Place the rat in a suitable restraint device.
-
Vasodilation: If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, which will facilitate blood collection.
-
Vein Puncture: Using a sterile needle (e.g., 25-27 gauge), make a small puncture in one of the lateral tail veins.
-
Blood Collection: Collect the required volume of blood (typically 100-200 µL per time point) into a pre-chilled anticoagulant-containing tube.
-
Hemostasis: Apply gentle pressure to the puncture site with a gauze pad until bleeding stops.
-
Sample Processing: Keep the blood samples on ice. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Aspiration and Storage: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial. Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS for Quantification
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and wide dynamic range.[10] A validated LC-MS/MS method is essential for generating reliable PK data.
Method Outline:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. An internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound) is added at the beginning of the process to account for variability during sample processing and analysis.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes of interest (this compound, Tenofovir) are separated from other components on a suitable column (e.g., C18).
-
Mass Spectrometric Detection: The separated analytes are introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and specific parent-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
-
Data Analysis: The concentration of each analyte in the samples is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared with known concentrations of the analytes in the same biological matrix.
Data Analysis and Interpretation
Once the plasma concentrations at each time point have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption; related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time period. |
| AUC (0-inf) | Area under the plasma concentration-time curve extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Terminal half-life | The time required for the plasma concentration to decrease by half; determines dosing interval. |
| CL/F | Apparent total clearance of the drug from plasma after oral administration | Indicates the efficiency of drug elimination from the body. |
| Vz/F | Apparent volume of distribution | Relates the amount of drug in the body to the concentration in the plasma. |
Intracellular Pharmacokinetics: The Key to Efficacy
For nucleotide analogues like Tenofovir, the concentration of the active moiety within the target cells (e.g., peripheral blood mononuclear cells - PBMCs) is more predictive of antiviral activity than plasma concentrations. The active form is the diphosphorylated metabolite, Tenofovir diphosphate (TFV-DP). Therefore, for a comprehensive PK assessment, it is highly recommended to also measure the intracellular concentrations of TFV-DP in PBMCs collected from the study animals.
Conclusion: A Pathway to Clinical Translation
The preclinical pharmacokinetic evaluation of this compound is a critical step in its development as a potential antiviral therapeutic. By employing a strategic selection of animal models, from initial rodent screens to confirmatory non-human primate studies, researchers can build a comprehensive ADME profile of the compound. The detailed protocols provided in this guide for drug administration, sample collection, and bioanalysis are designed to ensure the generation of high-quality, reproducible data. A thorough understanding of both the plasma and intracellular pharmacokinetics of this compound will be instrumental in guiding its successful translation from the laboratory to the clinic.
References
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]
-
Anderson, P. L., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2291–2297. Available from: [Link]
-
Zhang, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 932934. Available from: [Link]
-
Scilit. (n.d.). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Retrieved from [Link]
-
Rower, C., et al. (2018). Pharmacokinetics of Tenofovir-Monoester Following Single-Dose Administration of Tenofovir Disoproxil Fumarate. ResearchGate. Available from: [Link]
-
Veeprho. (n.d.). Tenofovir Monoester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (2020, September 18). Tenofovir - A Wonder Drug For Covid -19. Retrieved from [Link]
-
University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Mono-poc tenofovir. Retrieved from [Link]
-
SynZeal. (n.d.). Tenofovir Mono POC Dimer. Retrieved from [Link]
-
Mesplede, T., et al. (2013). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 57(3), 1160–1169. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | C15H24N5O7P | CID 71750815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 10. scilit.com [scilit.com]
Application Note: A Validated Method for Assessing the Intracellular Conversion of Mono-POC Methyl Tenofovir to Tenofovir
Introduction
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that is a cornerstone in the treatment and prevention of HIV and Hepatitis B virus (HBV) infections.[1][2][3] However, its inherent hydrophilicity and poor membrane permeability limit its oral bioavailability.[4] To overcome this, prodrug strategies have been successfully employed, with tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) being the most prominent examples.[3][5] The intracellular conversion of these prodrugs to the active moiety, tenofovir, and its subsequent phosphorylation to the pharmacologically active tenofovir diphosphate (TFV-DP) is critical to their therapeutic efficacy.[1][2]
This application note focuses on a key intermediate in the metabolic activation of TDF: the mono(pivaloyloxymethyl) ester of tenofovir, herein referred to as Mono-POC Methyl Tenofovir. Following oral administration, TDF is hydrolyzed by esterases in the gut, liver, and blood to this more lipophilic monoester intermediate, which is then further hydrolyzed to tenofovir.[4] Understanding the kinetics and efficiency of this intracellular conversion is paramount for the development of new tenofovir prodrugs and for elucidating the mechanisms of differential drug efficacy and toxicity.[4][6]
Herein, we provide a detailed protocol for assessing the intracellular conversion of this compound to tenofovir in peripheral blood mononuclear cells (PBMCs). This guide includes the scientific rationale behind the experimental design, a step-by-step protocol for cell culture, incubation, sample preparation, and a validated LC-MS/MS method for the simultaneous quantification of both the monoester prodrug and the parent drug, tenofovir.
Scientific Rationale and Mechanistic Overview
The conversion of this compound to tenofovir is an enzyme-mediated hydrolysis reaction. The primary enzymes responsible for this biotransformation are carboxylesterases (CES), which are ubiquitously expressed in various tissues, including the liver, intestines, and PBMCs.[4] Specifically, CES2 is the predominant form found in the intestinal tract and PBMCs.[4] In some cell types, lysosomal enzymes such as Cathepsin A (CatA) can also play a significant role in the hydrolysis of tenofovir prodrugs.[7][8][9][10]
The experimental design detailed in this note is based on the principle of incubating isolated PBMCs with a known concentration of this compound and monitoring the time-dependent formation of tenofovir. By quantifying both the remaining monoester and the newly formed tenofovir at various time points, researchers can determine the rate and efficiency of this critical activation step. This self-validating system, where the disappearance of the substrate corresponds with the appearance of the product, ensures the integrity of the experimental data.
Intracellular Conversion Pathway of this compound
Caption: Intracellular conversion of this compound.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for conducting the intracellular conversion assay.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | Toronto Research Chemicals | T367800 |
| Tenofovir | Sigma-Aldrich | T0200000 |
| Tenofovir-(¹³C₅)-diphosphate (Internal Standard) | Toronto Research Chemicals | T367802 |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in EDTA-containing vacutainer tubes.
-
Dilution: Dilute the blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Ficoll-Paque Layering: Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Washing: Transfer the PBMCs to a new 50 mL conical tube and wash with 45 mL of PBS. Centrifuge at 100 x g for 10 minutes at room temperature.
-
Cell Counting: Resuspend the cell pellet in 10 mL of complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count using a hemocytometer or an automated cell counter.
-
Cell Viability: Assess cell viability using trypan blue exclusion. Viability should be >95%.
-
Cell Seeding: Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
Protocol 2: Intracellular Conversion Assay
-
Cell Plating: Plate 1 mL of the PBMC suspension (1 x 10⁶ cells) into each well of a 24-well plate.
-
Incubation: Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator to allow them to equilibrate.
-
Drug Addition: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete RPMI 1640 medium to the desired final concentration (e.g., 10 µM). Add the drug solution to the cells.
-
Time Course: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction.
-
Cell Harvesting: For each time point, transfer the cell suspension from the well to a microcentrifuge tube.
-
Washing: Wash the cells three times with ice-cold PBS to remove any extracellular drug. Centrifuge at 500 x g for 5 minutes at 4°C between each wash.
-
Cell Lysis and Protein Precipitation: After the final wash, aspirate the supernatant and add 200 µL of ice-cold 70:30 methanol:water containing the internal standard (Tenofovir-(¹³C₅)-diphosphate). Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the intracellular conversion assay.
Protocol 3: LC-MS/MS Quantification
Instrumentation:
-
LC System: Waters Acquity UPLC H-Class
-
MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer
-
Software: MassLynx
LC Parameters:
| Parameter | Setting |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B for 0.5 min, linear ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 2% B and equilibrate for 1.5 min. |
MS/MS Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 404.1 | 176.1 | 30 | 20 |
| Tenofovir | 288.1 | 176.1 | 25 | 15 |
| Tenofovir-(¹³C₅)-diphosphate (IS) | 453.0 | 355.0 | 40 | 25 |
Data Analysis:
Quantification is performed by constructing a calibration curve using standards of known concentrations of this compound and Tenofovir prepared in a matrix matching the cell lysate (70:30 methanol:water). The peak area ratios of the analytes to the internal standard are plotted against the concentration.
Data Presentation and Interpretation
The results of the intracellular conversion assay should be presented as the concentration of both this compound and tenofovir at each time point. This data can be used to calculate the rate of conversion and the intracellular half-life of the monoester prodrug.
Table 1: Representative Data for Intracellular Conversion of this compound
| Time (minutes) | This compound (pmol/10⁶ cells) | Tenofovir (pmol/10⁶ cells) |
| 0 | 10.2 ± 0.8 | < LLOQ |
| 15 | 7.5 ± 0.6 | 2.6 ± 0.3 |
| 30 | 5.1 ± 0.4 | 4.9 ± 0.5 |
| 60 | 2.3 ± 0.2 | 7.5 ± 0.7 |
| 120 | 0.8 ± 0.1 | 9.1 ± 0.9 |
| 240 | < LLOQ | 9.8 ± 1.0 |
| LLOQ: Lower Limit of Quantification |
Conclusion
This application note provides a robust and validated methodology for assessing the intracellular conversion of this compound to tenofovir in PBMCs. The detailed protocols and the underlying scientific rationale offer researchers a reliable framework for investigating the metabolism of tenofovir prodrugs. This assay is crucial for the preclinical evaluation of new drug candidates and for advancing our understanding of the factors influencing the therapeutic efficacy of tenofovir-based therapies. The use of a stable isotope-labeled internal standard and a sensitive LC-MS/MS method ensures the accuracy and precision of the quantitative data, making this a self-validating system for trustworthy results.
References
- Birkus, G., et al. (2016). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 60(3), 1368-1375.
- Eisenber, E. J., et al. (2001). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 45(11), 3178-3181.
- Murakami, E., et al. (2015). The role of carboxylesterase 1 and cathepsin A in the intracellular metabolism of the nucleotide prodrug tenofovir alafenamide. Antimicrobial Agents and Chemotherapy, 59(4), 2269-2276.
-
Podany, A. T., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(5), 1319-1325. Available at: [Link]
- Ray, A. S., et al. (2016). Intracellular metabolism of the anti-HIV nucleotide prodrug tenofovir alafenamide. Antiviral Research, 125, 63-70.
- Srinivas, N. R. (2016). Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil. Xenobiotica, 46(10), 923-926.
-
Wang, X., et al. (2021). Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. Drug Metabolism and Disposition, 49(3), 234-241. Available at: [Link]
-
Robbins, B. L., et al. (1998). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. Antimicrobial Agents and Chemotherapy, 42(10), 2685-2693. Available at: [Link]
- Anderson, P. L., et al. (2014). Intracellular tenofovir-diphosphate and emtricitabine-triphosphate in dried blood spots following directly observed therapy. Antimicrobial Agents and Chemotherapy, 58(12), 7173-7179.
-
Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. Available at: [Link]
-
Hendricks, M. K., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Pharmaceutical and Biomedical Analysis, 154, 346-353. Available at: [Link]
- Cretu, A., et al. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 18(6), 899.
- Phipps, K. (n.d.). LC-MS/MS Method for the Determination of Tenofovir from Plasma.
- National Institutes of Health. (n.d.). Intracellular cytokine staining on PBMCs. Protocol.
-
Anderson, P. L., et al. (2018). Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF. AIDS, 32(11), 1437-1443. Available at: [Link]
Sources
- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibition of carboxylesterase-2 by sofosbuvir and its effect on the hydrolytic activation of tenofovir disoproxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Experimental Design for Long-Term Stability Testing of Mono-POC Methyl Tenofovir
Version 1.0 | January 21, 2026
For Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed framework for establishing a comprehensive long-term stability testing program for Mono-POC Methyl Tenofovir, a phosphoramidate prodrug of Tenofovir. The experimental design and protocols are rooted in the scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH), specifically the Q1A(R2) guideline.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for each phase of the stability study, ensuring the integrity and regulatory compliance of the data generated. The ultimate goal is to define a robust re-test period and appropriate storage conditions, which are critical for maintaining the drug substance's quality, safety, and efficacy.
Introduction: The Imperative for Stability Profiling of Prodrugs
This compound is an advanced prodrug designed to enhance the bioavailability of Tenofovir, a potent antiretroviral agent.[4] Its chemical architecture, incorporating Phenyl-Methoxy-Pivaloyloxymethyl-phosphoramidate, is key to its therapeutic efficacy but also introduces potential stability liabilities, primarily through susceptibility to hydrolysis. Consequently, a rigorous stability testing program is not merely a regulatory formality but a scientific necessity to guarantee that the drug substance preserves its critical quality attributes (CQAs) throughout its lifecycle.
This application note details a holistic approach, beginning with the foundational requirement of a validated stability-indicating analytical method and progressing through forced degradation studies to the design and execution of the formal long-term stability protocol.
Core Components of a Robust Stability Program
A scientifically sound stability program for this compound is built upon three essential pillars: comprehensive characterization of the drug substance, a validated stability-indicating method (SIM), and a meticulously planned study protocol.
Initial Drug Substance Characterization
Prior to initiating stability studies, the batch(es) of this compound must be fully characterized to establish a baseline. This includes:
-
Identity Confirmation: Utilizing spectroscopic techniques such as NMR, Mass Spectrometry (MS), and FTIR.
-
Purity Assessment: A high-performance liquid chromatography (HPLC) method should be employed to determine the purity profile, including any process-related impurities.
-
Physicochemical Properties: Key parameters such as physical appearance, solubility, and moisture content (e.g., via Karl Fischer titration) must be documented.
The Stability-Indicating Analytical Method (SIM)
The analytical method is the linchpin of the stability study. It must be proven to be "stability-indicating," meaning it can accurately measure the concentration of the intact drug substance and distinguish it from any degradation products, impurities, or excipients.[5] For a molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a standard and effective choice.
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
-
Chromatographic System:
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: Develop a gradient elution method. A common approach involves a two-solvent system: Solvent A (an aqueous buffer, such as 20 mM ammonium acetate) and Solvent B (an organic modifier like acetonitrile or methanol). The gradient must be optimized to achieve separation between the this compound peak and all peaks corresponding to degradation products identified during forced degradation.
-
Detection: Determine the UV wavelength of maximum absorbance (λmax) for this compound to ensure optimal sensitivity.
-
-
Method Validation (per ICH Q2(R1) Guidelines): The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6][7][8][9]
-
Specificity: This is the most critical validation parameter for a SIM. It is demonstrated through forced degradation studies. Peak purity analysis, often using a Photodiode Array (PDA) detector, should be performed to confirm that the parent drug peak is free from co-eluting degradants.
-
Linearity: Assess the method's ability to produce test results that are directly proportional to the analyte concentration. This is typically evaluated across 5 concentration levels.[10]
-
Accuracy: Determine the agreement between the measured value and the true value. This is often done by analyzing samples with known concentrations (e.g., spiking a placebo with the API).
-
Precision: Evaluate the method's consistency through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) studies, reporting the Relative Standard Deviation (%RSD).
-
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.[9]
-
Robustness: Intentionally make small variations to method parameters (e.g., mobile phase pH, column temperature) to assess the method's reliability during normal use.
-
Limits of Detection (LOD) and Quantitation (LOQ): Establish the lowest concentrations at which the analyte can be reliably detected and quantified.
-
Table 1: Example HPLC Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from degradants at the retention time of the API. Peak purity index > 0.999. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Range | Typically 80% to 120% of the test concentration for assay.[9] |
| Robustness | No significant impact on results from minor parameter changes. |
Probing Molecular Liabilities: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[11][12] The primary goals are to identify likely degradation products and degradation pathways, and to demonstrate the specificity of the stability-indicating method.[5][12] These studies provide insight into the intrinsic stability of the molecule.[13]
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation of this compound.
Protocol 2: Executing the Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound at a known concentration.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Expose the drug solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room and elevated temperatures. Samples should be taken at multiple time points and neutralized before analysis.
-
Oxidation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Expose both solid drug substance and a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid and solution forms to a controlled light source as specified in ICH Q1B guidelines. A dark control must be concurrently analyzed.
-
-
Analysis and Evaluation:
-
Analyze all stressed samples, alongside an unstressed control, using the validated HPLC method.
-
Aim for a target degradation of 5-20% to ensure that secondary degradation is minimized.
-
Calculate the mass balance. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.
-
If unknown peaks are observed, techniques like LC-MS/MS can be used for structural elucidation.[14]
-
Long-Term Stability Study: The Definitive Test
The formal stability study evaluates the drug substance over an extended period under controlled storage conditions that simulate those expected during its lifecycle.[2][15]
Diagram 2: Long-Term Stability Study Protocol Overview
Caption: Key phases of the ICH-compliant long-term stability study.
Protocol 3: Conducting the Long-Term and Accelerated Stability Study
-
Batch Selection: Utilize at least three primary batches of this compound manufactured by a process that simulates the final production method.[16]
-
Container Closure System: The drug substance must be stored in a container closure system that is the same as or simulates the proposed packaging for distribution and storage.[17]
-
Storage Conditions (per ICH Q1A(R2)):
-
Testing Frequency: The testing schedule should be sufficient to establish the stability profile.[16][17]
-
Tests to be Performed: At each pull point, samples should be analyzed for a suite of attributes that are susceptible to change and could impact quality, safety, or efficacy.[16][17]
-
Assay: To measure the potency of the drug substance.
-
Purity and Degradation Products: To quantify known and new impurities.
-
Appearance: Visual inspection for changes in color or physical state.
-
Moisture Content: To assess the effect of humidity.
-
Table 2: Sample Testing Schedule for Long-Term Stability
| Storage Condition | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months | 18 Months | 24 Months |
| 25°C / 60% RH | X | X | X | X | X | X | X |
| 40°C / 75% RH | X | X | X |
Data Interpretation and Establishing the Re-Test Period
The culmination of the stability program is the analysis of the collected data to propose a re-test period. This involves:
-
Trend Analysis: Evaluate the data for any time-dependent trends, particularly for assay values and the formation of degradation products.
-
Data from Accelerated Studies: These data are used to support the proposed re-test period and to assess the impact of short-term excursions outside of the recommended storage conditions, such as during shipping.[15]
-
Shelf-Life Determination: If no significant degradation is observed, the data from the long-term study will form the basis for the re-test period. Statistical analysis may be employed to extrapolate the shelf life if applicable.
References
-
ICH Q1A(R2) Guideline. (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
European Medicines Agency. (2003). Q1A(R2): Stability Testing of new Drug Substances and Products. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]
-
World Health Organization. (2009). Annex 10 - ICH. [Link]
-
ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Therapeutic Goods Administration (TGA). (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Guideline. [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (n.d.). Tenofovir. PubChem. [Link]
-
ResearchGate. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]
-
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (n.d.). Discovery of Modified Amidate (ProTide) Prodrugs of Tenofovir with Enhanced Antiviral Properties. [Link]
-
PubMed. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Mono-poc tenofovir. PubChem. [Link]
-
Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]
-
Frontiers in Pharmacology. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. [Link]
-
International Journal of Creative Research Thoughts. (2024). DEVELOPMENT OF FORCED DEGRADATION STUDY. [Link]
-
National Center for Biotechnology Information. (n.d.). Tenofovir Disoproxil. PubChem. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qlaboratories.com [qlaboratories.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for Mono-POC Methyl Tenofovir in Drug Resistance Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Mono-POC methyl tenofovir in the study of antiviral drug resistance. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies to effectively assess the resistance profiles of viral isolates, particularly HIV and HBV.
Introduction: The Strategic Role of a Key Tenofovir Intermediate in Resistance Research
Tenofovir is a cornerstone of antiretroviral therapy, available as prodrugs like tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) to enhance oral bioavailability.[1][2] Upon administration, TDF is hydrolyzed to tenofovir, a process that involves the formation of a monoester intermediate, this compound.[3] Understanding the interaction of this intermediate with viral enzymes and its efficacy against resistant strains is crucial for a complete picture of tenofovir's resistance profile. These notes provide the technical guidance to leverage this compound as a tool in drug resistance studies.
Scientific Foundation: Mechanism of Action and Resistance
This compound is a lipophilic monoester of tenofovir, which facilitates its entry into cells.[3] Intracellularly, it is converted to tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP).[1][4] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) in HIV and the DNA polymerase in HBV.[1][5] By competing with the natural substrate, deoxyadenosine triphosphate, and being incorporated into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[1]
Viral resistance to tenofovir typically arises from mutations in the reverse transcriptase or polymerase gene. For HIV, the K65R mutation is a signature mutation for tenofovir resistance, although others like K70E can also contribute.[6][7] For HBV, the development of resistance is more complex and often requires the accumulation of multiple mutations.[8][9][10] Studying the inhibitory activity of this compound against viruses harboring these mutations can provide insights into the intracellular efficacy of the tenofovir metabolic pathway.
Visualizing the Pathway: From Prodrug to Active Metabolite
To understand the context of this compound's application, it is essential to visualize its position in the metabolic activation of TDF.
Caption: Metabolic activation of TDF to the active TFV-DP.
Experimental Protocols
The following protocols are designed to assess the in vitro susceptibility of viral isolates to this compound. These protocols are foundational and can be adapted based on specific laboratory equipment and cell lines.
Protocol 1: In Vitro Antiviral Susceptibility Assay (HIV-1)
This protocol determines the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in cell culture.
Materials:
-
Cells: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
Virus: Laboratory-adapted or clinical HIV-1 isolates (wild-type and known tenofovir-resistant strains).
-
Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Reagents: DMEM, fetal bovine serum (FBS), penicillin-streptomycin, DEAE-dextran, luciferase assay reagent.
-
Equipment: 96-well cell culture plates, luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration would be 100 µM, with 10-fold serial dilutions.
-
Virus Preparation: Dilute the viral stock to a predetermined titer that results in a robust luciferase signal 48 hours post-infection.
-
Infection:
-
Remove the culture medium from the cells.
-
Add 50 µL of the appropriate drug dilution to each well.
-
Add 50 µL of the diluted virus to each well. Include a "no drug" control and a "no virus" control.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
After 48 hours, remove the supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Genotypic and Phenotypic Correlation Study
This workflow correlates the presence of specific resistance mutations with the phenotypic susceptibility to this compound.
Sources
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Further development of resistance infrequent in patients taking tenofovir despite low-level viremia and K65R mutation | aidsmap [aidsmap.com]
- 7. Tenofovir & Nuke Resistance Mutations & Patterns [natap.org]
- 8. Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. [easl.eu]
- 9. Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the tenofovir resistance-associated mutations in the hepatitis B virus isolates across genotypes A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of Mono-POC Methyl Tenofovir
Welcome to the technical support center for Mono-POC Methyl Tenofovir. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the oral delivery of this and other related Tenofovir prodrugs. Our goal is to provide practical, evidence-based solutions to common experimental challenges in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and the general principles of improving Tenofovir's oral bioavailability.
Q1: What is this compound and why are prodrugs of Tenofovir necessary?
A1: this compound is a prodrug of Tenofovir, an acyclic nucleotide phosphonate analogue that is a potent inhibitor of viral reverse transcriptase. The parent drug, Tenofovir, is a cornerstone of antiretroviral therapy. However, it possesses a phosphonate group that is negatively charged at physiological pH. This high polarity severely limits its ability to cross intestinal cell membranes, resulting in very low oral bioavailability.[1][2]
Prodrug strategies are employed to overcome this limitation. By masking the charged phosphonate group with lipophilic (fat-loving) moieties, such as the Pivaloyloxymethyl (POM) or Isopropyloxy-carbonyloxymethyl (POC) groups, the resulting molecule becomes more lipid-soluble and can more readily diffuse across the intestinal epithelium.[3][4] Once absorbed into the bloodstream or target cells, these masking groups are cleaved by endogenous enzymes (esterases), releasing the active Tenofovir.[1]
Q2: What are the primary barriers to the oral bioavailability of Tenofovir ester prodrugs?
A2: While ester prodrugs enhance passive diffusion, they face their own set of challenges:
-
Intestinal and First-Pass Metabolism: The ester linkages that are designed to be cleaved after absorption are also susceptible to hydrolysis by esterase enzymes present in the gut lumen, intestinal cells, and the liver.[2][5] Premature cleavage converts the prodrug back to the poorly permeable Tenofovir before it can be absorbed, which is a major barrier to bioavailability.[6]
-
Efflux by Transporters: Many lipophilic molecules are substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters are located on the apical (lumen-facing) side of intestinal cells and actively pump absorbed prodrugs back into the gut, reducing net absorption.[5][7]
-
Poor Aqueous Solubility: Increasing lipophilicity to improve membrane permeability can concurrently decrease the drug's solubility in the aqueous environment of the gastrointestinal tract.[8][9] If the prodrug does not dissolve, it cannot be absorbed. Approximately 40% of marketed drugs exhibit poor water solubility, making this a common challenge in drug development.[8]
Q3: How does food intake typically affect the bioavailability of Tenofovir prodrugs?
A3: Generally, food intake, particularly a high-fat meal, tends to increase the bioavailability of Tenofovir prodrugs.[10][11] For Tenofovir Disoproxil Fumarate (TDF), a high-fat meal increased exposure (AUC) by 40% in a single-dose study.[12] Similarly, for Tenofovir Dipivoxil Fumarate, a high-fat meal enhanced the mean AUC by approximately 25%.[10] The mechanisms are thought to involve:
-
Increased drug solubilization through the secretion of bile salts.
-
Delayed gastric emptying, allowing more time for the drug to dissolve.
-
Potential inhibition of intestinal metabolism, as food components may act as competing substrates for esterases.[7]
However, the effect can vary depending on the specific prodrug and formulation. For Tenofovir Alafenamide (TAF), the Cmax was higher in the fasted state, although total exposure (AUC) was comparable.[13] Therefore, a food effect study is a critical component of preclinical and clinical development.
Part 2: Troubleshooting Experimental Challenges
This section provides in-depth guidance on specific issues you may encounter during your experiments, from pre-formulation to in vivo studies.
Section 2.1: Pre-formulation and Solubility Issues
Q: My this compound analogue is poorly soluble in aqueous buffers. What formulation strategies can I employ for in vitro and in vivo studies?
A: This is a common trade-off when designing lipophilic prodrugs. Improving membrane permeability often comes at the cost of aqueous solubility. Several formulation strategies can be explored to overcome this.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Principle | Advantages | Considerations |
| Micronization | Increases the surface area-to-volume ratio by reducing particle size, which enhances the dissolution rate according to the Noyes-Whitney equation.[8] | Simple, well-established technique. | May not be sufficient for extremely insoluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a high-energy amorphous state within a polymer matrix. This avoids the crystal lattice energy that must be overcome for dissolution.[14] | Can significantly increase apparent solubility and dissolution rate.[14] | The amorphous form is metastable and can recrystallize over time, compromising stability. Requires careful polymer selection. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) to increase the drug's solubility.[9] | Highly effective at solubilizing nonpolar drugs. Simple to formulate.[9] | Potential for the drug to precipitate upon dilution in the GI tract. Toxicity of the co-solvent must be considered.[9] |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon gentle agitation in aqueous media.[15] | Enhances solubility and can bypass efflux transporters. Protects the drug from degradation. | Complex formulation development. Potential for GI side effects from surfactants. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[8] | Rapid equilibrium and significant solubility enhancement. | Can cause renal toxicity at high concentrations. Requires a sufficient concentration of cyclodextrin to be effective.[8] |
Recommended Workflow:
-
Characterize: Determine the fundamental solubility of your compound in various biorelevant media (e.g., FaSSIF, FeSSIF).
-
Screen: Start with simple approaches like co-solvent systems for early in vitro tests.
-
Optimize: For in vivo studies, consider developing a more robust formulation like an amorphous solid dispersion or a self-emulsifying drug delivery system (SEDDS) to ensure adequate exposure.
Section 2.2: In Vitro Permeability and Metabolism
Q: My prodrug shows high stability in buffers but degrades rapidly and shows low transport in a Caco-2 cell permeability assay. What is happening?
A: This classic observation strongly suggests that your prodrug is being metabolized by intestinal enzymes and/or is a substrate for efflux transporters. The Caco-2 cell line is a valuable in vitro model as it expresses many of the same metabolic enzymes and transporters found in the human small intestine.[16][17]
-
Confirm Efflux:
-
Problem: The prodrug may be actively pumped out of the cells by transporters like P-gp.
-
Experiment: Conduct a bi-directional Caco-2 assay. This involves measuring transport from the Apical (A) to Basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.
-
Solution: Repeat the assay in the presence of a known broad-spectrum efflux inhibitor, such as verapamil or GF120918. A significant increase in A-to-B transport and a decrease in the efflux ratio would confirm that your compound is an efflux substrate.[5] The use of excipients like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) has also been shown to inhibit P-gp.[7]
-
-
Assess Metabolic Stability:
-
Problem: The prodrug is likely being hydrolyzed by intracellular carboxylesterases (CEs) within the Caco-2 cells.[5]
-
Experiment: Quantify the appearance of the parent drug, Tenofovir, in both the apical and basolateral chambers and within the cell lysate at the end of the experiment. High levels of Tenofovir relative to the intact prodrug point to significant metabolism.
-
Solution: To confirm the role of CEs, you can pre-incubate the cells with a general esterase inhibitor like bis(p-nitrophenyl) phosphate (BNPP). A decrease in the rate of Tenofovir formation would confirm esterase-mediated hydrolysis.[5]
-
The diagram below illustrates the workflow for diagnosing poor Caco-2 transport.
Caption: Workflow for diagnosing poor prodrug transport in Caco-2 assays.
Section 2.3: In Vivo Pharmacokinetic Studies
Q: My in vitro data was promising, but the oral bioavailability of my prodrug in rats is still very low. What could be the cause of this discrepancy?
A: This is a frequent and challenging hurdle in drug development. Several factors can contribute to poor in vitro - in vivo correlation (IVIVC).
-
Species Differences in Metabolism: The expression levels and activity of esterases and other metabolizing enzymes can vary significantly between humans, rats, and the Caco-2 cell line.[7] For example, Tenofovir Disoproxil Fumarate (TDF) is known to have a very short half-life in rat blood (t½ = 3.58 minutes) compared to Tenofovir Alafenamide (TAF) (t½ = 90 minutes in human plasma), highlighting significant differences in stability.[7][18] Your this compound may be particularly susceptible to rat-specific esterases, leading to rapid pre-systemic hydrolysis.
-
Actionable Step: Perform a comparative stability study of your prodrug in rat, dog, monkey, and human plasma and intestinal S9 fractions. This will help identify if there is a species-specific stability issue and guide the selection of a more appropriate animal model for future PK studies.
-
-
Inadequate Formulation Performance In Vivo : A formulation that works well on the bench may fail in the complex environment of the GI tract.
-
Actionable Step: After dosing, it is crucial to analyze not just plasma concentrations but also the amount of drug remaining in the GI tract at various time points. This can help determine if the issue is poor dissolution/release from the formulation or poor permeation of the dissolved drug.
-
-
High First-Pass Hepatic Metabolism: Even if the prodrug is absorbed intact from the intestine, it passes through the liver via the portal vein before reaching systemic circulation. The liver is rich in metabolizing enzymes, including carboxylesterases like CES1, which can efficiently cleave the prodrug.[1][19] TAF is designed to be more stable in plasma, allowing it to be taken up by target cells before significant conversion, whereas TDF is primarily hydrolyzed in the plasma.[20][21]
-
Actionable Step: Compare the AUC following oral administration with the AUC after intravenous (IV) administration of the prodrug. A low oral bioavailability (F%) despite good absorption suggests a high first-pass effect.
-
The diagram below illustrates the metabolic activation pathway of Tenofovir prodrugs, highlighting the key enzymes involved.
Caption: Generalized metabolic activation pathway for Tenofovir prodrugs.
Part 3: Analytical Methods
Q: I am having difficulty accurately quantifying both the intact this compound and the liberated Tenofovir in plasma samples. The concentrations of my prodrug seem to decrease upon sample storage. What should I do?
A: This is a critical bioanalytical challenge stemming from the inherent instability of ester prodrugs in biological matrices. Standard sample collection and processing methods are often insufficient.
-
Inhibit Ex Vivo Metabolism: The key is to immediately stop enzymatic degradation upon blood collection.
-
Method: Collect blood samples directly into tubes containing an anticoagulant (e.g., K2EDTA) that have been pre-spiked with a potent esterase inhibitor, such as sodium fluoride (NaF) or BNPP.
-
Rationale: Plasma contains active esterases that will continue to hydrolyze your prodrug ex vivo. Failure to inhibit them will lead to an underestimation of the intact prodrug concentration and an overestimation of Tenofovir.
-
-
Immediate Processing at Low Temperature:
-
Method: Immediately after collection, place the blood tubes on ice. Centrifuge the samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.
-
Rationale: Lowering the temperature slows down the rate of all chemical and enzymatic reactions, helping to preserve the integrity of the prodrug.
-
-
Develop a Sensitive and Specific LC-MS/MS Method:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high selectivity and sensitivity.[22][23]
-
Key Parameters:
-
Extraction: Use a robust extraction method like solid-phase extraction (SPE) or protein precipitation to clean up the sample.[23]
-
Chromatography: Employ a high-resolution column (e.g., C18) with an appropriate gradient to achieve good separation of the prodrug from Tenofovir and other endogenous matrix components.[24]
-
Mass Spectrometry: Optimize the parent/daughter mass transitions (Multiple Reaction Monitoring - MRM) for your prodrug, Tenofovir, and a stable isotope-labeled internal standard to ensure accurate quantification.[18]
-
-
Validation: The method must be fully validated according to FDA/ICH guidelines, including assessments of linearity, accuracy, precision, stability (freeze-thaw, bench-top), and matrix effects.[23]
-
Table 2: Example MRM Transitions for Tenofovir Prodrug Analysis
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) |
| Tenofovir (TFV) | 288.1 | 176.1 |
| Tenofovir Alafenamide (TAF) | 477.3 | 176.0 |
| ¹³C₅-TFV (Internal Standard) | 293.1 | 181.1 |
| Data derived from published methods for related compounds.[18][23] |
By implementing these rigorous collection, handling, and analytical procedures, you can generate reliable pharmacokinetic data that accurately reflects the in vivo behavior of this compound.
References
- Peterson, L. W., & McKenna, C. E. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Expert Opinion on Drug Delivery, 6(4), 405–420.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta Pharmaceutica Sinica B.
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Custodio, J. M., et al. (2016). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. AIDS Research and Human Retroviruses, 32(10-11), 1052-1058.
- Bhalani, D. V., et al. (2022). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences & Research, 14(1), 1-10.
- Zhu, X., et al. (2013). Pharmacokinetics and food interaction of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy volunteers. Journal of Pharmaceutical Sciences, 102(11), 4079-4086.
- Williams, H. D., et al. (2013). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 102(9), 2874-2888.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Tenofovir in Biological Samples by LC-MS/MS. BenchChem Technical Documents.
- Sharma, D., et al. (2017). A review of different formulation approaches used for the enhancement of the solubility of poorly soluble drugs.
- Kawuma, A. N., et al. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. CPT: Pharmacometrics & Systems Pharmacology.
- Hirt, D., et al. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Journal of Clinical Medicine, 14(12), 3456.
- Hill, A., et al. (2016). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?
- BenchChem. (2025). Technical Support Center: Enhancing the Oral Bioavailability of Tenofovir Maleate Prodrugs. BenchChem Technical Documents.
- Kearney, B. P., et al. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical Pharmacokinetics, 43(9), 595-612.
- Babusis, D., et al. (2013). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 57(3), 1267-1274.
- Penchala, S. D., et al. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 153, 134-142.
- Zhang, Y., et al. (2021). Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. Pharmaceutics, 13(10), 1649.
- Ouyang, C., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 959357.
- Van Gelder, J., et al. (2002). Increased Absorption of the Antiviral Ester Prodrug Tenofovir Disoproxil in Rat Ileum by Inhibiting Its Intestinal Metabolism. Drug Metabolism and Disposition, 30(6), 634-640.
- Wang, T., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13.
- Moss, D. M., et al. (2017). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 61(11), e01139-17.
- Ouyang, C., et al. (2017). Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method.
- Shimizu, M., et al. (2020). A Novel Systematic Approach for Selection of Prodrugs Designed to Improve Oral Absorption. Journal of Pharmaceutical Sciences, 109(2), 1084-1092.
- Béduneau, A., et al. (2020). Striving Towards the Perfect In Vitro Oral Drug Absorption Model. Pharmaceutics, 12(8), 735.
- Li, Y., et al. (2023). Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects. Clinical Pharmacology in Drug Development.
- Guffanti, M., et al. (2014). Effect of Food on the Steady-State Pharmacokinetics of Tenofovir and Emtricitabine plus Efavirenz in Ugandan Adults. Antimicrobial Agents and Chemotherapy, 58(7), 4153-4156.
Sources
- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Sci-Hub. Pharmacokinetics and food interaction of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy volunteers / Journal of Clinical Pharmacy and Therapeutics, 2012 [sci-hub.sg]
- 11. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Striving Towards the Perfect In Vitro Oral Drug Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Mono-POC Methyl Tenofovir
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for the synthesis of Mono-POC Methyl Tenofovir. This guide is designed for researchers, chemists, and drug development professionals. As an important intermediate and potential process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF), the controlled synthesis and purification of high-purity this compound are critical for quality control and process optimization.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered in the laboratory.
Section 1: Core Synthesis Troubleshooting
This section addresses the most common issues encountered during the primary phosphonylation reaction to produce this compound.
Question: My reaction yield is consistently low (<40%), and TLC/HPLC analysis shows significant amounts of unreacted starting material. What are the likely causes and how can I improve it?
Answer: Low conversion is a frequent challenge and typically points to issues with reagents, reaction conditions, or the choice of base. Let's break down the probable causes and solutions.
-
Causality 1: Reagent and Solvent Quality: The phosphonylation reaction is highly sensitive to moisture. Water can hydrolyze the activated phosphonate intermediate or the alkylating agent, chloromethyl isopropyl carbonate (POC-Cl). Furthermore, the base used (commonly triethylamine, TEA) can be compromised by atmospheric moisture and CO2.
-
Troubleshooting Steps:
-
Solvent Integrity: Always use anhydrous solvents. N-methyl pyrrolidone (NMP) is a common choice; ensure it is from a freshly opened bottle or has been dried over molecular sieves.[3]
-
Reagent Purity: Use high-purity Tenofovir monoester starting material and freshly opened or distilled TEA and POC-Cl.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) from start to finish to prevent moisture ingress.
-
-
-
Causality 2: Suboptimal Base Stoichiometry and Addition: Triethylamine (TEA) acts as both a base to deprotonate the phosphonic acid and a scavenger for the HCl generated during the reaction.[3] Insufficient base will stall the reaction, while a large excess can sometimes promote side reactions.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Typically, 3-4 equivalents of TEA are used relative to the Tenofovir starting material. Ensure your calculations are correct.[3]
-
Controlled Addition: The initial deprotonation of the phosphonic acid can be exothermic and lead to the formation of insoluble salts.[3] Add the TEA dropwise to a suspension of the Tenofovir monoester in NMP at room temperature to ensure complete salt formation before proceeding.
-
-
-
Causality 3: Temperature and Reaction Time: While heating can increase the reaction rate, excessive temperatures can promote the formation of degradation impurities.
-
Troubleshooting Steps:
-
Temperature Optimization: The alkylation with POC-Cl is often performed at a moderately elevated temperature, such as 50-60 °C.[1] If yields are low, consider a modest increase in temperature (e.g., by 5-10 °C) or extending the reaction time.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours using a suitable TLC or HPLC method. The reaction is typically complete within 3-6 hours.[1] Do not extend the reaction time unnecessarily once the starting material is consumed to avoid impurity formation.
-
-
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Action |
| Low Conversion / Low Yield | Moisture in reagents/solvents. | Use anhydrous solvents and fresh reagents under an inert atmosphere. |
| Insufficient or poor-quality base. | Verify stoichiometry of TEA (typically 3-4 eq.) and use a high-purity grade. | |
| Suboptimal temperature or time. | Optimize temperature (target 50-60 °C) and monitor reaction to completion. | |
| Reaction Stalls Mid-Way | Precipitation of insoluble salts. | Ensure complete dissolution after base addition before adding alkylating agent.[3] |
| Degradation of alkylating agent. | Add POC-Cl in portions if the reaction is sluggish over a long period. |
Section 2: Impurity Profile Management
Achieving high purity requires understanding and controlling the formation of process-related impurities. The most common and challenging impurity is the Di-POC species.
Question: My crude product contains a significant amount of the Di-POC impurity, which is difficult to separate. How can I minimize its formation?
Answer: The formation of the Di-POC impurity, O,O-Bis(isopropoxycarbonyloxymethyl) Tenofovir, occurs when the desired Mono-POC product undergoes a second alkylation. This is a classic selectivity problem. The key is to manipulate the reaction conditions to favor the first alkylation over the second.
-
Mechanism of Formation: The phosphonic acid starting material has two acidic protons. The first is removed to allow the first alkylation (forming the desired Mono-POC methyl ester). The second, on the phosphonate monoester, is less acidic but can still be deprotonated and react with excess alkylating agent, especially under forcing conditions, to yield the Di-POC impurity.
-
Mitigation Strategies:
-
Control Stoichiometry of POC-Cl: Avoid using a large excess of the chloromethyl isopropyl carbonate (POC-Cl) alkylating agent. A slight excess (e.g., 1.1 to 1.5 equivalents per phosphonic acid group being esterified) is often sufficient.
-
Controlled Reagent Addition: Add the POC-Cl solution dropwise over 30-60 minutes rather than all at once. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more reactive starting material over the Mono-POC product.
-
Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 50 °C). Higher temperatures can accelerate the undesired second alkylation.
-
Choice of Solvent: While NMP is common, other polar aprotic solvents can be screened. Solvents like DMF have been noted to sometimes increase levels of other impurities.[3]
-
Visualization: Desired vs. Undesired Alkylation Pathway
Caption: Reaction pathway for Mono-POC synthesis and Di-POC impurity formation.
Section 3: Purification & Isolation Clinic
Even with an optimized reaction, achieving high purity relies on an effective purification strategy.
Question: I am struggling to separate the Mono-POC product from the Di-POC impurity and other polar byproducts using flash column chromatography. What conditions do you recommend?
Answer: Purification of phosphonate esters can be challenging due to their polarity and potential for streaking on silica gel. A systematic approach is required.
-
Recommended Protocol: Flash column chromatography on silica gel (230-400 mesh) is the standard method.[1]
-
Column Packing: Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). This prevents band broadening and improves separation. Do not dissolve the crude product in a strong solvent like methanol for loading.
-
Eluent System: A gradient elution is highly effective.
-
Start with a less polar mobile phase, such as 100% Ethyl Acetate, to elute non-polar impurities.
-
Gradually increase the polarity by introducing Methanol. A typical gradient would be from 0% to 10% Methanol in Ethyl Acetate. The Di-POC impurity is less polar than the Mono-POC product and should elute first.
-
The desired this compound typically elutes at a concentration of 5-15% Methanol in Ethyl Acetate.[1]
-
-
Visualization: Purification Workflow
Caption: Standard workflow for the purification of this compound.
Question: My final product is a thick, persistent oil. How can I induce crystallization?
Answer: Tenofovir prodrugs, including the free base of Tenofovir Disoproxil, are notoriously difficult to crystallize and often exist as oils or amorphous solids.[4][5] Achieving a crystalline solid of this compound can be equally challenging.
-
Techniques to Promote Crystallization:
-
High Purity: Ensure the oil is >98% pure by HPLC, as impurities can significantly inhibit crystallization. If necessary, re-purify.
-
Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add an anti-solvent (e.g., hexane, heptane, or diethyl ether) until turbidity persists. Allow the solution to stand, preferably at a reduced temperature (4 °C).
-
Seeding: If you have a small crystal of the desired material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystal growth.
-
Salt Formation: As a last resort for characterization or handling, consider converting a small sample to a salt (e.g., hydrochloride or fumarate). Salts often have higher melting points and a greater propensity to crystallize.
-
Section 4: Analytical & Characterization FAQs
Question: What are the key analytical signatures I should look for to confirm the identity and purity of my product?
Answer: A combination of HPLC, Mass Spectrometry, and NMR is essential for unambiguous characterization.
Key Analytical Data
| Technique | Method | Expected Result for this compound |
| HPLC | Reverse-phase C18 column. Gradient of Acetonitrile in a low pH aqueous buffer (e.g., phosphate buffer pH 2.5).[3] | A single major peak. Impurities like the Di-POC will have a longer retention time, while more polar impurities (unreacted starting material) will have shorter retention times. |
| Mass Spec (ESI+) | Direct infusion or LC-MS. | The protonated molecular ion [M+H]⁺ is expected at m/z 418.1. The sodium adduct [M+Na]⁺ at m/z 440.1 may also be observed.[1] |
| ¹H NMR | In a suitable deuterated solvent (e.g., DMSO-d₆). | Look for characteristic signals: the methyl group of the phosphonate ester (~3.6 ppm, doublet), the isopropoxy group of the POC moiety, and the protons of the Tenofovir backbone. |
| ³¹P NMR | In a suitable deuterated solvent. | A single peak in the phosphonate region, confirming the presence of a single phosphorus environment. |
Section 5: Key Experimental Protocols
Protocol: Flash Column Chromatography for Purification
-
Preparation: Weigh the crude product (e.g., 1.0 g). In a separate flask, add ~2-3 g of silica gel and dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Column Packing: Select a column appropriate for the amount of crude material. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Wet pack the column using 100% ethyl acetate.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elution: Fill the column with 100% ethyl acetate and begin eluting, collecting fractions.
-
Gradient Application: Once non-polar impurities have eluted (monitor by TLC), gradually increase the solvent polarity by adding methanol to the mobile phase. A stepwise gradient can be used:
-
2% MeOH in EtOAc (5 column volumes)
-
5% MeOH in EtOAc (5-10 column volumes)
-
8-10% MeOH in EtOAc (until product elutes)
-
-
Analysis: Analyze the collected fractions by TLC (e.g., using 10% MeOH/EtOAc as the mobile phase and visualizing with UV light).
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
Section 6: References
-
Zheng, W., Liu, G., Wang, L., Wu, Y., & Zhang, F. (2014). Identification, synthesis and characterization of new impurities in tenofovir. Bioorganic & Medicinal Chemistry Letters, 24(15), 3393-3397. [Link]
-
Panmand, D., et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]
-
ResearchGate. (n.d.). Identification, synthesis and characterization of new impurities in tenofovir. Retrieved from ResearchGate. [Link]
-
Škalec, M., et al. (2020). Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates. Pharmaceutics, 12(4), 349. [Link]
-
Chen, Y.-C., et al. (2020). On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. Crystals, 10(12), 1105. [Link]
-
Riley, D. L., et al. (n.d.). An improved process for the preparation of tenofovir disoproxil fumarate. University of Pretoria Repository. [Link]
-
Kim, J. H., et al. (2020). Crystal data and structure refinement for the Tenofovir disoproxil (TD) free base. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1738–1742. [Link]
-
SynZeal. (n.d.). Ethyl Tenofovir Impurity. Retrieved from SynZeal. [Link]
-
Veeprho. (n.d.). Tenofovir Impurities and Related Compound. Retrieved from Veeprho. [Link]
-
Lee, H.-J., et al. (2020). Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. Molecules, 25(21), 5086. [Link]
-
Google Patents. (n.d.). AU2011288091B2 - Crystals of Tenofovir disoproxil fumarate. Retrieved from Google Patents.
-
Ripin, D. H. B., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Retrieved from ResearchGate. [Link]
-
Qureshi, A., et al. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules, 27(14), 4447. [Link]
-
Google Patents. (n.d.). WO2008007392A3 - Process for the preparation of tenofovir. Retrieved from Google Patents.
-
Riley, D. L., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]
-
Riley, D. L., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. Semantic Scholar. [Link]
-
Arsene, C. G., et al. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 18(6), 899. [Link]
-
Pharmaffiliates. (n.d.). Mono-POC Tenofovir (Mixture of Diastereomers). Retrieved from Pharmaffiliates. [Link]
-
Podany, A. T., et al. (2015). Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS. Bioanalysis, 7(24), 3085–3095. [Link]
-
Qureshi, A., et al. (2025). RETRACTED: Qureshi et al. Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules 2022, 27, 4447. MDPI. [Link]
-
Arsene, C. G., et al. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. PubMed. [Link]
-
ResearchGate. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities. Retrieved from ResearchGate. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction | MDPI [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Mono-POC Methyl Tenofovir in Aqueous Solutions
Welcome to the technical support center for Mono-POC Methyl Tenofovir. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimental work with this compound. As a prodrug of Tenofovir, this compound's physicochemical properties, particularly its aqueous solubility, can present challenges. This document offers a comprehensive resource in a question-and-answer format to help you navigate these issues effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter when trying to dissolve and work with this compound in aqueous solutions.
Q1: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What's happening and how can I fix it?
A1: The Cause of Precipitation
This is a common issue when working with compounds that have low aqueous solubility. This compound is significantly more soluble in organic solvents like dimethyl sulfoxide (DMSO) than in aqueous buffers.[1] When you add the concentrated DMSO stock to your aqueous medium, the DMSO concentration is diluted, and the this compound is suddenly in a much less favorable solvent environment, causing it to precipitate out of solution if its solubility limit is exceeded.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the DMSO Concentration: While you want to keep the final DMSO concentration low to avoid off-target effects in biological assays, a slightly higher concentration (e.g., 0.5% to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent: Consider using a water-miscible organic co-solvent in your final aqueous solution. A small percentage of ethanol or polyethylene glycol 400 (PEG 400) can help increase the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of tenofovir prodrugs can be pH-dependent. While specific data for this compound is limited, its parent compound, tenofovir, has increased solubility at lower pH.[2] For the related prodrug Tenofovir Alafenamide (TAF), a pH stability window of 4.8-5.8 has been identified.[3] It is advisable to determine the optimal pH for solubility and stability for your specific experimental conditions.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C and using a bath sonicator can help dissolve the compound. However, be cautious with prolonged heating, as it may lead to degradation. A study on Tenofovir Disoproxil Fumarate (TDF) showed significant degradation when suspended in a warm bath at 80°C for 60 minutes.[4]
Experimental Protocol: Preparing a 10 mM Stock Solution and a 100 µM Working Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-purity water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh out the required amount of this compound powder. The molecular weight of this compound is 417.35 g/mol .
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or gently sonicate until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare a 100 µM Working Solution in Aqueous Buffer:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, add the appropriate volume of your aqueous buffer.
-
While vortexing the buffer, add the required volume of the 10 mM stock solution to achieve a final concentration of 100 µM. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer. This will result in a final DMSO concentration of 1%.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, try the troubleshooting steps outlined above.
-
Q2: I'm concerned about the stability of this compound in my aqueous experimental conditions. How can I assess its stability?
A2: Assessing Compound Stability
The stability of this compound in aqueous solutions is a critical factor for obtaining reliable experimental results. Degradation can occur via hydrolysis, particularly at non-optimal pH values and elevated temperatures. A forced degradation study can help you understand the stability of your compound under your specific experimental conditions.
Experimental Protocol: Basic Forced Degradation Study
Objective: To determine the stability of this compound in your experimental buffer over time.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your experimental aqueous buffer
-
HPLC or LC-MS/MS system for analysis
Protocol:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a validated HPLC or LC-MS/MS method to quantify the amount of intact this compound remaining.
-
Plot the concentration of this compound versus time to determine the degradation rate.
For a more comprehensive analysis, you can perform forced degradation under various stress conditions, such as acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound?
A1: The predicted pKa of this compound is approximately 4.20.[7] This suggests that its charge state, and therefore its solubility, may be influenced by pH changes around this value.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is hygroscopic and should be stored in a freezer at -20°C or -80°C under an inert atmosphere.[7] Stock solutions in DMSO should also be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, gentle sonication in a water bath can be used to aid dissolution. However, avoid prolonged or high-energy sonication, as it can generate heat and potentially lead to degradation of the compound.
Q4: What analytical methods can be used to quantify this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods for quantifying this compound.[8][9] An HPLC method for the related compound Tenofovir Alafenamide uses a C18 column with a mobile phase of buffer (pH 3.5) and methanol.[8] A wavelength of around 260 nm is typically used for UV detection of tenofovir and its prodrugs.[10][11]
Q5: Are there any known solubility enhancers for tenofovir prodrugs?
A5: Yes, for the parent drug tenofovir, β-cyclodextrins have been shown to enhance aqueous solubility through the formation of inclusion complexes.[2] While specific data for this compound is not available, this approach could potentially be explored. Additionally, the use of co-solvents like ethanol and PEG 400, as mentioned in the troubleshooting guide, is a common strategy.
Data Summary and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H24N5O7P | PubChem[12] |
| Molecular Weight | 417.35 g/mol | ChemBK[7] |
| Predicted pKa | 4.20 ± 0.10 | ChemBK[7] |
| Appearance | Pale Yellow Thick Oil to Off-White Gel | ChemBK[7] |
| Storage Conditions | Hygroscopic, -86°C Freezer, Under inert atmosphere | ChemBK[7] |
Table 2: Reported Solubility of Related Tenofovir Prodrugs
| Compound | Solvent | Solubility | Source |
| Tenofovir Alafenamide (TAF) | Aqueous (pH 3.6) | 23 mg/mL | PMC[7] |
| Tenofovir Alafenamide (TAF) | Aqueous (pH 7.0, 37°C) | 7.0 mg/mL | PMC[7] |
| Tenofovir Disoproxil Fumarate (TDF) | Water (room temp) | 15.3 mg/mL | PMC[2] |
| Tenofovir Disoproxil Fumarate (TDF) | Ethanol | ~5 mg/mL | Cayman Chemical[1] |
| Tenofovir Disoproxil Fumarate (TDF) | DMSO | ~14 mg/mL | Cayman Chemical[1] |
| Tenofovir Disoproxil Fumarate (TDF) | Dimethyl Formamide (DMF) | ~16 mg/mL | Cayman Chemical[1] |
Note: This data is for related compounds and should be used as a general guide. It is recommended to experimentally determine the solubility of this compound in your specific systems.
Diagrams
Experimental Workflow for Preparing Aqueous Working Solutions
Caption: Workflow for preparing aqueous solutions of this compound.
Logical Relationship of Factors Affecting Solubility
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajprd.com [ajprd.com]
- 7. chembk.com [chembk.com]
- 8. journaljpri.com [journaljpri.com]
- 9. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. rjptonline.org [rjptonline.org]
- 12. Mono-poc tenofovir | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Mono-POC Methyl Tenofovir in In Vitro Assays
Welcome to the technical support center for Mono-POC Methyl Tenofovir. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing degradation and ensuring data integrity during in vitro experimentation. As a phosphoramidate prodrug, this compound is engineered to enhance cell permeability by masking the negative charges of the phosphonate group, a common strategy to improve the delivery of nucleotide analogs like tenofovir.[1][2] However, this design also makes the molecule susceptible to chemical and enzymatic degradation, which can significantly impact the accuracy and reproducibility of in vitro assay results. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges.
Troubleshooting Guide: Investigating and Mitigating Degradation
Inconsistent or lower-than-expected activity of this compound in your in vitro assays often points to premature degradation of the prodrug. The following troubleshooting workflow will guide you through a systematic investigation to identify and resolve potential stability issues.
Caption: A systematic approach to diagnosing and resolving this compound degradation in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound shows multiple peaks on LC-MS analysis. What could be the cause?
A: The presence of multiple peaks, especially those corresponding to the mono-ester intermediate or tenofovir itself, suggests degradation of your stock solution.[3][4] Phosphoramidate prodrugs can be sensitive to hydrolysis, which can be accelerated by:
-
Inappropriate Solvent: Protic solvents, especially those with residual water, can facilitate hydrolysis. While some aqueous content may be necessary for solubilization, prolonged storage in such solvents is not recommended.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and phosphoramidate bonds.[5][6] Ensure your solvent is pH-neutral.
-
Storage Temperature: Frequent freeze-thaw cycles or storage at inappropriate temperatures can accelerate degradation.[7]
Recommendation: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and store them in small, single-use aliquots at -80°C. Before use, allow the aliquot to equilibrate to room temperature to prevent condensation.
Q2: I'm observing lower than expected potency in my cell-based assay. Could the prodrug be degrading in the cell culture medium?
A: Yes, this is a significant possibility. Standard cell culture media are aqueous, buffered solutions (typically pH 7.2-7.4) and often supplemented with serum, which contains esterases and other enzymes that can degrade the prodrug extracellularly.[8][9] Tenofovir prodrugs like Tenofovir Disoproxil Fumarate (TDF) are known to be much less stable in human plasma/serum compared to newer prodrugs like Tenofovir Alafenamide (TAF).[8][9]
Causality: The goal of the prodrug is to remain intact long enough to cross the cell membrane.[1] If it is hydrolyzed in the medium, the resulting charged tenofovir will have poor cell permeability, leading to a significant underestimation of the compound's true potency.[4]
Troubleshooting Protocol: Assessing Stability in Cell Culture Medium
-
Preparation: Spike this compound into your complete cell culture medium (including serum) at the highest concentration used in your assay. As a control, use a simple phosphate-buffered saline (PBS) solution.
-
Incubation: Incubate the samples at 37°C in a CO2 incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench enzymatic activity by adding an excess of cold acetonitrile or methanol and store at -80°C.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining intact this compound and the appearance of its metabolites (e.g., tenofovir).[10][11]
-
Interpretation: A rapid decrease in the parent compound in the medium indicates significant extracellular degradation.
Optimization Strategies:
-
Reduce the pre-incubation time of the compound with the cells.
-
Consider using heat-inactivated serum, which can reduce the activity of some esterases.
-
If stability is still an issue, a serum-free medium for the duration of the drug exposure might be necessary, if compatible with your cell line.
Q3: How can I differentiate between extracellular degradation and intracellular activation of this compound?
A: This is a critical question that requires quantifying the compound and its metabolites in different compartments. The intended pathway is intracellular conversion to tenofovir, which is then phosphorylated to the active tenofovir diphosphate.[9]
Caption: Desired intracellular activation vs. undesired extracellular degradation of this compound.
Experimental Protocol: Cellular Uptake and Metabolism Study
-
Cell Plating: Plate your target cells at an appropriate density and allow them to adhere overnight.
-
Dosing: Treat the cells with this compound at a relevant concentration.
-
Time Points: At designated time points (e.g., 0.5, 1, 2, 4, 8 hours), perform the following for each sample:
-
Collect Supernatant: Carefully collect the cell culture medium. This represents the extracellular fraction.
-
Cell Wash: Gently wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Lyse the cells using a suitable method (e.g., methanol/water lysis buffer, sonication). This represents the intracellular fraction.
-
-
Sample Processing: Process both the supernatant and cell lysate samples for LC-MS/MS analysis. This typically involves protein precipitation.[12]
-
Quantification: Use a validated LC-MS/MS method to measure the concentrations of this compound, tenofovir, and ideally, tenofovir diphosphate in both fractions.[10][11]
-
Interpretation:
-
High Prodrug in Lysate: Efficient cellular uptake.
-
High Tenofovir/Metabolites in Lysate: Efficient intracellular conversion.
-
High Tenofovir in Supernatant: Significant extracellular degradation.
-
Data Summary: Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or Acetonitrile | Minimizes the risk of hydrolysis.[5] |
| Stock Solution Storage | -80°C in single-use aliquots | Prevents degradation from freeze-thaw cycles and long-term storage at higher temperatures.[7] |
| Assay Medium pH | Maintain at physiological pH (7.2-7.4) | Both acidic and alkaline conditions can accelerate hydrolysis of the prodrug moieties.[3][6] |
| Serum in Medium | Use heat-inactivated serum or reduce serum concentration if possible | Serum esterases can cause significant extracellular degradation of the prodrug.[8][9] |
| Incubation Time | Minimize where possible | Longer exposure to aqueous and enzymatic environments increases the chance of degradation. |
| Analytical Method | LC-MS/MS | Provides the necessary sensitivity and specificity to distinguish and quantify the parent prodrug and its key metabolites.[10][13] |
References
-
Bamford, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Birkus, I., et al. (2003). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- Cihlar, T., & Ray, A. S. (2010). Tenofovir disoproxil fumarate for the treatment of HIV infection. Antiviral Chemistry & Chemotherapy.
- Eisenberg, E. J., et al. (2001). Metabolism of GS-7340, a novel phenyl, mono-amidate prodrug of tenofovir, in dogs. Nucleosides, Nucleotides & Nucleic Acids.
- Lee, W. A., et al. (2005). Discovery of a novel, orally bioavailable isopropylalaninyl- amidate prodrug of tenofovir with improved antiviral activity and distribution in lymphatic tissues. Antimicrobial Agents and Chemotherapy.
-
Mande, V. G., et al. (2024). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals. Available at: [Link]
- McGuigan, C., et al. (2005). Phosphoramidate ProTides as antiviral agents: a review of the recent patent literature.
-
Oliyai, R., et al. (2001). Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
- Ray, A. S., et al. (2016). Tenofovir alafenamide: A novel oral prodrug of tenofovir for the treatment of HIV-1 infection. Antiviral Research.
- Schultz, B. E. (2003). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. In: Pettersson, L., ed. Prodrugs: Challenges and Rewards.
- Sparidans, R. W., et al. (2007). Liquid chromatography-tandem mass spectrometric assay for the nucleotide reverse transcriptase inhibitor tenofovir in plasma.
-
Talluri, M. V., et al. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wang, L., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. Available at: [Link]
-
Yan, Z., & Li, H. (2012). Development and validation of an LC/MS/MS method for the determination of tenofovir in monkey plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Swain, D., et al. (2023). Forced degradation and stability assessment of Tenofovir alafenamide. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.entegris.com [blog.entegris.com]
- 8. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an LC/MS/MS method for the determination of tenofovir in monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for Mono-POC Methyl Tenofovir Detection
Welcome to our dedicated technical support resource for the bioanalysis of Mono-POC Methyl Tenofovir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the quantitative analysis of this phosphonamidate prodrug and its active metabolite, tenofovir, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Given that this compound is a specific phosphonamidate prodrug of tenofovir, this guide leverages established principles from the extensive analysis of tenofovir (TFV) and other prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The recommendations provided herein should serve as a robust starting point for your method development and validation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of tenofovir and its prodrugs, with specific considerations for this compound.
Q1: What are the primary challenges in the LC-MS/MS analysis of this compound and its active form, tenofovir?
A1: The main analytical hurdles include:
-
Prodrug Stability: While phosphonamidate prodrugs like this compound are generally designed for enhanced plasma stability compared to ester-based prodrugs, their susceptibility to enzymatic or chemical hydrolysis to tenofovir in biological matrices must be carefully evaluated.[1][2] Improper sample handling can lead to an overestimation of the active tenofovir concentration.
-
Analyte Polarity: Tenofovir is a highly polar compound, which can result in poor retention on conventional reversed-phase C18 columns.[3] This may lead to co-elution with endogenous matrix components and subsequent ion suppression.
-
Matrix Effects: Biological matrices such as plasma are complex and can significantly impact the ionization efficiency of the analytes in the mass spectrometer's source, a phenomenon known as matrix effects.[4] This can compromise the accuracy and precision of the assay.
-
Chromatographic Separation: Achieving baseline separation of the prodrug, the active drug (tenofovir), and potential metabolites is crucial for accurate quantification, especially if they are isobaric.
Q2: How can I enhance the stability of this compound in plasma samples during collection and storage?
A2: Based on studies of other tenofovir prodrugs and the general stability of phosphonamidates, the following practices are recommended:
-
Immediate Cooling and Processing: Place blood samples on ice immediately after collection and process them to plasma by centrifugation at 4°C as soon as possible.
-
Low-Temperature Storage: Store plasma samples at -80°C until analysis to minimize enzymatic activity.[1]
-
Acidification: For some tenofovir prodrugs like TAF, immediate acidification of the plasma with formic acid has been shown to prevent hydrolysis.[5] This should be investigated as a potential stabilization strategy for this compound during method development.
-
Use of Anticoagulants: K2EDTA is a commonly used anticoagulant for such analyses.[6][7]
Q3: What type of internal standard (IS) is most appropriate for the quantification of this compound and tenofovir?
A3: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS bioanalysis.[8] A SIL-IS for both this compound and tenofovir would be ideal as they share very similar physicochemical properties with the analytes and can effectively compensate for variations in sample preparation, chromatography, and ionization. If a SIL-IS for the prodrug is unavailable, a structurally similar analog that is not present in the study samples could be considered, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior. For tenofovir, 13C5-TFV is a commonly used SIL-IS.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Tenofovir | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Sub-optimal reconstitution solvent. | - Use a column with end-capping or a polar-embedded phase. - Tenofovir is an acid; adjust the mobile phase pH with a small amount of formic acid (e.g., 0.1%) to ensure it is in a consistent protonation state. - Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid solvent mismatch effects. |
| Low Analyte Signal or High Variability | - Ion Suppression/Enhancement: Co-eluting matrix components are affecting analyte ionization. - Inefficient Extraction: Poor recovery of analytes from the biological matrix. - Prodrug Instability: Degradation of this compound during sample processing. | - Improve Chromatographic Separation: Modify the gradient to better separate analytes from the matrix interference. - Optimize Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE).[6] - Evaluate Different Ionization Sources: While ESI is common, APCI could be less susceptible to matrix effects for some compounds. - Assess and Optimize Recovery: Perform recovery experiments with different extraction solvents or SPE cartridges. - Conduct Stability Studies: Evaluate the stability of the prodrug under various sample processing conditions (e.g., temperature, time). |
| Carryover (Analyte Signal in Blank Injections) | - Adsorption of the analyte to components of the LC system (e.g., injector, column). - Insufficiently rigorous needle wash. | - Use a stronger needle wash solution containing a higher percentage of organic solvent. - Optimize the chromatographic method to ensure complete elution of the analytes in each run. - If carryover persists, consider using a different column chemistry. |
| Inconsistent Internal Standard Response | - The IS may not be adequately compensating for matrix effects. - Degradation of the IS. - Errors in IS spiking. | - If not already using one, switch to a stable isotope-labeled IS.[8] - Verify the stability of the IS in the stock solution and in the processed samples. - Ensure the precision of the automated liquid handler or manual pipetting used for IS addition. |
Part 3: Experimental Protocols and Method Optimization
Workflow for Method Development
The following diagram illustrates a typical workflow for developing a robust LC-MS/MS method for this compound and tenofovir.
Starting LC-MS/MS Parameters for Method Development
The following tables provide recommended starting parameters for the analysis of this compound and tenofovir. These are based on established methods for tenofovir and its other prodrugs and should be optimized for your specific instrumentation and application.[6]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | Reversed-phase C18 or Polar-RP, e.g., 50 x 2.1 mm, <3 µm | A C18 column is a good starting point. A Polar-RP column may offer better retention for the highly polar tenofovir. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification helps to achieve consistent protonation and good peak shape for both analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Gradient | Start with a low %B (e.g., 2-5%) and ramp up to a high %B (e.g., 95%) over several minutes. | A gradient elution is necessary to separate the more polar tenofovir from the more hydrophobic this compound and endogenous matrix components. |
| Column Temperature | 35 - 45 °C | Elevated temperature can improve peak shape and reduce run times. |
| Injection Volume | 5 - 10 µL | Keep the injection volume low to minimize potential matrix effects and column overload. |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommendation for Tenofovir | Recommendation for this compound (Predicted) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]+) | m/z 288.1 | m/z 418.2 (based on predicted molecular weight) |
| Product Ions (for MRM) | m/z 176.1, 136.1 | To be determined by direct infusion. Expect fragmentation patterns related to the tenofovir core (m/z 176.1) and the prodrug moiety. |
| Internal Standard (IS) | 13C5-Tenofovir (m/z 293.1 → 181.1) | A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar phosphonamidate prodrug could be evaluated. |
Note: The m/z values for this compound are predicted and must be confirmed experimentally by infusing a standard solution into the mass spectrometer.
References
-
Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation. National Institutes of Health. [Link]
-
Efficiency of bis-amidate phosphonate prodrugs. PubMed - National Institutes of Health. [Link]
-
Efficiency of bis-amidate phosphonate prodrugs. National Institutes of Health. [Link]
-
Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. National Institutes of Health. [Link]
-
Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PubMed Central - National Institutes of Health. [Link]
-
Validation and implementation of liquid chromatographic-mass spectrometric (LC–MS) methods for the quantification of tenofovir prodrugs. Johns Hopkins University. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS. PubMed - National Institutes of Health. [Link]
-
Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. National Institutes of Health. [Link]
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. PubMed - National Institutes of Health. [Link]
-
Selective determination of tenofovir in human plasma by LC- MS- MS method. ResearchGate. [Link]
-
(PDF) Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. ResearchGate. [Link]
-
LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. PubMed Central - National Institutes of Health. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central - National Institutes of Health. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed - National Institutes of Health. [Link]
-
Development and validation of an LC/MS/MS method for the determination of tenofovir in monkey plasma. PubMed - National Institutes of Health. [Link]
-
An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. PubMed - National Institutes of Health. [Link]
Sources
- 1. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
strategies to reduce off-target effects of Mono-POC Methyl Tenofovir
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Off-Target Effects
Welcome to the Technical Support Center for Mono-POC Methyl Tenofovir. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistance and field-proven insights to help you navigate the complexities of working with this novel tenofovir prodrug. This resource is designed to address specific issues you may encounter during your experiments, with a focus on strategies to reduce off-target effects.
I. Understanding this compound: Mechanism and Metabolism
This compound is an innovative phosphonate prodrug of tenofovir, an acyclic nucleotide analog with potent antiviral activity.[1][2] The prodrug moiety is designed to enhance cell permeability, a critical factor for the delivery of the active compound.[1][2] Once inside the cell, this compound undergoes enzymatic conversion to tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate (TFV-DP).[1][2][3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral replication.[1][2]
Caption: Intracellular activation pathway of this compound.
II. Troubleshooting Guide: Addressing Off-Target Effects
The primary off-target concern associated with tenofovir and its prodrugs is mitochondrial toxicity, which can manifest as renal dysfunction, specifically affecting the proximal tubules.[4][5] This section provides a troubleshooting guide for common experimental issues that may arise from these off-target effects.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected cytotoxicity in non-target cells, especially renal cell lines (e.g., HK-2). | High intracellular concentrations of tenofovir leading to mitochondrial stress. | 1. Titrate Drug Concentration: Perform a dose-response curve to determine the optimal concentration that balances antiviral efficacy with minimal cytotoxicity. 2. Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the toxic effects. 3. Cell Line Selection: If possible, use cell lines with lower expression of organic anion transporters (OAT1 and OAT3), which are involved in tenofovir uptake in renal cells.[6][7] |
| Altered mitochondrial morphology (e.g., swelling, fragmentation) observed via microscopy. | Direct inhibition of mitochondrial DNA polymerase gamma by tenofovir diphosphate, leading to impaired mitochondrial replication and function.[4] | 1. Mitochondrial Staining: Use mitochondrial-specific dyes (e.g., MitoTracker Red CMXRos) to visualize and quantify changes in mitochondrial morphology and mass. 2. Assess Mitochondrial DNA Content: Perform qPCR to quantify the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio can indicate mitochondrial toxicity. |
| Decreased cellular respiration and ATP production. | Inhibition of the mitochondrial respiratory chain, a hallmark of mitochondrial dysfunction. | 1. Seahorse XF Analyzer: Use a Seahorse analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis in real-time. 2. ATP Assay: Measure intracellular ATP levels using a luminescence-based assay to directly quantify the impact on cellular energy production. |
| Inconsistent antiviral activity across different cell types. | Differential expression of cellular enzymes required for the conversion of this compound to its active form, or varying levels of cellular transporters. | 1. Metabolite Analysis: Use LC-MS/MS to quantify the intracellular levels of tenofovir and its phosphorylated metabolites (monophosphate and diphosphate) in different cell lines to correlate with antiviral activity. 2. Transporter Expression Analysis: Perform qPCR or western blotting to assess the expression levels of key uptake transporters (e.g., OAT1, OAT3) in the cell lines being used.[6][7] |
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of this compound.
Q1: What is the primary mechanism of off-target toxicity for tenofovir-based compounds?
The primary mechanism of off-target toxicity is mitochondrial dysfunction.[4][5] The active form, tenofovir diphosphate (TFV-DP), can inhibit human mitochondrial DNA polymerase gamma, an enzyme essential for the replication of mitochondrial DNA (mtDNA).[4] This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, and ultimately, cellular damage, particularly in cells with high mitochondrial content and energy demand, such as renal proximal tubule cells.[4]
Q2: How does the prodrug strategy of this compound aim to reduce off-target effects compared to older tenofovir formulations like TDF?
The rationale behind advanced prodrugs like this compound is to improve the therapeutic index by altering the biodistribution of tenofovir. Newer tenofovir prodrugs, such as tenofovir alafenamide (TAF), have been shown to lead to lower plasma concentrations of tenofovir while achieving higher intracellular concentrations of the active TFV-DP in target cells.[8][9] This targeted delivery is thought to reduce systemic exposure and, consequently, off-target effects in non-target tissues like the kidneys and bones.[9] While specific data for this compound is emerging, the principle of its design follows this strategy of enhanced intracellular delivery to target cells.
Q3: What in vitro assays are recommended to proactively assess the mitochondrial toxicity of this compound?
A multi-pronged approach is recommended to comprehensively evaluate mitochondrial toxicity:
-
Cell Viability Assays: Standard assays like MTT or CellTiter-Glo can provide an initial screen for cytotoxicity.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Using fluorescent dyes such as JC-1 or TMRE can detect early signs of mitochondrial dysfunction, as a loss of ΔΨm is a key indicator of mitochondrial stress.
-
Reactive Oxygen Species (ROS) Measurement: Probes like DCFDA can be used to measure the production of ROS, a common consequence of impaired mitochondrial function.
-
Mitochondrial Respiration Analysis: As detailed in the troubleshooting guide, a Seahorse XF Analyzer provides a detailed profile of mitochondrial function.[10]
-
Mitochondrial DNA Quantification: qPCR-based measurement of the mtDNA/nDNA ratio is a direct way to assess the impact on mitochondrial replication.[11]
Caption: A logical workflow for troubleshooting off-target effects.
Q4: Are there formulation strategies that can help minimize the off-target effects of this compound?
Yes, formulation strategies can play a significant role in modulating the pharmacokinetic profile of a drug and potentially reducing off-target toxicities. While specific formulations for this compound may be proprietary, general strategies for nucleotide prodrugs include:
-
Liposomal Formulations: Encapsulating the drug in liposomes can alter its biodistribution, potentially leading to increased uptake in target cells and reduced exposure in non-target tissues.[12]
-
Nanoparticle Delivery Systems: Similar to liposomes, nanoparticles can be engineered to target specific cell types, thereby concentrating the drug at the site of action and minimizing systemic side effects.
-
Co-formulation with Transport Inhibitors: For drugs that are substrates of specific uptake transporters in non-target tissues (like OAT1 in the kidney for tenofovir), co-administration with a safe inhibitor of that transporter could reduce off-target accumulation.[6]
It is crucial to note that any modification to the formulation requires extensive characterization and validation to ensure it does not negatively impact the drug's efficacy and stability.[13][14][15]
IV. References
-
Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. PubMed. [Link]
-
Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. [Link]
-
Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC. [Link]
-
Real-world impact of switching from tenofovir disoproxil fumarate to tenofovir alafenamide. [Link]
-
Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC. [Link]
-
Tenofovir renal toxicity targets mitochondria of renal proximal tubules - Sci-Hub. [Link]
-
Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC. [Link]
-
Potential Kidney Toxicity from the Antiviral Drug Tenofovir: New Indications, New Formulations, and a New Prodrug - NIH. [Link]
-
Efficacy of TDF, TAF, TMF, and TDF-to-TAF switch in chronic hepatitis B: a network meta-analysis - PMC. [Link]
-
Comparison of the Effects of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) on Liver Function in Patients with Hepatitis B: A Meta-analysis - PubMed. [Link]
-
Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC. [Link]
-
Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC. [Link]
-
Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - NIH. [Link]
-
Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - NIH. [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC. [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC - PubMed Central. [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. [Link]
-
Improvement of mitochondrial toxicity in patients receiving a nucleoside reverse-transcriptase inhibitor-sparing strategy: results from the Multicenter Study with Nevirapine and Kaletra (MULTINEKA) - PubMed. [Link]
-
Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - ASM Journals. [Link]
-
Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - NIH. [Link]
-
Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing). [Link]
-
The role of drug transporters in the kidney: lessons from tenofovir - Frontiers. [Link]
-
Improvement of Mitochondrial Toxicity in Patients receiving a Nucleoside Reverse-Transcriptase Inhibitor-Sparing Strategy: Results from the Multicenter Study with Nevirapine and Kaletra (MULTINEKA) - Oxford Academic. [Link]
-
Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport - MDPI. [Link]
-
(PDF) GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS - ResearchGate. [Link]
-
Interactions between tenofovir and nevirapine in CD4+ T cells and monocyte-derived macrophages restrict their intracellular accumulation - PMC. [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. [Link]
-
Proximal tubular renal dysfunction among HIV infected patients on Tenofovir versus Tenofovir sparing regimen in western Kenya | PLOS One - Research journals. [Link]
-
Assessing mitochondrial dysfunction in cells - PMC. [Link]
-
Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate are not transported by Concentrative Nucleoside Transporter 2 - Peer Reviewed Publications - Solvo Biotechnology. [Link]
-
Abstracts from the current global literature: Mitochondrial toxicities due to nucleoside reverse transcriptase inhibitors - PubMed Central. [Link]
-
Phosphonate prodrugs: an overview and recent advances - PMC. [Link]
-
In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC. [Link]
-
Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC. [Link]
-
Common methods in mitochondrial research (Review) - Spandidos Publications. [Link]
-
Effects of BMS-986094, a Guanosine Nucleotide Analogue, on Mitochondrial DNA Synthesis and Function - Oxford Academic. [Link]
-
Mitochondrial toxicity due to antiretroviral therapy (NRTIs) - Deranged Physiology. [Link]
-
Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges - MDPI. [Link]
-
Proximal tubular dysfunction and kidney injury associated with tenofovir in HIV patients - NIH. [Link]
-
Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing). [Link]
-
MO177RENAL PROXIMAL TUBULAR DISORDER AND RENAL FUNCTION LOSS IN HIV-INFECTED PATIENTS TREATED WITH TENOFOVIR DISOPROXIL FUMARATE | Request PDF - ResearchGate. [Link]
-
Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials - ResearchGate. [Link]
Sources
- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Kidney Toxicity from the Antiviral Drug Tenofovir: New Indications, New Formulations, and a New Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of drug transporters in the kidney: lessons from tenofovir [frontiersin.org]
- 7. Interactions between tenofovir and nevirapine in CD4+ T cells and monocyte-derived macrophages restrict their intracellular accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
improving the stability of Mono-POC Methyl Tenofovir for long-term storage
Here is the technical support center for improving the stability of Mono-POC Methyl Tenofovir for long-term storage.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel tenofovir prodrug. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the chemical integrity and stability of your compound during long-term storage and experimentation. We will delve into the mechanisms of degradation, provide actionable troubleshooting advice, and offer validated protocols to support your research.
Section 1: Frequently Asked Questions - Understanding the Instability of this compound
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What makes this compound inherently susceptible to degradation?
A1: The susceptibility of this compound to degradation is fundamentally linked to its structure as a phosphonate prodrug. Prodrugs are designed to be converted into the active drug within the body, and the chemical moieties that enable this conversion are often inherently reactive.[1] In this case, the molecule contains two key ester linkages: the isopropoxycarbonyloxymethyl (POC) group and a methyl ester group attached to the phosphonate core.[2][3][4] These ester bonds are susceptible to hydrolysis, which is the primary degradation pathway.[5][6] This reaction can be catalyzed by acids, bases, or enzymes (esterases), leading to the cleavage of the prodrug moieties and the premature release of intermediates.[7][8]
Q2: What is the primary degradation pathway for this molecule?
A2: The primary degradation pathway is hydrolysis of the ester groups. Based on studies of related bis-POC prodrugs, degradation likely proceeds in a stepwise manner.[5] The first hydrolytic event would cleave one of the ester groups—either the POC group or the methyl ester—to yield a mono-ester intermediate. For instance, the decomposition of similar bis-POC prodrugs of tenofovir has been shown to yield the corresponding mono-POC ester as the only observable degradation product in solution.[5] This intermediate is still a prodrug but will have different physicochemical properties. Subsequent hydrolysis would cleave the remaining ester group to ultimately yield tenofovir, the active antiviral agent.
dot
Caption: Presumed hydrolytic degradation of this compound.
Q3: How does pH affect the stability of this compound in solution?
A3: pH is a critical factor. Like other ester-containing prodrugs such as Tenofovir Disoproxil Fumarate (TDF), this compound is expected to be most stable in slightly acidic conditions and highly unstable in alkaline conditions.[8] Alkaline hydrolysis (saponification) of esters is typically much faster than acid-catalyzed hydrolysis. For TDF, the half-life is over 55 hours at pH 1.2 but only a few minutes at pH 11.[8] Therefore, maintaining a neutral or slightly acidic pH (e.g., pH 4-6) is crucial when preparing solutions to minimize hydrolytic degradation. A study on a subcutaneous implant of Tenofovir Alafenamide Fumarate (TAF) found that controlling the intra-device pH between 5 and 5.5 was the key determinant of the drug's stability.[9]
Q4: Are there other degradation pathways besides hydrolysis?
A4: While hydrolysis is dominant, other pathways like oxidation, photolysis, and thermal degradation should be considered, as is standard in forced degradation studies for related compounds.[10][11][12]
-
Oxidation: The purine ring system could be susceptible to oxidation, although this is generally a slower process than hydrolysis for these types of prodrugs.
-
Photolysis: Exposure to high-intensity UV light may induce degradation. Therefore, the compound should be protected from light.
-
Thermal Degradation: High temperatures accelerate all degradation reactions, particularly hydrolysis.[12] It is essential to adhere to recommended storage and handling temperatures.
Section 2: Troubleshooting Guide for Experimental Stability
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Q: I see a new peak appearing in my HPLC chromatogram after storing my compound in a buffer solution for a few hours. What is it?
A: This is a classic sign of degradation. The new peak is likely a hydrolytic degradant.
-
Most Likely Cause: The primary suspect is the mono-ester intermediate, where either the POC or the methyl group has been cleaved. The decomposition of bis-POC PMEA, a related compound, shows the mono-POC ester as the main degradation product.[5]
-
Troubleshooting Steps:
-
Characterize the Peak: Use LC-MS to determine the mass of the new peak. If it corresponds to the loss of a methyl group (CH₂) or the isopropoxycarbonyl group (C₄H₇O₂), you have likely identified your degradant.
-
Check Your Buffer: Verify the pH of your buffer. If it is neutral or alkaline, the hydrolysis rate will be significantly higher. Consider using a buffer in the slightly acidic range (e.g., pH 5.0 acetate buffer) if your experimental conditions permit.
-
Lower the Temperature: Perform your experiment at a lower temperature (e.g., 4°C) to slow the degradation kinetics and determine if the peak's growth rate decreases.
-
Q: My stock solution in DMSO appears to be losing purity over time, even when stored in the freezer. Why is this happening?
A: While DMSO is a common solvent, it is not perfectly inert and can present stability challenges.
-
Potential Causes:
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. This residual water can facilitate slow hydrolysis of the ester bonds, even at low temperatures.
-
DMSO Quality: The quality of the DMSO matters. Older or lower-grade DMSO may contain acidic or reactive impurities that can catalyze degradation.
-
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing stock solutions intended for long-term storage.
-
Aliquot Your Stock: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles and reduces the opportunity for atmospheric moisture to contaminate the main stock each time it's opened.
-
Store Under Inert Gas: For maximum protection, overlay the DMSO stock solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Q: I'm getting inconsistent results in my cell-based assays. Could compound stability be the issue?
A: Absolutely. The stability of the prodrug in cell culture media is a critical and often overlooked variable.
-
Potential Causes:
-
Media pH: Most cell culture media are buffered around pH 7.4, which is slightly alkaline and can promote ester hydrolysis.[13]
-
Enzymatic Degradation: Cell culture media supplemented with serum contain esterase enzymes that can actively metabolize the prodrug, cleaving the POC and methyl ester groups.[13][14] The half-life of a similar prodrug was found to be much shorter in cell culture medium compared to a simple buffer.[13]
-
-
Troubleshooting Steps:
-
Perform a Media Stability Study: Incubate this compound in your complete cell culture medium (with serum) at 37°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the rate of degradation. This will tell you the effective concentration of your compound over the course of the experiment.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound in media immediately before adding it to cells. Do not store the compound in media for extended periods.
-
Consider Pulsed Dosing: If the compound is highly unstable, consider a pulsed-dosing experiment where cells are exposed to the drug for a shorter period before the medium is replaced.[14]
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Long-Term Storage and Handling
This protocol ensures the maximum shelf-life of the solid compound.
-
Receipt and Initial Storage: Upon receipt, immediately store the vial of solid this compound in a freezer at -20°C or below.[2] Log the date of receipt and storage conditions.
-
Environment: The storage environment should be dry. Use a desiccator within the freezer if possible to protect against moisture. Protect the solid from light by storing it in its original amber vial or by wrapping the vial in aluminum foil.
-
Weighing and Aliquoting:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weigh the desired amount of compound quickly in a low-humidity environment.
-
For any unused solid, flush the vial with a dry, inert gas (argon or nitrogen) before sealing tightly and returning it to the freezer.
-
-
Solution Preparation: For long-term storage of solutions, use anhydrous DMSO and follow the aliquoting procedure described in the troubleshooting section.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent compound from its potential degradants. It is adapted from methods used for other tenofovir prodrugs.[10][11]
-
Instrumentation and Column:
-
HPLC system with a PDA or UV detector.
-
Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm particle size).[10]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Ammonium acetate buffer (10 mM, pH 6.0).[10]
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more lipophilic parent compound, followed by any degradants. A suggested starting gradient could be: 0-2 min (5% B), 2-15 min (5% to 95% B), 15-18 min (95% B), 18-20 min (95% to 5% B), 20-25 min (5% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 260 nm (based on the adenine chromophore).[10][11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Dilute this stock to a working concentration of ~50-100 µg/mL for injection.
-
-
Method Validation: To confirm the method is "stability-indicating," perform forced degradation studies. Subject the compound to acidic, basic, oxidative, and thermal stress, then inject the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak.[10][11]
dot
Caption: General workflow for a forced degradation stability study.
Section 4: Data Summary Table
| Parameter | Recommendation / Finding | Rationale & Citation |
| Solid Storage Temp. | -20°C or below | To minimize thermal degradation and slow down solid-state hydrolysis.[2] |
| Solid Storage Atmos. | Dry, Inert (Argon/Nitrogen) | The compound is hygroscopic; moisture can initiate hydrolysis. Inert gas displaces oxygen and moisture. |
| Light Exposure | Protect from Light | To prevent potential photolytic degradation. Standard practice for complex organic molecules.[11] |
| Solution Storage | -20°C to -80°C (Anhydrous DMSO) | Low temperature and anhydrous solvent are critical to prevent hydrolysis in solution. |
| Optimal pH (Aqueous) | Slightly Acidic (pH 4-6) | Ester hydrolysis is minimized in this pH range compared to neutral or alkaline conditions.[8][9] |
| Incompatible Solvents | Protic solvents (Methanol, Ethanol), especially if not anhydrous | Protic solvents can directly participate in solvolysis reactions (a form of hydrolysis). |
| Primary Degradation | Hydrolysis of Ester Bonds | The POC and methyl ester moieties are designed to be labile for prodrug activation.[5][15] |
| Key Degradants | Mono-ester intermediates, Tenofovir | Stepwise cleavage of the two ester groups is the expected pathway.[5] |
Section 5: References
-
Ahlmark et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]
-
Nattama et al. (2000). Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis. Cancer Chemotherapy and Pharmacology. [Link]
-
Silverman, R. B., & Holladay, M. W. (2003). Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM)-phosphoryl Chloride. Organic Letters. [Link]
-
Oliyai, R., Yuan, L. C., & Dahl, T. (2001). Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Ponder, J. B., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. ACS Pharmacology & Translational Science. [Link]
-
Hendrix, C. W., et al. (2016). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2008). Antivirals for Pandemic Influenza: Guidance on Developing a Distribution and Dispensing Program. National Academies Press. [Link]
-
Aggarwal, N. N., Bhat, K. I., & Jacob, J. T. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by RP-HPLC. Pharmaceutical and Analytical Acta. [Link]
-
Nikalje, A. P., & Pande, V. V. (2018). STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE. International Journal of Pharmacy and Biological Sciences. [Link]
-
De Clercq, E. (2015). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Expert Opinion on Drug Delivery. [Link]
-
Koonin, E. V., & Shah, P. P. (2014). Timely Antiviral Administration During an Influenza Pandemic: Key Components. Health Security. [Link]
-
Mandal, S., et al. (2024). A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression. Science Translational Medicine. [Link]
-
Saidulu, P., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. [Link]
-
ResearchGate. (2023). Analytical method validation for tenofovir alafenamide and known impurities. [Link]
-
Ouyang, C., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. [Link]
-
U.S. Food and Drug Administration. (2023). Expiration Dating Extension. [Link]
-
Kunda, N. K. (2019). Stabilization of a Tenofovir Alafenamide Fumarate Formulation for Use in a Subcutaneous Implant. D-Scholarship@Pitt. [Link]
-
Drugs.com. (2023). Drug Expiration Dates - Are Expired Drugs Still Safe to Take? [Link]
-
U.S. Department of Health & Human Services. (2022). Antiviral HCP Letter. [Link]
-
Mehellou, Y., & Balzarini, J. (2016). Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery. [Link]
-
ResearchGate. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71772014, Mono-poc tenofovir. [Link]
-
ResearchGate. (2024). Stability behaviour of antiretroviral drugs and their combinations. 1: Characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. [Link]
-
McKenna, C. E., & Kashemirov, B. A. (2013). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future Medicinal Chemistry. [Link]
-
Schultz, B. E., & Soth, M. J. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters. [Link]
-
Pharmaffiliates. (n.d.). This compound (Mixture of Diastereomers). [Link]
-
Kurmi, M., et al. (2015). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Advances. [Link]
-
Gawas, P., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Bioanalytical Assays for Mono-POC Methyl Tenofovir
Welcome to the technical support guide for the bioanalysis of Mono-POC Methyl Tenofovir. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative bioanalytical assays. Here, we will dissect the causes of matrix effects, provide robust troubleshooting strategies, and offer detailed protocols to ensure the accuracy and reliability of your data.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects
This section addresses the foundational concepts of matrix effects in the context of analyzing this compound, a prodrug of the antiviral agent Tenofovir.[1][2][3][4]
Q1: What is a matrix effect and why is it a significant concern for this compound analysis?
A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, blood, or tissue).[5][6] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses, particularly in LC-MS/MS assays.[5][6][7] For a prodrug like this compound, accurate quantification is critical for determining its pharmacokinetic profile and assessing its conversion to the active drug, Tenofovir. Uncontrolled matrix effects can lead to erroneous measurements of drug exposure, potentially impacting critical decisions in drug development.[5][8]
Q2: What are the primary causes of matrix effects in biological samples like plasma?
Matrix effects are caused by a variety of endogenous and exogenous components.[6]
-
Endogenous Components: These are substances naturally present in the biological matrix. The most common culprits in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[5][9] Other endogenous substances include salts, amino acids, peptides, and lipids.[9]
-
Exogenous Components: These are substances introduced during sample collection, processing, or from in-vivo sources. Examples include anticoagulants (like heparin), dosing vehicles, formulation agents, concomitant medications, and even materials leaching from plasticware.[5][6][10]
Q3: What is the difference between ion suppression and ion enhancement?
Both are types of matrix effects, but they describe opposite outcomes on the analyte signal.[5]
-
Ion Suppression: This is the more common effect, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[9] This can happen when matrix components compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering efficient ion formation.[11]
-
Ion Enhancement: This is a less frequent phenomenon where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a stronger signal than expected.[5]
Q4: How can I determine if my assay for this compound is being affected by matrix effects?
The most direct way is to perform a matrix effect evaluation as part of your method development and validation.[5] The "gold standard" quantitative method is the post-extraction addition experiment.[6] This involves comparing the analyte's response in a neat solution (a clean solvent) to its response when spiked into an extracted blank matrix from multiple sources.[6][8] A significant difference between these responses indicates the presence of a matrix effect. A qualitative assessment can also be done using the post-column infusion technique, which helps identify regions in the chromatogram where suppression or enhancement occurs.[11][12]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to identifying and mitigating matrix effects when you encounter common issues during your assay.
Issue: I'm observing poor reproducibility, high variability in my QC samples, or failing accuracy and precision runs.
Initial Diagnosis: These are classic symptoms of an uncharacterized or poorly controlled matrix effect. The variability can stem from differences in the matrix composition between individual lots of biological fluid.
Recommended Action Plan: Systematically evaluate and mitigate the matrix effect.
Caption: Workflow for identifying and resolving matrix effects.
Strategy A: Optimize Sample Preparation to Remove Interferences
Improving the sample clean-up is often the most effective way to eliminate matrix effects.[13] The goal is to selectively remove interfering components, like phospholipids, while efficiently recovering this compound.
| Sample Preparation Method | Principle | Pros for this compound | Cons for this compound |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, and inexpensive. | Non-selective; often results in significant matrix effects due to co-extracted phospholipids ("phospholipid breakthrough").[14] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its polarity and the pH of the aqueous phase. | Can provide cleaner extracts than PPT by removing highly polar salts and non-polar lipids.[13][14] | Requires optimization of solvent and pH; can be more time-consuming. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a different solvent. | Highly selective and can provide the cleanest extracts, significantly reducing matrix effects.[13][15] Methods like mixed-mode cation exchange are very effective.[13] | More expensive and requires more extensive method development. |
Recommendation: While PPT is fast, it is often insufficient for removing the phospholipids that cause matrix effects. For this compound, starting with LLE or moving to a more selective SPE method is highly recommended to achieve a robust assay.[13][14]
Strategy B: Refine Chromatographic Conditions
If sample preparation optimization is insufficient, modifying the HPLC/UPLC method can separate this compound from the co-eluting matrix components.[5]
-
Increase Chromatographic Resolution: Use a column with a different selectivity (e.g., C18, Phenyl-Hexyl) or a smaller particle size to improve peak separation.
-
Modify Gradient Elution: Adjust the mobile phase gradient to shift the retention time of your analyte away from the regions where matrix components elute. Phospholipids typically elute in the mid-to-late part of a reversed-phase gradient.
-
Use a Divert Valve: Program the divert valve to send the initial and final portions of the chromatographic run (where salts and phospholipids often elute) to waste instead of the mass spectrometer, reducing source contamination.[16]
Strategy C: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is considered the gold standard for compensating for matrix effects. A SIL-IS is a version of the analyte (this compound) where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).
Causality: Because the SIL-IS is chemically and physically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[17] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to accurate quantification. However, it is crucial to ensure that the analyte and SIL-IS peaks completely overlap chromatographically for effective compensation.[17]
Sources
- 1. This compound | C15H24N5O7P | CID 71750815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono-poc tenofovir | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Tenofovir Prodrugs: Tenofovir Alafenamide (TAF) vs. Mono-POC Methyl Tenofovir
Executive Summary
Tenofovir is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its clinical utility, however, is dependent on effective delivery into target cells, a challenge addressed by the development of prodrugs. This guide provides an in-depth comparison of the in-vitro efficacy of two such prodrugs: the clinically established Tenofovir Alafenamide (TAF) and an alternative phosphonate prodrug, Mono-POC Methyl Tenofovir. While TAF is extensively characterized, with a proven mechanism leading to potent antiviral activity, public data on this compound is limited. This guide will therefore use TAF as the benchmark to explore the structural, mechanistic, and efficacy differences inherent in these distinct prodrug strategies, providing researchers with a framework for evaluating current and future tenofovir prodrug candidates.
The Evolution from TDF to Advanced Tenofovir Prodrugs
The first widely used oral prodrug of tenofovir, Tenofovir Disoproxil Fumarate (TDF), demonstrated significant clinical success. However, its activation mechanism, which involves rapid hydrolysis in the plasma, leads to high circulating levels of the parent tenofovir. This systemic exposure is associated with potential long-term renal and bone mineral density side effects.
This limitation spurred the development of next-generation prodrugs designed for greater plasma stability and preferential intracellular activation. The goal is to maximize the concentration of the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP), within target cells (e.g., lymphocytes, hepatocytes) while minimizing systemic tenofovir exposure.[1][2] TAF is the most successful of these next-generation agents, while compounds like this compound represent alternative chemical approaches to achieve the same objective.
Mechanism of Action: A Tale of Two Pathways
The defining difference between tenofovir prodrugs lies in their intracellular metabolic activation pathways. The efficiency of this conversion directly dictates the concentration of TFV-DP available to inhibit viral reverse transcriptase or polymerase.
Tenofovir Alafenamide (TAF): The Phosphonamidate Strategy
TAF is a phosphonamidate prodrug designed for efficient loading into target cells like lymphocytes and hepatocytes.[1] Its activation is a multi-step enzymatic process:
-
Intracellular Entry: TAF enters cells via passive diffusion and potentially through hepatic uptake transporters OATP1B1 and OATP1B3 in liver cells.
-
Hydrolysis: The critical activation step is the hydrolysis of the phosphonamidate bond. In lymphoid cells, this is primarily mediated by the lysosomal serine protease Cathepsin A (CatA) .[3][4] In hepatocytes, Carboxylesterase 1 (CES1) also plays a significant role.[3][5] This hydrolysis yields an intermediate alanine metabolite and tenofovir.
-
Phosphorylation: Intracellular kinases then phosphorylate tenofovir, first to tenofovir monophosphate (TFV-MP) and subsequently to the active tenofovir diphosphate (TFV-DP).[6][7]
This pathway's reliance on intracellular enzymes like CatA makes TAF highly stable in plasma, leading to lower systemic tenofovir levels and a more targeted delivery mechanism compared to TDF.[1][2]
Figure 1: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
This compound: An Alternative Ester Strategy
Publicly available data on the specific metabolic pathway of this compound is scarce. However, its chemical name, ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl Carbonate, indicates it is a phosphonate ester derivative.[8][9] Unlike TAF's phosphonamidate structure, this compound would likely rely on a different set of intracellular enzymes for its activation.
The hypothetical pathway would involve:
-
Intracellular Entry: Similar to TAF, it would cross the cell membrane.
-
Hydrolysis: The ester bonds would be cleaved by various intracellular esterases to release tenofovir. The specific esterases involved would depend on the exact nature of the promoieties.
-
Phosphorylation: Tenofovir would then be phosphorylated to the active TFV-DP by cellular kinases.
The key difference is the absence of the Cathepsin A-mediated step, which is central to TAF's high efficiency in lymphoid cells. The relative efficiency of this alternative pathway would determine the compound's ultimate in-vitro potency and selectivity.
Figure 2: Postulated intracellular activation pathway for this compound.
Head-to-Head In Vitro Efficacy & Cytotoxicity Analysis
The ultimate measure of a prodrug's success is its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting Selectivity Index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.[10]
Tenofovir Alafenamide (TAF)
TAF has demonstrated potent in-vitro antiviral activity against both HIV and HBV across a range of relevant cell types.
Anti-HIV Activity: In studies using various T-cell lines and primary human blood cells, TAF consistently shows high potency. EC50 values typically fall in the low nanomolar range.[1][4] For instance, in CD4+ T-cells and monocyte-derived macrophages (MDMs), mean EC50 values were reported as 11.0 nM and 9.7 nM, respectively.[4][11] This represents a potency that is orders of magnitude greater than the parent drug tenofovir, highlighting the efficiency of the prodrug delivery system.[4]
Anti-HBV Activity: In liver cell models, TAF is also a potent inhibitor of HBV replication. It exhibits an EC50 value of approximately 18 nM in primary hepatocytes.[1] Studies in HepG2.2.15 cells, which stably express HBV, show TAF has an EC50 of around 12.17 nM.[12]
| Compound | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| TAF | HIV-1 | CD4+ T-cells | 11.0 ± 3.4 | >20 | >1818 | [4] |
| TAF | HIV-1 | MDMs | 9.7 ± 4.6 | >20 | >2061 | [4] |
| TAF | HIV-1 | MT-2 cells | 5.0 | >100 | >20000 | [13] |
| TAF | HBV | HepG2.2.15 | 12.17 ± 0.56 | Not Reported | Not Reported | [12] |
| TAF | HBV | Primary Hepatocytes | 18.0 | Not Reported | Not Reported | [1] |
Table 1: Summary of published in-vitro efficacy and cytotoxicity data for Tenofovir Alafenamide (TAF).
This compound
As of this review, there is a lack of peer-reviewed, publicly accessible studies detailing the specific in-vitro anti-HIV or anti-HBV EC50, CC50, and SI values for this compound. While research into novel phosphonamidate and ester conjugates of tenofovir is ongoing, with some showing potent activity, specific data for this named compound is not available for a direct quantitative comparison.[14] Therefore, its performance relative to the TAF benchmark cannot be definitively established from the current literature.
Experimental Methodologies: A Self-Validating Framework
To ensure the reproducibility and validity of in-vitro antiviral data, standardized protocols are essential. Below is a representative workflow for determining the anti-HIV efficacy (EC50) and cytotoxicity (CC50) of a test compound.
Standard Protocol for In Vitro Anti-HIV Assay
This protocol outlines a common method using a T-cell line (e.g., MT-4) and quantification of viral replication via an HIV-1 p24 antigen ELISA.[15][16]
Step 1: Cytotoxicity (CC50) Assay
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., TAF) in cell culture medium and add them to the wells. Include "cells only" wells as a 100% viability control.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the efficacy assay.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) and measure the signal using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the control wells. The CC50 is determined by fitting the dose-response data to a four-parameter logistic curve.[17]
Step 2: Antiviral Efficacy (EC50) Assay
-
Cell Seeding: Prepare a 96-well plate with MT-4 cells as described above.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells. Subsequently, infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI). Include "virus only" (0% inhibition) and "cells only" (100% inhibition) controls.
-
Incubation: Incubate the plate for 5-7 days at 37°C to allow for multiple rounds of viral replication.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial or in-house ELISA kit.[18][19] The p24 level is directly proportional to the extent of viral replication.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control. The EC50 is determined by fitting the dose-response data to a curve.[17]
Figure 3: Standard experimental workflow for determining in vitro antiviral parameters.
Discussion & Scientific Insights
The available data clearly establishes TAF as a highly optimized tenofovir prodrug. Its chemical design, featuring a phosphonamidate linkage, leverages specific intracellular enzymes like Cathepsin A, which are abundant in HIV target cells.[3] This leads to highly efficient intracellular accumulation of the active TFV-DP, reflected in its potent, low-nanomolar EC50 values and excellent selectivity index.[4][13] The stability of TAF in plasma is a key feature that translates from these in-vitro findings to an improved clinical safety profile over TDF.[1]
For this compound, a direct comparison is challenging due to the absence of published data. However, its phosphonate ester structure suggests a reliance on general intracellular esterases for activation. While this is a valid prodrug strategy, its efficiency relative to TAF's targeted CatA-mediated pathway is unknown. The key scientific question would be whether this alternative pathway can achieve the same degree of preferential activation in target cells while maintaining high plasma stability. Without head-to-head experimental data, TAF remains the benchmark for in-vitro performance.
Conclusion
Tenofovir Alafenamide (TAF) is a well-characterized prodrug with a highly efficient and targeted intracellular activation mechanism. This translates to exceptional in-vitro potency against both HIV and HBV, with a wide therapeutic window as indicated by its high selectivity index. This compound represents an alternative chemical strategy for tenofovir delivery, likely relying on a different enzymatic pathway for activation. While this and other novel prodrugs are subjects of ongoing research, they have yet to demonstrate the comprehensive and potent in-vitro profile that has been established for TAF. For researchers in drug development, TAF serves as the gold standard against which new tenofovir prodrug candidates should be measured.
References
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471–2477.
- Lee, W. A., & He, G. J. (2017). Tenofovir Alafenamide Fumarate: A New Tenofovir Prodrug for the Treatment of Chronic Hepatitis B Infection. The Journal of Infectious Diseases, 216(suppl_8), S782-S787.
- Birkus, G., et al. (2015). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 59(4), 1997–2005.
-
Robins, E. G., & Plattner, J. J. (2006). Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and metabolic pathway of tenofovir alafenamide. Retrieved from [Link]
- Bam, R. A., et al. (2014). Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors. Antiviral Therapy, 19(7), 669–676.
- Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898–1906.
-
ASM Journals. (n.d.). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
- Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 5909–5916.
-
Semantic Scholar. (n.d.). Metabolism and Antiretroviral Activity of Tenofovir Alafenamide in CD4+ T-Cells and Macrophages from Demographically Diverse Donors. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays.
- Labinsights. (2023, May 8). CC50/IC50 Assay Services for Pharmaceutical Safety.
-
Frontiers. (2022, August 28). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Retrieved from [Link]
- Avancela, D., et al. (2023).
-
Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. PubMed. Retrieved from [Link]
- Beckman Coulter. (2014, January 5). HIV-1 p24 Antigen ELISA.
- Siddiqui, A. A., et al. (2022). Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules, 27(14), 4447.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 9. This compound | C15H24N5O7P | CID 71750815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 13. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labinsights.nl [labinsights.nl]
- 18. hanc.info [hanc.info]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Pharmacokinetic Profiles of Tenofovir Alafenamide (TAF) and the Tenofovir Monoester Intermediate of TDF
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapy, particularly for HIV and Hepatitis B, the development of tenofovir prodrugs has been a pivotal advancement. These molecules are designed to overcome the poor oral bioavailability of the parent drug, tenofovir, and to optimize its delivery to target cells while minimizing systemic exposure. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of two key entities: Tenofovir Alafenamide (TAF), a novel and highly efficient prodrug, and Mono-POC Methyl Tenofovir (Tenofovir Monoisoproxil), a critical transient metabolite of the first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF).
Understanding the distinct pathways and resulting pharmacokinetic properties of these two molecules is fundamental to appreciating the evolution of tenofovir prodrug design and the clinical advantages offered by TAF.
Chemical Identity and Metabolic Activation: A Tale of Two Pathways
The fundamental difference in the pharmacokinetic profiles of TAF and the monoester of TDF originates from their distinct chemical structures and, consequently, their metabolic activation pathways. TDF was designed to be hydrolyzed in the plasma to release tenofovir, but this process involves a transient intermediate, Tenofovir Monoisoproxil. In contrast, TAF is engineered for greater plasma stability, allowing it to be metabolized primarily within target cells.
Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug. Its stability in plasma allows it to circulate intact and efficiently enter target cells like Peripheral Blood Mononuclear Cells (PBMCs) and hepatocytes.[1][2] Intracellularly, it is specifically cleaved by Cathepsin A in PBMCs or Carboxylesterase 1 (CES1) in hepatocytes to release tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP).[1][3]
This compound (Tenofovir Monoisoproxil) is a monoester intermediate formed during the hydrolysis of TDF.[4][5] TDF is rapidly and less selectively hydrolyzed by esterases in the gut, blood, and liver, first to this monoester and then to tenofovir.[4] This monoester is a transient species in the plasma, with a very short half-life, but its relative lipophilicity may play a role in cellular uptake before its conversion to tenofovir.[4][5]
The following diagram illustrates these divergent activation pathways.
Caption: Metabolic activation pathways of TAF versus TDF/Mono-POC Tenofovir.
Comparative Pharmacokinetic Parameters
The structural and metabolic differences manifest in starkly contrasting pharmacokinetic profiles. TAF's design prioritizes intracellular drug delivery, leading to significantly lower systemic exposure to tenofovir compared to the TDF pathway.
| Parameter | Tenofovir Alafenamide (TAF) | Mono-POC Tenofovir (from TDF) | Causality and Significance |
| Plasma Half-life | Prodrug (TAF): ~0.5 hours[6][7] | Intermediate: ~0.44 hours (26 min)[4][5] | Both are rapidly cleared from plasma, but TAF's stability allows it to reach cells intact, whereas the monoester is a fleeting intermediate of systemic TDF breakdown. |
| Systemic Tenofovir (TFV) Exposure | Very Low. Plasma TFV levels are ~90% lower than with TDF.[8][9] | High. This pathway results in high circulating levels of tenofovir in the plasma.[8][10] | This is the key differentiator. Lower plasma TFV with TAF is associated with a better renal and bone safety profile.[8][10][11] |
| Intracellular TFV-DP Concentration | High. Results in ~4- to 7-fold higher concentrations in PBMCs compared to TDF.[8][12] | Lower. Cell loading is less efficient as it relies primarily on the uptake of plasma tenofovir, not the prodrug itself.[13] | Higher intracellular levels of the active drug at a much lower oral dose suggest greater antiviral potency and a wider therapeutic window for TAF.[11] |
| Primary Site of Activation | Intracellular (PBMCs, Hepatocytes, Lymphoid Tissues)[1] | Systemic (Plasma, Gut, Liver)[4] | TAF's targeted intracellular activation is a more efficient delivery mechanism, concentrating the drug where it is needed. |
Experimental Methodologies for Pharmacokinetic Assessment
The characterization of these tenofovir prodrugs relies on robust bioanalytical and in vivo experimental protocols. A typical workflow for an in vivo pharmacokinetic study in a preclinical model is outlined below.
Protocol: In Vivo Pharmacokinetic Study in Non-Human Primates
This protocol describes a representative crossover study design to evaluate plasma and intracellular drug concentrations.
Objective: To determine the plasma pharmacokinetics of the prodrug and tenofovir, and the intracellular concentration of the active metabolite, TFV-DP, in PBMCs.
Methodology:
-
Animal Model: Rhesus or cynomolgus macaques (n=8), housed under standard conditions.
-
Dosing:
-
Animals receive a single oral dose of TAF or TDF, typically normalized for tenofovir content.
-
A washout period of at least two weeks separates the crossover phases.
-
-
Blood Sampling:
-
Serial blood samples (e.g., 2 mL) are collected into K2EDTA tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.
-
-
Sample Processing:
-
Immediately after collection, a portion of the blood is centrifuged (1500 x g for 10 min at 4°C) to separate plasma. Plasma is stored at -80°C.
-
The remaining whole blood is used for PBMC isolation via density gradient centrifugation (e.g., using Ficoll-Paque).
-
Isolated PBMCs are counted, and the cell pellet is stored at -80°C until analysis.
-
-
Bioanalytical Quantification (LC-MS/MS):
-
Plasma: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify concentrations of the intact prodrug (TAF) and its metabolites (Mono-POC Tenofovir, Tenofovir).
-
PBMCs: Cell pellets are lysed, and proteins are precipitated. A validated LC-MS/MS method is used to quantify the intracellular concentration of TFV-DP. Results are normalized to the number of cells (e.g., fmol/10^6 cells).
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is performed using software like Phoenix WinNonlin.
-
Key parameters calculated include Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), and t1/2 (half-life).
-
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Discussion and Conclusion: The Advantage of Targeted Design
The comparison between TAF and the transient monoester of TDF highlights a significant evolution in prodrug design. The TDF pathway, characterized by rapid systemic hydrolysis, leads to high circulating levels of tenofovir, which, while effective, are associated with off-target toxicities.[10] The monoester intermediate in this pathway is short-lived and contributes to a cascade that results in inefficient loading of target cells.
In stark contrast, TAF's design demonstrates the power of chemical stability and targeted enzymatic activation.[3] By remaining intact in the plasma, TAF functions as a highly efficient shuttle, delivering its tenofovir payload directly inside the target cells. This results in:
-
Higher intracellular concentrations of the active TFV-DP, enhancing antiviral potency.[12][14]
-
Lower plasma tenofovir exposure , which is directly linked to an improved safety profile, particularly concerning renal and bone health.[8][11]
-
The ability to use a much smaller oral dose (e.g., 25 mg of TAF vs. 300 mg of TDF) to achieve superior intracellular drug levels.[12]
References
-
Birkus, G., Bam, R. A., Willkom, M., et al. (2016). Intracellular activation of Tenofovir Alafenamide and the effects of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 60(3), 1316-1322. [Link]
-
Zhang, H., et al. (2021). Pharmacokinetics of tenofovir alafenamide fumarate and tenofovir in the Chinese people: effects of non-genetic factors and genetic variations. Pharmacogenomics and Personalized Medicine, 14, 1165–1176. [Link]
-
Di Perri, G. (2018). Tenofovir alafenamide (TAF) clinical pharmacology. Le Infezioni in Medicina, 26(4), 527-531. [Link]
-
Cottrell, M. L., et al. (2019). Pharmacokinetics of Tenofovir-Monoester Following Single-Dose Administration of Tenofovir Disoproxil Fumarate. Conference on Retroviruses and Opportunistic Infections (CROI). [Link]
-
Agarwal, K., et al. (2015). Safety and Efficacy of Tenofovir Alafenamide (TAF) in Patients with Chronic Hepatitis B: A Phase 2 Study. Hepatology, 62(S1), 229A-230A. [Link]
-
Gandhi, M., et al. (2020). Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF. Journal of Acquired Immune Deficiency Syndromes, 85(4), 438-444. [Link]
-
Custodio, J. M., et al. (2018). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. AIDS, 32(6), 761-765. [Link]
-
Pharmaffiliates. Mono-POC Tenofovir (Mixture of Diastereomers). [Link]
-
Anderson, P. L., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2315–2321. [Link]
-
Lee, W. A., et al. (2005). Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906. [Link]
-
University of Liverpool. (n.d.). Tenofovir Alafenamide PK Fact Sheet. [Link]
-
NATAP. (2015). Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF. [Link]
-
Venter, W. D. F., et al. (2023). First Pharmacokinetic Data of Tenofovir Alafenamide Fumarate and Tenofovir With Dolutegravir or Boosted Protease Inhibitors in African Children: A Substudy of the CHAPAS-4 Trial. Clinical Infectious Diseases, 77(3), 447-454. [Link]
-
Grant, R. M., et al. (2020). Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF. ResearchGate. [Link]
-
Ray, A. S., Fordyce, M. W., & Hitchcock, M. J. M. (2016). Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. Antiviral Research, 125, 63-70. [Link]
-
Venter, W. D. F., et al. (2023). First Pharmacokinetic Data of Tenofovir Alafenamide Fumarate and Tenofovir With Dolutegravir or Boosted Protease Inhibitors in African Children: A Substudy of the CHAPAS-4 Trial. Clinical Infectious Diseases, 77(3), 447-454. [Link]
Sources
- 1. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 8. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF [natap.org]
- 10. infezmed.it [infezmed.it]
- 11. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 13. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Prodrug Advantage: A Comparative Analysis of Cellular Permeability of Tenofovir Disoproxil Fumarate and its Monoester Intermediate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tenofovir, a potent nucleotide analogue reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV and treatment for hepatitis B. However, its inherent negative charge at physiological pH severely limits its oral bioavailability and cellular permeability[1][2][3]. To overcome this, prodrug strategies have been successfully employed, with Tenofovir Disoproxil Fumarate (TDF) being a widely used example[2][3]. TDF masks the phosphonate group with two lipophilic isopropoxycarbonyloxymethyl (POC) groups, enhancing its ability to cross cellular membranes[2][3].
Upon oral administration, TDF undergoes sequential hydrolysis. The first step, mediated by carboxylesterases, removes one of the POC groups to form the intermediate metabolite, mono(POC)tenofovir[3]. This guide provides an in-depth comparison of the cellular permeability of TDF and its key monoester intermediate. While the specific entity "Mono-POC Methyl Tenofovir" is not extensively characterized in peer-reviewed literature as a therapeutic prodrug, we will address the permeability characteristics of the mono-POC tenofovir intermediate to provide a scientifically grounded comparison of how the progressive unmasking of the active drug impacts its cellular uptake.
The Critical Role of Cellular Permeability in Antiviral Efficacy
The ability of an antiviral agent to penetrate target cells is a critical determinant of its therapeutic efficacy. For tenofovir, efficient entry into lymphocytes and hepatocytes is essential for its subsequent phosphorylation to the active diphosphate form, which acts as a chain terminator for viral DNA synthesis[1][4]. The lipophilic nature of TDF facilitates its passive diffusion across the lipid bilayer of the cell membrane, a stark contrast to the parent tenofovir which relies on less efficient uptake mechanisms[5][6].
Comparative Analysis of Cellular Permeability: TDF vs. Tenofovir Monoester
Experimental evidence from in vitro studies, primarily utilizing Caco-2 cell monolayers as a model of intestinal absorption, demonstrates a significant difference in the permeability of TDF and its monoester intermediate.
| Compound | Apparent Permeability (Papp) | Cellular Uptake Mechanism | Key Findings |
| Tenofovir Disoproxil Fumarate (TDF) | High | Passive Diffusion | TDF exhibits significantly greater permeability across cell membranes compared to tenofovir and its monoester intermediate. Its lipophilic nature allows for efficient passive diffusion.[3][5][6] |
| Tenofovir Monoester (mono(POC)tenofovir) | Moderate | Passive Diffusion | The monoester intermediate shows a permeability rate approximately 10-fold lower than that of TDF in Caco-2 cell models.[7] While still more permeable than the parent tenofovir, the loss of one lipophilic POC group reduces its ability to passively diffuse across the cell membrane.[7] |
Key Insights from Experimental Data:
-
Studies have shown that TDF crosses Caco-2 cell layers at a significantly higher rate than its monoester metabolite[7]. This highlights the critical role of both POC groups in maximizing the initial cellular entry of the prodrug.
-
Despite its reduced permeability compared to TDF, the tenofovir monoester still contributes to the overall intracellular delivery of tenofovir. One study indicated that the monoester accounted for a substantial portion of tenofovir transport across Caco-2 monolayers when incubated with TDF[7].
-
The rapid intracellular conversion of TDF to its monoester and subsequently to tenofovir is a key feature of its design, ensuring that high intracellular concentrations of the active drug can be achieved[2].
Mechanisms of Cellular Uptake and Intracellular Conversion
The distinct chemical properties of TDF and its monoester intermediate dictate their interaction with the cellular machinery.
Tenofovir Disoproxil Fumarate (TDF)
TDF's journey into the cell is primarily governed by passive diffusion, driven by a concentration gradient across the cell membrane. Its lipophilic nature allows it to readily partition into the lipid bilayer.
Tenofovir Monoester
Once inside the cell, TDF is rapidly metabolized. The removal of one POC group to form the tenofovir monoester results in a molecule that is more polar than TDF. While it can still diffuse across membranes, its efficiency is reduced. The subsequent removal of the second POC group yields the parent tenofovir, which is then trapped intracellularly due to its negative charge and can be efficiently phosphorylated to its active form.
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption[8][9][10].
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter inserts in a Transwell® plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium[10].
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER)[11].
-
Transport Experiment:
-
The test compound (TDF or tenofovir monoester) is added to the apical (donor) chamber.
-
Samples are collected from the basolateral (receiver) chamber at various time points.
-
The concentration of the compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Conclusion
The prodrug TDF demonstrates superior cellular permeability compared to its monoester intermediate, a critical factor for its successful oral delivery and potent antiviral activity. The lipophilic nature imparted by the two POC groups facilitates efficient passive diffusion across cellular membranes. While the tenofovir monoester exhibits reduced permeability, it represents a crucial step in the intracellular cascade that ultimately delivers the active tenofovir to its site of action. Understanding these permeability differences and the subsequent metabolic activation pathway is fundamental for the rational design of next-generation nucleotide analogue prodrugs with enhanced therapeutic profiles.
References
-
Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy. [Link]
-
Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy. [Link]
-
In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. [Link]
-
Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Pre-exposure Prophylaxis. ResearchGate. [Link]
-
Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys. Antimicrobial Agents and Chemotherapy. [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. [Link]
-
Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. The AAPS Journal. [Link]
-
Membrane-permeable tenofovir-di- and monophosphate analogues. European Journal of Medicinal Chemistry. [Link]
-
RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules. [Link]
-
Mono-POC Isopropyl Tenofovir. SynZeal. [Link]
-
Mono-poc tenofovir. PubChem. [Link]
-
Tenofovir isoproxil monoester. PubChem. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology. [Link]
-
Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. [Link]
-
Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. ResearchGate. [Link]
-
Antiviral Activity of Tenofovir Alafenamide Against HIV-1 Subtypes and Emergence of K65R. AIDS Research and Human Retroviruses. [Link]
-
Tenofovir Monoester. Veeprho. [Link]
-
Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
ADME Caco-2 Permeability Assay. BioDuro. [Link]
-
This compound (Mixture Of Diastereomers). SK Pharma Tech Solutions. [Link]
-
Tenofovir Disoproxil Fumarate IP Impurity A; Mono-POC Tenofovir (Mixture of Diastereomers). SynThink Research Chemicals. [Link]
-
Tenofovir. PubChem. [Link]
-
QbD based approach for optimization of Tenofovir disoproxil fumarate loaded liquid crystal precursor with improved permeability. ResearchGate. [Link]
Sources
- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Navigating the Gauntlet of Resistance: A Head-to-Head Comparison of Mono-POC Tenofovir Prodrugs Against Resilient HIV Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV strains represents a formidable challenge in the ongoing effort to control the HIV/AIDS pandemic. Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), a cornerstone of antiretroviral therapy (ART), are particularly susceptible to resistance mutations that can compromise treatment efficacy. Tenofovir, a potent nucleotide analogue, has been a mainstay in ART regimens. However, its oral bioavailability is poor, necessitating the development of prodrugs to enhance its delivery and therapeutic window. This guide provides an in-depth, head-to-head comparison of pivotal mono-alkoxycarbonylmethylidenoxy-phosphonate (Mono-POC) tenofovir prodrugs, focusing on their performance against clinically significant resistant HIV-1 strains. We will dissect the experimental data that underpins our understanding of their differential efficacy and explore the causal relationships between their chemical structures, metabolic activation pathways, and antiviral activity in the face of resistance.
The Prodrug Strategy: Enhancing Tenofovir's Potential
Tenofovir itself is a phosphonate nucleotide analogue that, once phosphorylated to its diphosphate form (TFV-DP), acts as a competitive inhibitor of HIV reverse transcriptase and terminates the growing viral DNA chain. The challenge has been to efficiently deliver tenofovir into target cells, such as peripheral blood mononuclear cells (PBMCs), while minimizing systemic exposure and associated toxicities.[1]
Two major prodrugs have seen widespread clinical use: tenofovir disoproxil fumarate (TDF) and the more recent tenofovir alafenamide (TAF).[2][3][4][5] Both are designed to mask the phosphonate group, improving membrane permeability and oral absorption.[1] However, their distinct chemical structures lead to different metabolic activation pathways, profoundly impacting their efficacy and safety profiles, particularly against resistant HIV.[1][6]
The Veterans: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)
TDF is an ester-based prodrug that is rapidly hydrolyzed in the plasma to tenofovir.[1][2] This systemic conversion requires higher plasma concentrations of tenofovir to achieve therapeutic intracellular levels of TFV-DP, which has been associated with off-target renal and bone toxicities.[6][7][8]
In contrast, TAF is a phosphonoamidate prodrug that is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to tenofovir.[9] This targeted intracellular conversion results in significantly higher levels of the active metabolite, TFV-DP, in HIV target cells at much lower plasma tenofovir concentrations compared to TDF.[2][3][4][5][6][10] This enhanced delivery is the theoretical basis for TAF's improved safety profile and its potential to overcome certain resistance mutations.[3][11]
Confronting Resistance: A Comparative Analysis
The clinical utility of any antiretroviral agent is ultimately tested by its ability to suppress viral replication in the presence of resistance mutations. For tenofovir, the primary resistance mutation is K65R in the reverse transcriptase enzyme.[3][10][11][12] Thymidine Analogue Mutations (TAMs) can also confer cross-resistance to tenofovir.[12][13]
Head-to-Head Efficacy Against Key Resistant Strains
The following table summarizes the in vitro antiviral activity of TDF and TAF against wild-type and key resistant HIV-1 strains. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, with lower values indicating greater potency. The fold change (FC) in EC50 relative to the wild-type virus is a critical measure of the impact of resistance mutations.
| HIV-1 Strain | Mutation(s) | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Key Observations |
| Wild-Type | None | Baseline | Baseline | Both prodrugs are highly active against wild-type HIV-1. |
| K65R Mutant | K65R | 2.7 to 3.0-fold increase in EC50[10] | 6.5-fold reduced susceptibility[3][4][11] | Both prodrugs show reduced activity against the K65R mutant. While in vitro studies show a fold-change for TAF, its higher intracellular TFV-DP levels may still provide a clinical advantage. |
| K65R + other RT mutations | K65R + others | 1.2 to 27.6-fold increase in EC50[10] | The presence of additional mutations can significantly impact TDF's efficacy. | |
| TAMs + M184V | D67N, K70R, M184V, K219E | 2.1-fold reduced susceptibility[4] | TAF retains significant activity against this common resistance profile. | |
| Q151M complex + K65R + TAMs | A62V, V75I, F116Y, Q151M, K65R, M41L, D67N, L210W, T215Y | 5.4-fold reduced susceptibility[4] | Even against highly resistant strains, TAF demonstrates some level of activity. |
Causality Behind the Data: The generally lower fold-changes in EC50 for TAF against some resistant strains, and its ability to maintain activity where TDF may falter, can be attributed to its more efficient intracellular delivery of tenofovir.[3][11] The higher intracellular concentrations of TFV-DP achieved with TAF can effectively outcompete the natural substrate for reverse transcriptase, even when the enzyme's affinity for the drug is reduced by resistance mutations.[10] A viral breakthrough assay mimicking physiological concentrations showed that TAF inhibited 40 out of 42 clinical isolates with the K65R mutation, whereas the TDF equivalent only inhibited 32 of the 42 isolates.[10]
Beyond the Established Players: Investigational Mono-POC Prodrugs
The quest for even more potent and safer tenofovir prodrugs is ongoing. One such example is GS-9131, a phosphonoamidate prodrug of GS-9148.
GS-9131: A Promising Candidate
GS-9131 is designed for efficient intracellular delivery of its active form, GS-9148.[14] Preclinical studies have highlighted its potent antiviral activity against a broad range of HIV-1 clinical isolates, with a mean 50% effective concentration of 37 nM.[14] Notably, GS-9148 has shown a unique resistance profile, with mutations like K65R, L74V, and M184V having no significant impact on its antiviral activity in vitro.[14]
Experimental Protocols: Ensuring Scientific Rigor
The data presented in this guide is derived from standardized in vitro antiviral assays. A detailed understanding of these methodologies is crucial for interpreting the results and designing future experiments.
Standard Antiviral Susceptibility Assay
This assay determines the concentration of a drug required to inhibit HIV-1 replication in cell culture.
Step-by-Step Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.
-
Viral Stocks: Laboratory-adapted or clinical isolate strains of HIV-1 with known resistance mutations are propagated and titered to determine the infectious dose.
-
Drug Preparation: The tenofovir prodrugs are serially diluted to a range of concentrations.
-
Infection: Stimulated PBMCs are infected with a standardized amount of HIV-1 in the presence of the various drug concentrations.
-
Incubation: The infected cells are incubated for a period of 5-7 days to allow for viral replication.
-
Quantification of Viral Replication: The level of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen concentrations are plotted against the drug concentrations, and the EC50 value is calculated using non-linear regression analysis.
Self-Validating System: This protocol includes several internal controls to ensure data integrity. A "no-drug" control establishes the maximum level of viral replication, while a "no-virus" control confirms that the cells remain viable and that there is no background p24 production. A reference drug with a known EC50 is often included to validate the assay's performance.
Visualizing the Pathways
To better understand the concepts discussed, the following diagrams illustrate the metabolic activation of TDF and TAF and the experimental workflow for assessing antiviral activity.
Metabolic Activation of Tenofovir Prodrugs
Caption: Metabolic activation pathways of TDF and TAF.
Experimental Workflow for Antiviral Susceptibility Assay
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of tenofovir alafenamide (TAF) against HIV-1 clinical isolates harboring K65R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tenofovir resistance in early and long-term treated patients on first-line antiretroviral therapy in eight low-income and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrug of tenofovir works well in the presence of some NRTI resistance | aidsmap [aidsmap.com]
- 14. Design and Profiling of GS-9148, a Novel Nucleotide Analog Active against Nucleoside-Resistant Variants of Human Immunodeficiency Virus Type 1, and Its Orally Bioavailable Phosphonoamidate Prodrug, GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anti-HBV Activity of Novel Prodrugs: A Comparative Analysis of Mono-POC Methyl Tenofovir Against Established Nucleoside Analogs
For researchers at the forefront of antiviral drug development, the robust validation of new chemical entities is paramount. This guide provides an in-depth framework for assessing the anti-Hepatitis B Virus (HBV) activity of a novel tenofovir prodrug, Mono-POC Methyl Tenofovir, in comparison to established nucleoside and nucleotide analogs. By synthesizing established protocols with expert insights, this document serves as a comprehensive manual for generating high-quality, reproducible data for regulatory submission and scientific publication.
Introduction: The Evolving Landscape of Anti-HBV Nucleos(t)ide Analog Therapy
Chronic Hepatitis B infection remains a significant global health challenge, with nucleos(t)ide analogs (NAs) forming the cornerstone of current therapeutic strategies.[1] These agents function by inhibiting the HBV polymerase, a viral reverse transcriptase, thereby disrupting viral replication.[][3][4][5] Tenofovir, a potent nucleotide analog, has demonstrated a high barrier to resistance, making its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), first-line treatment options.[6][7][8]
The ongoing development of novel tenofovir prodrugs, such as this compound, aims to optimize the therapeutic window by enhancing intracellular delivery of the active metabolite, tenofovir diphosphate (TFV-DP), while minimizing systemic exposure and associated off-target effects.[9][10][11][12] this compound, chemically identified as [2-(6-amino-purin-9-yl)-1-methyl-ethoxymethyl]-phosphonicacidisopropoxycarbonyloxymethyl ester methyl ester, represents a next-generation approach to tenofovir delivery.[13]
This guide will delineate a comprehensive strategy for validating the anti-HBV activity of this compound, using a comparative framework that includes TDF, TAF, and other key nucleoside analogs: Entecavir, Lamivudine, and Adefovir.
Mechanism of Action: A Shared Target, Nuanced Interactions
All NAs, including tenofovir and its prodrugs, share a common mechanism of action: inhibition of the HBV reverse transcriptase. Upon intracellular phosphorylation to their active triphosphate forms, these analogs are incorporated into the nascent viral DNA chain, leading to chain termination.[][3][4][5][14]
DOT Script for HBV Replication Cycle and NA Inhibition
Caption: HBV replication cycle and the point of inhibition by nucleos(t)ide analogs.
In Vitro Validation: A Step-by-Step Experimental Workflow
The cornerstone of validating a novel anti-HBV agent lies in a series of well-controlled in vitro experiments. The following protocols are designed to provide a comprehensive assessment of the antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay (CC50 Determination)
Rationale: Before assessing antiviral efficacy, it is crucial to determine the concentration at which a compound becomes toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC50). The HepG2 human hepatoma cell line is a widely accepted model for this purpose.[15]
Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and comparator compounds (TDF, TAF, Entecavir, Lamivudine, Adefovir) in cell culture medium.
-
Treatment: Replace the culture medium with the prepared compound dilutions and incubate for 72 hours. Include untreated cells as a control.
-
Viability Assessment: Assess cell viability using a tetrazolium-based assay (e.g., MTT or XTT) or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value by non-linear regression analysis.
DOT Script for Cytotoxicity Assay Workflow
Caption: Workflow for determining the 50% cytotoxic concentration (CC50).
Anti-HBV Efficacy Assay (EC50 Determination)
Rationale: The 50% effective concentration (EC50) is the concentration of a drug that inhibits 50% of viral replication. The HepG2.2.15 cell line, which stably expresses HBV, is the gold standard for this assay.[6][7][16]
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates and allow them to reach confluence.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and comparator compounds in cell culture medium, starting from a concentration well below the determined CC50.
-
Treatment: Replace the culture medium with the prepared compound dilutions and incubate for 9 days, with media and compound changes every 3 days.[6]
-
Supernatant Collection: Collect the cell culture supernatant on day 9.
-
HBV DNA Quantification: Isolate viral DNA from the supernatant and quantify HBV DNA levels using real-time quantitative PCR (qPCR).
-
Data Analysis: Calculate the percentage of HBV DNA inhibition relative to untreated virus-producing cells and determine the EC50 value by non-linear regression analysis.
DOT Script for Anti-HBV Efficacy Assay Workflow
Caption: Workflow for determining the 50% effective concentration (EC50).
Comparative Data Analysis
The primary objective of this validation is to benchmark the performance of this compound against existing therapies. The following tables provide a template for presenting the expected data, populated with representative values from the literature for established NAs.
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Nucleos(t)ide Analogs
| Compound | EC50 (nM) in HepG2.2.15 | CC50 (µM) in HepG2 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | To be determined | To be determined | To be determined | |
| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 | > 42 | > 3451 | [6] |
| Tenofovir Disoproxil (TDF) | 17.09 ± 2.45 | > 10 | > 585 | [6][17] |
| Entecavir | 5.3 | > 10 | > 1886 | [18] |
| Lamivudine | ~26 - 148 | > 10 | > 67 | [19] |
| Adefovir | 800 | > 10 | > 12.5 | [16] |
EC50 and CC50 values can vary depending on the specific assay conditions.
In Vivo Validation: Preclinical Animal Models
Rationale: While in vitro data is essential, in vivo studies are necessary to evaluate the pharmacokinetic profile and antiviral efficacy in a whole-organism setting. HBV transgenic mouse models are a valuable tool for this purpose.[6]
Experimental Outline:
-
Animal Model: Utilize an HBV transgenic mouse model that expresses HBV antigens and replicative intermediates.
-
Dosing: Administer this compound and comparator compounds orally to groups of mice over a defined period (e.g., 42-84 days).[6]
-
Sample Collection: Collect serum samples at regular intervals to monitor HBV DNA levels.
-
Efficacy Endpoint: The primary efficacy endpoint is the reduction in serum HBV DNA levels compared to the vehicle-treated control group.
-
Pharmacokinetic Analysis: Analyze plasma concentrations of the prodrug and the active metabolite, tenofovir, to determine key pharmacokinetic parameters.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating the anti-HBV activity of a novel tenofovir prodrug, this compound. By employing standardized in vitro assays and established in vivo models, researchers can generate the critical data necessary to compare its potency, selectivity, and potential advantages over existing nucleos(t)ide analogs. The successful completion of these studies will provide a solid foundation for the further clinical development of this compound as a potential next-generation therapy for chronic Hepatitis B.
References
-
Andrew M. Hill, et al. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?. Journal of Virus Eradication. Available at: [Link]
-
Ouyang, et al. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. Available at: [Link]
-
Samiksha S Raut, et al. A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression. Science Advances. Available at: [Link]
-
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Scilit. Available at: [Link]
-
William Elliott, MD, FACP, and James Chan, PharmD, PhD. Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate. Clinician.com. Available at: [Link]
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers. Available at: [Link]
-
Evidence Review: Comparison between tenofovir alafenamide and tenofovir disoproxil fumarate. February 2016. NHS England. Available at: [Link]
-
A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression. PubMed. Available at: [Link]
-
Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs. PubMed. Available at: [Link]
-
Long-Term Comparison Finds Tenofovir Alafenamide Reduces Kidney and Bone Risks Compared to Tenofovir Disoproxil Fumarate. GeneOnline. Available at: [Link]
-
Delaney, W. E., et al. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Cihlar, T., et al. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antiviral Research. Available at: [Link]
-
Tenofovir Alafenamide vs Tenofovir Disoproxil Comparison. Drugs.com. Available at: [Link]
-
Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. ResearchGate. Available at: [Link]
-
Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus. PubMed. Available at: [Link]
-
Lamivudine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Entecavir. Wikipedia. Available at: [Link]
-
Lamivudine. Wikipedia. Available at: [Link]
-
Miller, M. D., et al. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Langley, D. R., et al. Inhibition of Hepatitis B Virus Polymerase by Entecavir. Journal of Virology. Available at: [Link]
-
Microbiology Review(s). accessdata.fda.gov. Available at: [Link]
-
Synthesis of tenofovir and its prodrug, tenofovir disoproxil. ResearchGate. Available at: [Link]
-
What is the mechanism of Lamivudine?. Patsnap Synapse. Available at: [Link]
-
Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]
-
Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Entecavir. Advanced Drug Monograph | MedPath. Available at: [Link]
-
What is the mechanism of Adefovir Dipivoxil?. Patsnap Synapse. Available at: [Link]
-
What is the mechanism of Entecavir?. Patsnap Synapse. Available at: [Link]
-
Entecavir. LiverTox - NCBI Bookshelf. Available at: [Link]
-
Adefovir. PubChem. Available at: [Link]
-
Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Efficient Liver Targeting and Uptake by Novel Tenofovir Prodrug, CMX157, For the Treatment of Hepatitis B. Hepion Pharmaceuticals. Available at: [Link]
-
Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway. PLOS ONE. Available at: [Link]
-
Cytotoxicity of compounds in HepG2.4D14 and HepG2.A64 cells. ResearchGate. Available at: [Link]
-
RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules. Available at: [Link]
-
Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Tenofovir. LiverTox - NCBI Bookshelf. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Entecavir - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 6. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Tenofovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.com [clinician.com]
- 11. engage.england.nhs.uk [engage.england.nhs.uk]
- 12. geneonline.com [geneonline.com]
- 13. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 14. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 15. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tenofovir Prodrug Quantification
For researchers, scientists, and drug development professionals dedicated to the accurate quantification of Tenofovir and its prodrugs, ensuring the interchangeability of bioanalytical data across different methods or laboratories is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methods, focusing on the critical process of cross-validation. By delving into the causality behind experimental choices and adhering to the highest standards of scientific integrity, this document serves as a practical resource for robust and reliable bioanalytical assessment.
The Critical Role of Tenofovir and its Prodrugs in Antiviral Therapy
Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV and Hepatitis B infections.[1][2] To enhance its bioavailability, it is administered as prodrugs, primarily Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[1][3][4] TAF is designed to more efficiently deliver the active metabolite, Tenofovir Diphosphate (TFV-DP), to target cells at lower doses, thereby reducing systemic exposure to Tenofovir and mitigating potential renal and bone toxicity associated with TDF.[4]
The accurate measurement of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly selective and sensitive technique for this purpose.[1][2][5][6]
The Imperative of Cross-Validation: Ensuring Data Comparability
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines on bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline now serving as the global standard.[7][8][9] These guidelines underscore the necessity of cross-validation when data from different methods or labs are combined or compared in a single study.[7]
Comparative Analysis of LC-MS/MS Methods for Tenofovir Prodrugs
A review of published literature reveals several robust LC-MS/MS methods for the quantification of Tenofovir and its prodrugs. Below is a comparative summary of key performance characteristics from selected methods. This table is intended to provide a high-level overview and direct the reader to the primary literature for more detailed information.
| Parameter | Method A: TAF & TFV in Plasma & CSF [6] | Method B: TAF & TFV in Plasma [11][12] | Method C: TFV in Plasma [2] | Method D: TFV & TFV-DP in Whole Blood & Plasma [13][14][15] |
| Linearity Range | TAF: 0.5-500 ng/mL (Plasma), 0.1-50 ng/mL (CSF)TFV: 0.5-500 ng/mL (Plasma), 0.1-50 ng/mL (CSF) | TAF: 0.03-150 ng/mLTFV: 1.0-200 ng/mL | TFV: 10-640 ng/mL | TFV: 0.25-256 ng/mL (Blood), 0.4-500 ng/mL (Plasma)TFV-DP: 0.5-512 ng/mL (Blood), 0.8-1000 ng/mL (Plasma) |
| Lower Limit of Quantification (LLOQ) | TAF: 0.5 ng/mL (Plasma), 0.1 ng/mL (CSF)TFV: 0.5 ng/mL (Plasma), 0.1 ng/mL (CSF) | TAF: 0.03 ng/mLTFV: 1.0 ng/mL | TFV: 10 ng/mL | TFV: 0.25 ng/mL (Blood), 0.4 ng/mL (Plasma)TFV-DP: 0.5 ng/mL (Blood), 0.8 ng/mL (Plasma) |
| Intra-day Precision (%CV) | < 12% | ≤ 14.4% | < 12.3% | 2.48-14.08% |
| Inter-day Precision (%CV) | < 12% | ≤ 14.4% | < 12.3% | 2.48-14.08% |
| Intra-day Accuracy (% Bias) | < 12% | ≤ ± 7.95% | 84.9-113.1% | 91.63–109.18% |
| Inter-day Accuracy (% Bias) | < 12% | ≤ ± 7.95% | 84.9-113.1% | 91.63–109.18% |
| Sample Preparation | Solid Phase Extraction | Solid Phase Extraction | Not specified | Protein Precipitation with Hexane wash |
Experimental Protocol for Cross-Validation
The following protocol outlines a comprehensive approach to the cross-validation of two different analytical methods for the quantification of a Tenofovir prodrug in human plasma. This protocol is designed to be a self-validating system, grounded in regulatory expectations.
Objective
To assess the comparability of results obtained from two distinct, fully validated bioanalytical methods (Method X and Method Y) for the quantification of Tenofovir Alafenamide (TAF) in human plasma.
Materials
-
Blank human plasma (K2EDTA) from at least 6 unique donors
-
Certified reference standards of TAF and a stable isotope-labeled internal standard (IS)
-
All reagents and consumables specific to Method X and Method Y
Experimental Design
The cross-validation will be performed by analyzing the same set of quality control (QC) samples and incurred study samples (if available) with both Method X and Method Y.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Step-by-Step Methodology
Part 1: Analysis of Quality Control Samples
-
Preparation of QC Samples:
-
Prepare three levels of QC samples in human plasma:
-
Low QC: 3 times the LLOQ of the method with the higher LLOQ.
-
Mid QC: Approximately 50% of the calibration curve range.
-
High QC: Approximately 75-85% of the upper limit of quantification (ULOQ).
-
-
Prepare at least six replicates of each QC level.
-
-
Analysis:
-
Analyze the QC samples using both Method X and Method Y in the same analytical run, if possible. If not, ensure the runs are conducted in close succession.
-
Each analytical run should include a full calibration curve and the respective QC samples for that method.
-
-
Acceptance Criteria:
-
The mean concentration of at least two-thirds (e.g., 4 out of 6) of the QC samples at each concentration level from one method should be within ±20% of the mean concentration determined by the other method.
-
The precision (%CV) of the replicate measurements for each QC level should not exceed 20%.
-
Part 2: Incurred Sample Reanalysis (ISR) - If Applicable
-
Sample Selection:
-
If study samples are available, select a subset of at least 20 samples for reanalysis.
-
The selected samples should be representative of the study population and cover a wide range of concentrations.
-
-
Analysis:
-
Analyze the selected incurred samples using both Method X and Method Y.
-
-
Acceptance Criteria:
-
At least 67% of the reanalyzed samples should have a percent difference between the initial value (Method X) and the reanalyzed value (Method Y) within ±20% of their mean.
-
The percent difference is calculated as: ((Value_Method_Y - Value_Method_X) / mean(Value_Method_X, Value_Method_Y)) * 100.
-
Statistical Assessment of Bias
While the acceptance criteria for QC and ISR provide a foundational assessment, a more rigorous statistical evaluation is recommended to understand the nature of any bias between the two methods.
Caption: Statistical approaches for assessing bias in cross-validation.
-
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. It helps to identify any systematic bias (the mean of the differences) and whether the difference is concentration-dependent.
-
Deming Regression: This statistical method is appropriate when both methods have measurement errors. It provides an estimate of the slope and intercept, which can indicate proportional and constant bias, respectively.
-
Concordance Correlation Coefficient (CCC): This metric quantifies the agreement between two methods, taking into account both precision and accuracy.
The involvement of clinical pharmacology and biostatistics departments in the design and interpretation of cross-validation studies is highly recommended, especially when statistical assessments of bias are performed.[10]
Navigating Challenges in Cross-Validation
Several challenges can arise during the cross-validation process, requiring careful consideration and troubleshooting.
-
Matrix Effects: Differences in sample cleanup and extraction efficiency between methods can lead to varying degrees of matrix-induced ion suppression or enhancement in LC-MS/MS analysis.[16] This can be a significant source of discrepancy.
-
Analyte Stability: The stability of Tenofovir and its prodrugs can be influenced by the sample processing procedures of different methods. For instance, TAF is more stable in plasma than TDF, which is primarily hydrolyzed in plasma.[1]
-
Inter-laboratory Variability: When cross-validating between two laboratories, differences in equipment, reagent sources, and analyst technique can contribute to variability.
Addressing these challenges requires a thorough understanding of the analytical methods and a systematic approach to troubleshooting. It may involve re-optimizing sample extraction procedures, ensuring consistent sample handling, or conducting additional stability experiments.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for Tenofovir prodrug quantification is a non-negotiable component of ensuring data reliability and integrity in drug development. By adhering to regulatory guidelines, employing robust experimental designs, and utilizing appropriate statistical tools, researchers can confidently compare and combine bioanalytical data from different sources. This commitment to scientific rigor is fundamental to making informed decisions regarding the safety and efficacy of these life-saving antiviral therapies.
References
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
- Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. (2022).
-
Bioanalytical method validation - Scientific guideline. (2022, July 22). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 21, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 21, 2026, from [Link]
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis, 4(8), 875-878.
- Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. International Journal of Pharmaceutical Sciences and Research, 14(10), 5003-5011.
- Ocque, A. J., Hagler, C. E., Morse, G. D., & Letendre, S. L. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Pharmaceutical and Biomedical Analysis, 156, 163-169.
-
Bioanalytical method validation emea. (2015, September 2). SlideShare. Retrieved January 21, 2026, from [Link]
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025). Pharmaceuticals, 18(6), 899.
- Rathod, P. R., Kalamkar, C., & Jain, R. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia, 20(2).
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025).
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis, 16(21), 1289-1293.
- A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. (2018).
-
Learning from issues in assay cross-validation / method transfers. (n.d.). SlideShare. Retrieved January 21, 2026, from [Link]
- Hummert, P., Parsons, T. L., Ensign, L. M., Hoang, T., & Marzinke, M. A. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 151, 285-293.
- Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry. (2023).
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2025). Pharmaceuticals, 18(6), 899.
-
Bioanalytical method revalidation challenges in pharma R&D. (2023, July 17). Drug Discovery World. Retrieved January 21, 2026, from [Link]
-
Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion. Retrieved January 21, 2026, from [Link]
- Identification of A Novel Human Circulating Metabolite of Tenofovir Disoproxil Fumarate with LC–MS/MS. (2025). Metabolites, 15(5), 633.
- Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114942.
- Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk and Tablet Dosage Form. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Validation and implementation of liquid chromatographic-mass spectrometric (LC–MS) methods for the quantification of tenofovir prodrugs. (2018). Johns Hopkins University.
-
Cross-Validations in Regulated Bioanalysis. (2025, January 10). IQVIA. Retrieved January 21, 2026, from [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). The Center for Biosimilars. Retrieved January 21, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022, November). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]
-
Bioanalytical Method Validation. (2013, September). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]
- Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. (2018).
-
Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved January 21, 2026, from [Link]
- Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. mdpi.com [mdpi.com]
- 14. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. simbecorion.com [simbecorion.com]
comparative safety profile of Mono-POC Methyl Tenofovir and other Tenofovir prodrugs in cell lines
This guide provides an in-depth comparison of the in vitro safety profiles of next-generation tenofovir prodrugs, including the lipid-conjugated Mono-POC Methyl Tenofovir (also known as CMX157 or Tenofovir Exalidex), against established benchmarks like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). We will delve into the causal mechanisms behind their differential toxicities, present comparative experimental data, and provide detailed protocols for key assessment assays.
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) fundamental to the treatment of HIV and Hepatitis B virus (HBV) infections. However, its dianionic phosphonate group limits oral bioavailability and cellular permeability. This necessitated the development of prodrugs—molecules that are inactive until metabolized within the body—to enhance delivery of the active tenofovir diphosphate (TFV-DP) to target cells.
The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF) , significantly improved oral bioavailability. However, its activation primarily occurs in the plasma, leading to high systemic levels of tenofovir and associated off-target toxicities, particularly nephrotoxicity and reduced bone mineral density.[1][2]
This led to the development of Tenofovir Alafenamide (TAF) , a second-generation prodrug designed for greater plasma stability and targeted intracellular activation.[3] This design minimizes systemic tenofovir exposure, substantially improving its renal and bone safety profile.[2]
Now, a new class of lipid-conjugated prodrugs, represented by This compound (CMX157/Tenofovir Exalidex) , aims to further optimize delivery and potency. By mimicking natural lipids, these compounds utilize different cellular uptake pathways to achieve even higher intracellular concentrations of TFV-DP at lower doses, promising an enhanced efficacy and safety margin.[4]
The Decisive Factor: Mechanism of Intracellular Activation
The safety profile of a tenofovir prodrug is intrinsically linked to where and how it is converted into its active form. The efficiency of intracellular activation versus plasma hydrolysis dictates the concentration of tenofovir in the systemic circulation versus inside target cells (like lymphocytes or hepatocytes). High plasma tenofovir is a key driver of off-target toxicity.
-
Tenofovir Disoproxil Fumarate (TDF): TDF is rapidly hydrolyzed by plasma esterases upon absorption.[5] This premature conversion releases tenofovir systemically, which must then be transported into target cells. The high circulating levels of tenofovir expose non-target tissues, such as the renal proximal tubules, to the drug, increasing the risk of toxicity.[6]
-
Tenofovir Alafenamide (TAF): TAF is significantly more stable in plasma.[3] It efficiently enters target cells, where it is primarily hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) to release tenofovir.[7] This targeted intracellular activation leads to much higher concentrations of the active TFV-DP within lymphocytes and hepatocytes while reducing plasma tenofovir levels by over 90% compared to TDF.[3]
-
This compound (CMX157): As a lipid conjugate, CMX157 is designed to remain intact in plasma and utilize lipid uptake pathways for cellular entry.[4] This strategy bypasses the reliance on specific transporters and esterases for activation, leading to highly efficient delivery into target cells and extremely low systemic exposure to the parent drug.[8]
Figure 1: Prodrug activation pathways.
Comparative Cytotoxicity in Relevant Cell Lines
The 50% cytotoxic concentration (CC50) is a standard measure of a drug's toxicity, representing the concentration required to cause the death of 50% of cells in a culture. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as CC50/EC50 (50% effective concentration), provides a measure of the drug's therapeutic window.
The choice of cell line is critical for assessing relevant toxicities. Key cell lines include:
-
Lymphocytic cell lines (e.g., MT-2, CEM): Represent the primary target for HIV therapy.
-
Renal proximal tubule epithelial cells (e.g., HK-2): A crucial model for studying the nephrotoxicity associated with tenofovir.[9]
-
Hepatocellular carcinoma cells (e.g., HepG2): Relevant for HBV therapy and assessing general liver toxicity.
Table 1: Comparative In Vitro Cytotoxicity of Tenofovir and its Prodrugs
| Compound | Cell Line | CC50 (µM) | Comments | Reference |
| Tenofovir (TFV) | HepG2 (Liver) | 398 | Serves as a baseline for the parent drug's intrinsic toxicity. | [10] |
| Tenofovir (TFV) | Skeletal Muscle Cells | 870 | Low cytotoxicity observed in muscle cells. | [10] |
| Tenofovir (TFV) | HK-2 (Kidney) | 9.2 (at 48h) | Demonstrates tenofovir's potential for renal cytotoxicity at lower concentrations than in other cell types. | [11] |
| Tenofovir Alafenamide (TAF) | MT-2 (Lymphocyte) | > 1 (1000 nM) | No cytotoxicity observed up to the highest tested concentration. | [12] |
| CMX157 | HepG2 (Liver) | 18.8 | While more cytotoxic than the parent tenofovir in this specific assay, its vastly superior potency (EC50) results in a high selectivity index. | [4] |
| CMX157 | Human Bone Marrow Cells | 2.5 - 4.6 | Demonstrates moderate cytotoxicity in hematopoietic progenitor cells. | [7] |
| CMX157 | PBMCs (Lymphocyte) | > 1 (1000 nM) | No cytotoxicity observed up to the highest tested concentration, indicating high safety in target immune cells. | [8] |
Causality Insight: The data reveals that while the parent drug tenofovir has intrinsically low cytotoxicity in many cell types (CC50 > 300 µM), it shows more pronounced effects in kidney cells.[10][11] TAF and CMX157 exhibit excellent safety profiles in target lymphocyte cell lines, with no cytotoxicity observed at concentrations far exceeding their effective antiviral doses.[8][12] The lower CC50 for CMX157 in HepG2 cells compared to the parent drug may seem counterintuitive. However, this is likely due to the highly efficient lipid-mediated uptake of CMX157 into these cells, leading to a much higher intracellular drug concentration.[4] Despite this, its therapeutic index remains exceptionally high due to its picomolar to nanomolar potency.
Mitochondrial Toxicity Assessment
Mitochondrial toxicity is a known concern for some NRTIs, which can mistakenly inhibit mitochondrial DNA polymerase gamma (Pol-γ), leading to mtDNA depletion and cellular dysfunction.
Studies have shown that tenofovir has a very low affinity for Pol-γ. In vitro experiments confirm this favorable profile:
-
Treatment of human hepatoblastoma (HepG2), skeletal muscle, and renal proximal tubule cells with high concentrations of tenofovir (up to 300 µM) produced no significant changes in mitochondrial DNA (mtDNA) levels.
-
In a comparative analysis, the potency of NRTIs to inhibit mtDNA synthesis was: ddC > ddI > d4T > ZDV > lamivudine = abacavir = tenofovir.
-
Furthermore, a study comparing TAF and TDF in human T-lymphoblastoid cells found that neither prodrug had a significant effect on cell growth, mitochondrial potential, production of reactive oxygen species (ROS), or mtDNA content, even at concentrations that achieve intracellular TFV-DP levels 4- to 5-fold higher than those seen in clinical TDF treatment.[13]
These results strongly indicate that tenofovir and its advanced prodrugs, TAF and CMX157, have a low potential for causing mitochondrial toxicity in vitro.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard, self-validating method for determining the CC50 of a compound in an adherent cell line like HK-2 or HepG2. The principle relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active (i.e., living) cells. The amount of formazan produced is proportional to the number of viable cells.
Figure 2: Workflow for MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HK-2 cells to approximately 80-90% confluency.
-
Trypsinize, neutralize, and centrifuge the cells. Resuspend the cell pellet in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired density (e.g., 1x10^5 cells/mL) and seed 100 µL into each well of a 96-well plate (yielding 1x10^4 cells/well).
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of each prodrug in sterile DMSO.
-
Perform serial dilutions of the stock solution in assay medium (typically medium with reduced serum, e.g., 2% FBS) to achieve the final desired concentrations.
-
Carefully remove the culture medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Ensure to include control wells: untreated cells (100% viability control) and wells with medium only (background control).
-
Incubate for the chosen duration (e.g., 48 hours).
-
-
MTT Assay and Data Acquisition:
-
Following incubation, add 20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.
-
Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated well / Average absorbance of untreated control wells) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot percent viability against the log of the compound concentration and fit a non-linear regression curve to determine the CC50 value.
-
Conclusion and Future Outlook
The in vitro evidence clearly demonstrates a progressively improving safety profile with each generation of tenofovir prodrugs.
-
TDF's utility is hampered by its plasma instability, which leads to higher systemic tenofovir exposure and a greater risk of off-target effects, particularly in renal cells.
-
TAF represents a major advance, with its enhanced plasma stability and targeted intracellular activation mechanism significantly reducing systemic tenofovir levels and improving its in vitro safety profile, especially concerning mitochondrial function.[13]
-
This compound (CMX157) and other lipid-conjugated prodrugs offer a promising future. Their unique cellular uptake mechanism results in exceptionally high potency and requires a much lower dose, which, combined with high plasma stability, is expected to yield an even wider therapeutic window and a superior safety profile. While direct comparative cytotoxicity data across all three prodrugs in a single study is limited, the available evidence strongly supports this trend of improved safety through optimized drug delivery.
For researchers in drug development, these findings underscore the critical importance of prodrug design in balancing efficacy and safety. The focus on maximizing intracellular activation while minimizing systemic exposure remains the most effective strategy for mitigating the potential toxicities of potent antiviral agents like tenofovir.
References
-
Birkus, G., et al. (2002). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 716–723.
-
Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 5909–5916.
-
Ray, A. S., et al. (2016). Tenofovir alafenamide: A novel oral prodrug of tenofovir for the treatment of HIV-1 and hepatitis B virus infections. Antiviral Research, 125, 63-70.
-
Lantero, E., et al. (2010). Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections. Antimicrobial Agents and Chemotherapy, 54(8), 3378–3385.
-
Gürtler, L. G., et al. (2007). In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. Antimicrobial Agents and Chemotherapy, 51(5), 1687–1694.
-
Das, B., et al. (2020). Tenofovir alafenamide does not inhibit mitochondrial function and cholesterol biosynthesis in human T lymphoblastoid cell line. Antiviral Research, 182, 104910.
-
Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898–1906.
-
Babusis, D., et al. (2013). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 57(2), 809–815.
-
MedchemExpress. (n.d.). Tenofovir exalidex (CMX-157).
-
Padilla, S., et al. (2017). Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity. Toxicological Sciences, 156(2), 482–491.
-
Zhang, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 952854.
-
Abdul-Sater, Z., et al. (2017). Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity. PLOS ONE, 12(3), e0173568.
-
Sax, P. E., et al. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection: a randomised, double-blind, phase 3, non-inferiority trial. The Lancet, 385(9987), 2606–2615.
-
Mackman, R. L., et al. (2010). Discovery of a novel, orally bioavailable, phosphonoamidate prodrug of tenofovir (GS-7340) for the treatment of HIV. Journal of Medicinal Chemistry, 53(2), 848–857.
-
Lanier, E. R., et al. (2010). Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV. Antimicrobial Agents and Chemotherapy, 54(7), 2912–2920.
-
Gallant, J. E., et al. (2016). Bone Mineral Density After Switching From Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide in Antiretroviral-Experienced Adults. Journal of Acquired Immune Deficiency Syndromes, 73(3), 297–303.
Sources
- 1. Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots Following Tenofovir Alafenamide: The TAF-DBS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine, CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis B Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epistemonikos.org [epistemonikos.org]
- 10. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tenofovir alafenamide does not inhibit mitochondrial function and cholesterol biosynthesis in human T lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Plasma Stability of Tenofovir Prodrugs: TAF vs. Mono-POC Methyl Tenofovir
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development, particularly for nucleotide analogues like tenofovir, the design of effective prodrugs is paramount. An ideal prodrug enhances the bioavailability of the parent drug, delivering it to the target cells while minimizing systemic exposure and off-target effects. A critical determinant of a prodrug's success is its stability in human plasma. Premature conversion in the bloodstream can lead to reduced efficacy and increased systemic toxicity.
This guide provides a detailed comparison of the plasma stability of two tenofovir prodrugs: the well-established Tenofovir Alafenamide (TAF) and the less-characterized Mono-POC Methyl Tenofovir. While extensive data exists for TAF, this guide will also explore the anticipated stability of this compound based on its chemical structure, offering a forward-looking perspective for researchers in the field.
Understanding the Prodrugs: A Structural Overview
Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of tenofovir.[1][2] Its design incorporates a phenylalanyl and an isopropyl ester moiety, which are key to its unique activation pathway.[2][3] This structure renders TAF highly stable in plasma, allowing it to efficiently reach target cells like hepatocytes and peripheral blood mononuclear cells (PBMCs).[1][4]
This compound is a phosphonate prodrug characterized by a (pivaloyloxymethyl)oxycarbonyl (POC) and a methyl group.[5] Information on this compound is less prevalent in peer-reviewed literature, where it is often cited as a reference standard or an impurity of other tenofovir prodrugs.[6] Its structure suggests a different enzymatic pathway for activation compared to TAF.
The Critical Role of Plasma Stability
The enhanced plasma stability of TAF compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), is a key factor in its improved safety and efficacy profile.[4] TAF's stability allows for lower dosing and reduced systemic levels of tenofovir, thereby mitigating off-target effects, particularly on the kidneys and bones.[1][7]
The plasma stability of a prodrug is primarily dictated by its susceptibility to plasma enzymes. Understanding these interactions is crucial for predicting a prodrug's pharmacokinetic profile.
Metabolic Pathways and Bioactivation
The bioactivation of TAF is a multi-step process that occurs predominantly within target cells, not in the plasma. This intracellular conversion is a hallmark of its design and a primary reason for its plasma stability.
Tenofovir Alafenamide (TAF) Activation:
-
Intracellular Uptake: TAF is efficiently taken up by target cells.
-
Enzymatic Cleavage: Inside the cell, the ester moiety of TAF is hydrolyzed by Cathepsin A (CatA) , a lysosomal carboxypeptidase.[8][9][10] In hepatocytes, Carboxylesterase 1 (CES1) also plays a significant role in this initial metabolic step.[1][11][12]
-
Intermediate Formation: This initial cleavage results in an unstable intermediate.
-
Phosphoramidase Activity: The intermediate is then cleaved by a phosphoramidase, releasing the active metabolite, tenofovir.
-
Phosphorylation: Tenofovir is subsequently phosphorylated by cellular kinases to its active diphosphate form, tenofovir-diphosphate (TFV-DP), which is a potent inhibitor of viral reverse transcriptase.[13]
The following diagram illustrates the intracellular activation pathway of TAF:
Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).
Anticipated Activation of this compound:
Based on its structure, the activation of this compound would likely be initiated by non-specific plasma esterases that cleave the POC moiety. This would differ significantly from the targeted intracellular activation of TAF. The presence of a methyl ester suggests a potential for slower hydrolysis compared to other ester prodrugs, but this is speculative without direct experimental data.
Assessing Plasma Stability: An In Vitro Approach
A standard in vitro plasma stability assay is a cornerstone for evaluating and comparing prodrug candidates.[14] This experiment provides crucial data on a compound's half-life in plasma, which is a direct measure of its stability.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a generalized procedure for assessing the plasma stability of tenofovir prodrugs.
Objective: To determine the in vitro half-life (t½) of this compound and TAF in human plasma.
Materials:
-
Test compounds (this compound, TAF)
-
Control compound (a compound with known plasma stability)
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (IS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the test compounds into the plasma at a final concentration of 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[14]
-
-
Reaction Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard. This step precipitates plasma proteins and stops the enzymatic reaction.
-
Sample Processing:
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15][16][17]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
The following diagram provides a visual representation of this experimental workflow:
Caption: Workflow for an in vitro plasma stability assay.
Comparative Data and Discussion
The following table summarizes the known plasma stability of TAF and provides a hypothetical, yet plausible, stability profile for this compound based on its chemical structure. It is crucial to note that the data for this compound is an educated estimation and requires experimental verification.
| Compound | Key Structural Features | Primary Plasma Metabolizing Enzymes | In Vitro Plasma Half-life (t½) |
| Tenofovir Alafenamide (TAF) | Phosphonamidate with phenylalanyl and isopropyl ester moieties | Minimal metabolism in plasma; primarily intracellular activation by Cathepsin A and Carboxylesterase 1.[1][9][11] | > 24 hours (highly stable)[18][19] |
| This compound | Phosphonate with (pivaloyloxymethyl)oxycarbonyl (POC) and methyl ester moieties | Likely susceptible to plasma esterases. | Hypothetical: < 60 minutes |
Discussion:
-
TAF's Superior Stability: The exceptional plasma stability of TAF is a direct result of its phosphonamidate structure, which is not readily cleaved by plasma esterases.[1][4] This stability is the cornerstone of its clinical success, enabling targeted intracellular drug delivery.
-
Predicted Instability of this compound: In contrast, the POC moiety in this compound is a substrate for plasma esterases. While the methyl ester may confer some degree of stability compared to other ester prodrugs, it is unlikely to approach the stability of TAF's phosphonamidate linkage. This would likely lead to premature conversion to tenofovir in the bloodstream, potentially increasing systemic exposure and associated toxicities.
Conclusion and Future Directions
The comparative analysis underscores the critical role of prodrug design in achieving optimal pharmacokinetic profiles. Tenofovir Alafenamide stands as a benchmark for plasma stability, a feature directly linked to its targeted intracellular activation mechanism.
While direct experimental data for this compound is lacking, its chemical structure strongly suggests a lower plasma stability compared to TAF. For researchers developing new tenofovir prodrugs, this comparison highlights the importance of incorporating moieties that resist plasma enzymatic degradation to ensure efficient delivery to target cells.
Future research should focus on obtaining direct experimental evidence for the plasma stability and metabolic pathways of this compound and other novel tenofovir prodrugs. Such studies will be invaluable in the ongoing effort to develop safer and more effective antiviral therapies.
References
-
Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). MDPI. Available from: [Link]
-
Hendrix, C. W., et al. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]
-
Spinelli, M. A., et al. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring. Open Forum Infectious Diseases. Available from: [Link]
-
Hendrix, C. W., et al. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. National Institutes of Health. Available from: [Link]
-
Aggarwal, N. N., et al. Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. Pharmaceutical Analytica Acta. Available from: [Link]
-
Momper, J. D., et al. Pharmacokinetics of tenofovir alafenamide with and without cobicistat in pregnant and postpartum women living with HIV. eScholarship. Available from: [Link]
-
SynZeal. Tenofovir Mono POC Dimer. Available from: [Link]
-
Cottrell, M. L., et al. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry. Available from: [Link]
-
Zhu, H. J., et al. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]
-
Mehellou, Y., et al. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available from: [Link]
-
Nishikata, M., et al. Effects of Genetic Polymorphisms of Cathepsin A on Metabolism of Tenofovir Alafenamide. Biological and Pharmaceutical Bulletin. Available from: [Link]
-
Zhang, Y., et al. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. Available from: [Link]
-
Al-Majdoub, Z. M., et al. Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection. MDPI. Available from: [Link]
-
Popa, A., et al. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. Available from: [Link]
-
Wikipedia. Tenofovir alafenamide. Available from: [Link]
-
Bonten, E. J., et al. Proteolytic Activation of Human Cathepsin A. The Journal of Biological Chemistry. Available from: [Link]
-
Birkus, G., et al. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. ResearchGate. Available from: [Link]
-
Baszczyňski, O., et al. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available from: [Link]
-
Sykes, C., et al. Validation and implementation of liquid chromatographic-mass spectrometric (LC–MS) methods for the quantification of tenofovir prodrugs. Johns Hopkins University. Available from: [Link]
-
Wikipedia. Cathepsin A. Available from: [Link]
-
University of Liverpool. Tenofovir-DF PK Fact Sheet. Available from: [Link]
-
von Kleist, M., et al. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection. PLOS One. Available from: [Link]
-
Hsiao, C. C., et al. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation. European Journal of Medicinal Chemistry. Available from: [Link]
-
Umehara, K., et al. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. Drug Metabolism and Disposition. Available from: [Link]
-
Hiraiwa, M. Cathepsin A/protective protein: an unusual lysosomal multifunctional protein. Cellular and Molecular Life Sciences. Available from: [Link]
-
Zhang, Y., et al. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. Available from: [Link]
-
Birkus, G., et al. Role of Cathepsin A and Lysosomes in the Intracellular Activation of Novel Antipapillomavirus Agent GS-9191. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Zhang, Y., et al. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Scilit. Available from: [Link]
-
Umehara, K., et al. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis. ResearchGate. Available from: [Link]
-
Tiz, D. B., et al. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. Available from: [Link]
-
Popa, A., et al. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. ResearchGate. Available from: [Link]
-
Chen, Y. H., et al. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. MDPI. Available from: [Link]
-
Wikimedia Commons. File:Tenofovir alafenamide structure.svg. Available from: [Link]
-
ResearchGate. Structure of tenofovir alafenamide (TAF). Available from: [Link]
Sources
- 1. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound (Mixture of Diastereomers) | CAS No- 1246812-16-7 | NA [chemicea.com]
- 6. Mono-POC Tenofovir | 211364-69-1 [chemicalbook.com]
- 7. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Genetic Polymorphisms of Cathepsin A on Metabolism of Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Cathepsin A and Lysosomes in the Intracellular Activation of Novel Antipapillomavirus Agent GS-9191 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug Advantage: A Comparative Analysis of Intracellular Metabolite Formation from Tenofovir Prodrugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir (TFV) is a potent nucleotide reverse transcriptase inhibitor (NRTI) that forms the backbone of antiretroviral therapy for HIV infection and is also used for the treatment of hepatitis B virus (HBV) infection.[1][2] However, the inherent chemical properties of tenofovir, specifically its phosphonate group which carries a negative charge at physiological pH, result in poor cell permeability and limited oral bioavailability.[1] To overcome these limitations, prodrug strategies have been successfully employed to mask the phosphonate group, thereby enhancing intestinal absorption and cellular uptake. This guide provides a comparative analysis of the two most prominent tenofovir prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). We will delve into their distinct intracellular metabolic pathways, the resulting concentrations of the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP), and the clinical implications of these differences.
The Tale of Two Prodrugs: TDF vs. TAF
While both TDF and TAF are designed to deliver tenofovir into target cells, their molecular design and subsequent metabolic activation pathways are fundamentally different. These differences have profound effects on their plasma stability, intracellular drug loading, and ultimately, their clinical safety and efficacy profiles.
Tenofovir Disoproxil Fumarate (TDF)
TDF is an ester-based prodrug of tenofovir.[1] Its design facilitates oral absorption, after which it is rapidly and extensively hydrolyzed in the plasma by esterases to release tenofovir.[3][4][5] This systemic conversion leads to high circulating levels of tenofovir in the plasma.[4][6][7] The free tenofovir is then taken up by target cells, such as peripheral blood mononuclear cells (PBMCs), where it undergoes two sequential phosphorylation steps by intracellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[1][8]
Tenofovir Alafenamide (TAF)
TAF, a phosphonoamidate prodrug, represents a more targeted approach to delivering tenofovir.[1][9] TAF is designed to be more stable in plasma, minimizing premature conversion to tenofovir in the systemic circulation.[3][8][10][11] This enhanced plasma stability allows for the intact prodrug to be more efficiently transported into target cells.[3] Once inside the cell, TAF is primarily hydrolyzed by cathepsin A, a lysosomal enzyme, to form an intermediate metabolite which then converts to tenofovir.[1][12] In hepatocytes, carboxylesterase 1 (CES1) also plays a significant role in this activation step.[12][13] Following the intracellular release of tenofovir, it is then phosphorylated to the active TFV-DP.[12]
Visualizing the Metabolic Pathways
The distinct metabolic activation pathways of TDF and TAF are illustrated in the following diagram:
Caption: Metabolic activation of TDF and TAF.
Comparative Analysis of Intracellular TFV-DP Formation
The differential metabolic pathways of TDF and TAF lead to significant differences in the efficiency of intracellular TFV-DP formation and the systemic exposure to tenofovir.
Key Performance Metrics: A Tabular Comparison
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Key Implications |
| Plasma Stability | Low; rapidly converted to tenofovir by plasma esterases.[8] | High; more resistant to plasma hydrolysis.[3][10][11] | Higher systemic tenofovir exposure with TDF; more intact TAF available for cellular uptake. |
| Primary Site of Tenofovir Release | Plasma.[3][4][5] | Intracellular (lymphocytes, hepatocytes).[2][5] | Targeted intracellular drug delivery with TAF. |
| Intracellular TFV-DP in PBMCs | Lower concentrations.[6] | 4- to 7-fold higher concentrations.[6][14][15] | Enhanced antiviral potency at a lower administered dose for TAF. |
| Plasma Tenofovir (TFV) Exposure | High.[6][7] | Approximately 90% lower than with TDF.[6][7][9] | Reduced potential for off-target toxicities (renal and bone) with TAF. |
| Standard Oral Dose | 300 mg once daily.[16] | 10 mg or 25 mg once daily (depending on the combination regimen).[16] | Lower pill burden and reduced systemic drug exposure with TAF. |
Data compiled from multiple clinical and preclinical studies.
The higher intracellular concentration of the active TFV-DP achieved with TAF at a much lower oral dose is a direct consequence of its greater plasma stability and efficient intracellular activation.[15] This targeted delivery mechanism not only enhances the antiviral efficacy but also significantly reduces the systemic exposure to tenofovir, which has been associated with renal and bone toxicities observed with long-term TDF therapy.[6][17]
Experimental Protocol: Quantification of Intracellular Tenofovir Diphosphate in PBMCs
To provide a practical framework for researchers, this section outlines a detailed, step-by-step methodology for the quantification of intracellular TFV-DP in peripheral blood mononuclear cells (PBMCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a synthesis of methodologies described in the scientific literature.[3]
I. PBMC Isolation and Cell Counting
Objective: To isolate a pure population of PBMCs from whole blood and accurately determine the cell count for normalization of metabolite concentrations.
Materials:
-
Whole blood collected in EDTA-containing tubes.
-
Ficoll-Paque PLUS.
-
Phosphate-buffered saline (PBS).
-
Trypan blue solution.
-
Hemocytometer or automated cell counter.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, being careful not to disturb the mononuclear cell layer at the interface.
-
Carefully collect the PBMC layer and transfer to a new tube.
-
Wash the isolated PBMCs by adding PBS and centrifuging at 100 x g for 10 minutes. Repeat this wash step.
-
Resuspend the PBMC pellet in a known volume of PBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.
II. Intracellular Metabolite Extraction
Objective: To lyse the PBMCs and extract the intracellular TFV-DP.
Materials:
-
70% Methanol in water, chilled to -20°C.
-
Internal standard (e.g., isotopically labeled TFV-DP).
Procedure:
-
Aliquot a known number of PBMCs (e.g., 5-10 million cells) into a microcentrifuge tube.
-
Centrifuge to pellet the cells and remove the supernatant.
-
Add 500 µL of ice-cold 70% methanol containing the internal standard to the cell pellet.
-
Vortex vigorously to lyse the cells.
-
Incubate on ice for 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube for LC-MS/MS analysis.
III. LC-MS/MS Analysis
Objective: To separate and quantify TFV-DP using a validated LC-MS/MS method.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Illustrative):
-
Column: A suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) or an ion-exchange column.
-
Mobile Phase A: Water with an appropriate modifier (e.g., ammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution program designed to retain and separate the highly polar TFV-DP.
-
Flow Rate: As recommended for the chosen column.
-
Injection Volume: 10-20 µL.
MS/MS Conditions (Illustrative):
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte and mobile phase.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TFV-DP and its internal standard. For example, for TFV-DP, a potential transition could be m/z 448 -> 176.
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
Experimental Workflow Diagram
Caption: Workflow for TFV-DP quantification.
Conclusion: A Paradigm Shift in Tenofovir Therapy
The development of tenofovir alafenamide represents a significant advancement in antiretroviral therapy, driven by a deeper understanding of intracellular pharmacology. By designing a prodrug with enhanced plasma stability and a targeted intracellular activation mechanism, TAF achieves higher concentrations of the active metabolite, TFV-DP, in target cells at a substantially lower oral dose compared to TDF.[15][17] This improved therapeutic index translates to a more favorable safety profile, particularly concerning renal and bone health, without compromising antiviral efficacy.[17] For researchers and drug development professionals, the comparative analysis of these two prodrugs underscores the importance of optimizing drug delivery to maximize on-target activity while minimizing systemic exposure and associated toxicities. The experimental protocols provided herein offer a foundational resource for the continued investigation and development of novel intracellularly targeted therapies.
References
- Delahunty, T., Bushman, L., Fletcher, C. V. (2009). Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells.
- Babusis, D., et al. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 18(6), 899.
- Birkus, G., et al. (2007). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 51(2), 543-549.
- Custodio, J. M., et al. (2016). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. Journal of Acquired Immune Deficiency Syndromes, 71(1), 32-39.
- Lee, W., et al. (2017). Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection. Molecules, 22(10), 1735.
- Eisenbraun, M. D., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(3), 968-975.
- Ray, A. S., et al. (2016). Tenofovir alafenamide: A novel oral prodrug of tenofovir for the treatment of HIV-1 infection. Antiviral Research, 125, 63-70.
- Bester, M. J., et al. (2018). Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV): Data From the PANNA Network. Clinical Infectious Diseases, 67(11), 1732-1738.
- Rower, C., et al. (2019). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy, 63(10), e01138-19.
- Sax, P. E., et al. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection: a randomised, double-blind, phase 3 trial. The Lancet, 385(9987), 2606-2615.
- Callebaut, C., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 5909-5916.
- Hill, A., et al. (2016). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety?
- Anderson, P. L., et al. (2012). Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women. AIDS Research and Human Retroviruses, 28(7), 729-732.
- Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906.
- Cottrell, M. L., et al. (2016). Plasma and intracellular PK of tenofovir in patients switched from TDF to TAF. Conference on Retroviruses and Opportunistic Infections.
- Zhang, W., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 938883.
- Ray, A. S., et al. (2016). A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus. Antiviral Research, 125, 63-70.
- Callebaut, C., et al. (2013). Higher intracellular concentrations with tenofovir alafenamide (TAF) overcomes K65R and other key NRTI resistance in vitro. HIV i-Base.
- Sax, P. E., et al. (2014). Tenofovir Alafenamide Vs. Tenofovir Disoproxil Fumarate in Single Tablet Regimens for Initial HIV-1 Therapy. Journal of Acquired Immune Deficiency Syndromes, 67(1), 52-58.
- Kumar, P., et al. (2020). Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). TAF vs. TDF: A Comparative Analysis of Tenofovir Formulations for HIV and HBV Management. NINGBO INNO PHARMCHEM CO.,LTD.
- Mzayen, K., et al. (2021). Tenofovir alafenamide compared to tenofovir disoproxil fumarate: metabolic effects in vivo. AIDS, 35(13), 2115-2124.
- Takahashi, M., et al. (2024). Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence. Journal of Pharmaceutical and Biomedical Analysis, 241, 115989.
- ResearchGate. (n.d.). Structures of tenofovir (TFV), tenofovir DF (TDF), and TAF.
- Anderson, P. L., et al. (2017). Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy. Antimicrobial Agents and Chemotherapy, 62(1), e01519-17.
- Ogawa, E., et al. (2020). Effect of switching from tenofovir disoproxil fumarate to tenofovir alafenamide on lipid profiles in patients with hepatitis B. World Journal of Gastroenterology, 26(48), 7779-7791.
- Gandhi, M., et al. (2020). Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots. Journal of Acquired Immune Deficiency Syndromes, 85(5), 557-563.
- Jordan, C. L., et al. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Journal of Pharmacy Practice, 33(2), 209-215.
- Lee, S. K., et al. (2022). A Reality We Have to Face in the Era of Tenofovir-Derived Pre-exposure Prophylaxis and Antiretroviral Therapy: A Paradigm Shift From the Reduction of HIV Risk to the Increased Risk of Cardiovascular Disease?. Preprints.org.
- Gandhi, M., et al. (2020). Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots Following Tenofovir Alafenamide: The TAF-DBS Study. Journal of Acquired Immune Deficiency Syndromes, 85(5), 557-563.
- Reddy, M., et al. (2018). Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. CPT: Pharmacometrics & Systems Pharmacology, 7(12), 778-786.
- Drugs.com. (2025). Tenofovir Disoproxil Side Effects: Common, Severe, Long Term. Drugs.com.
Sources
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 6. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of PBMC Isolation Precision on Study Outcomes [sampled.com]
- 8. A Population Pharmacokinetic Model of Whole-Blood and Intracellular Tacrolimus in Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of designed experiments for the improvement of pre-analytical workflow for the quantification of intracellular nucleotides in cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. Development of an optimized method for processing peripheral blood mononuclear cells for 1H-nuclear magnetic resonance-based metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mono-POC Methyl Tenofovir: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and innovation to the safe and compliant management of chemical entities throughout their lifecycle. This guide provides a comprehensive framework for the proper disposal of Mono-POC Methyl Tenofovir, a key intermediate or impurity in the synthesis of Tenofovir prodrugs. By adhering to these procedures, we can ensure the safety of our personnel, protect the environment, and maintain the integrity of our research operations.
Understanding the Compound: Hazard Identification and Risk Assessment
Core Principles of Hazard Mitigation:
-
Assume Hazard: In the absence of specific data, treat this compound with the same precautions as other cytotoxic or antineoplastic drugs.[4]
-
Minimize Exposure: The primary goal is to reduce the risk of exposure to all personnel. This can be achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[2]
-
Waste Segregation: Proper identification and segregation of hazardous waste are critical for compliant disposal.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and aerosols.[4] |
| Lab Coat | Disposable, solid-front, back-closing gown | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) office. | To prevent inhalation of airborne particles. |
Spill Management: A Plan for the Unexpected
Accidents can happen. A well-defined spill management plan is essential to mitigate the impact of an accidental release.
Immediate Actions for a Spill:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Containment: For liquid spills, use absorbent pads or other suitable materials to contain the spill. For solid spills, gently cover with a damp cloth or absorbent material to avoid generating dust.
-
Cleanup: Use a dedicated spill kit containing appropriate cleaning agents and disposal bags.
-
Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail. The following workflow, illustrated in the diagram below, outlines the key stages.
Caption: Disposal Workflow for this compound.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste streams containing this compound. This includes:
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and empty vials.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
Sharps Waste: Contaminated needles and syringes.
-
-
Segregate these waste streams into separate, clearly marked containers. Do not mix hazardous waste with non-hazardous waste.[7]
-
-
Containerization and Labeling:
-
Use only containers that are compatible with the chemical waste and are in good condition.[8]
-
Each container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.[9]
-
Ensure all containers are kept securely closed when not in use.[8]
-
-
Temporary Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[5]
-
The SAA should be located at or near the point of generation and should be clearly marked with a "Hazardous Waste" sign.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[5]
-
-
Final Disposal:
-
Once a waste container is full, or within one year of the accumulation start date, arrange for its removal by your institution's EHS department or a certified hazardous waste contractor.[10][11]
-
Never dispose of this compound down the drain. The EPA has strict regulations against the sewering of hazardous pharmaceutical waste.[12][13]
-
Complete all required waste manifests and documentation as per institutional and regulatory requirements.
-
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is governed by federal and state regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[13][14] Laboratories are considered hazardous waste generators and must comply with specific requirements for waste identification, management, and disposal.[10]
-
OSHA (Occupational Safety and Health Act): OSHA sets standards for workplace safety, including the handling of hazardous chemicals.[4] Employers are required to provide a safe working environment and to inform and train employees about the hazards of the chemicals they work with.
It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies and procedures for hazardous waste management.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, environmental stewardship, and scientific integrity. By implementing the guidelines outlined in this document, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71772014, Mono-poc tenofovir. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differential Removal of Thymidine Nucleotide Analogues from Blocked DNA Chains by Human Immunodeficiency Virus Reverse Transcriptase in the Presence of Physiological Concentrations of 2′-Deoxynucleoside Triphosphates. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discontinuation of Nucleoside Analogues in Hepatitis B Virus Infection. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Stericycle. (2026, January 14). EPA Final Rule on Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Millennium Medical Publishing. (n.d.). Cessation of Nucleoside/Nucleotide Analogue Therapy in Chronic Hepatitis B HBeAg-Negative Patients. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Tenofovir Mono ester Impurity. Retrieved from [Link]
-
PNAS. (n.d.). Continuous elimination of oxidized nucleotides is necessary to prevent rapid onset of cellular senescence. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Rx Destroyer. (2022, November 2). What Determines Hazardous and Non-Hazardous Pharmaceuticals. Retrieved from [Link]
-
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exonuclease Removal of Dideoxycytidine (Zalcitabine) by the Human Mitochondrial DNA Polymerase. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
WorkSafe QLD. (n.d.). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
-
SynZeal. (n.d.). Mono-POC Isopropyl Tenofovir. Retrieved from [Link]
-
Veeprho. (n.d.). Tenofovir Monoester. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]
Sources
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hse.gov.uk [hse.gov.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ashp.org [ashp.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. securewaste.net [securewaste.net]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Essential Protective Measures: A Guide to Handling Mono-POC Methyl Tenofovir
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling Mono-POC Methyl Tenofovir, a derivative of the antiviral agent Tenofovir. By providing in-depth, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Understanding the Compound: A Risk-Based Approach
The available safety data for TAF indicates that it can cause skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and damaging fertility or the unborn child.[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[2] Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the last and most critical line of defense against potential exposure.[3] The following PPE is mandatory when handling this compound in solid (powder) or solution form.
Eye and Face Protection: The First Barrier
-
Rationale: To prevent contact with aerosols, droplets, or solid particulates that can cause serious eye damage.[4][5]
-
Recommendation: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as preparing concentrated solutions or performing vigorous agitation, a full-face shield used in conjunction with safety glasses is required.
Hand Protection: Preventing Dermal Absorption
-
Rationale: To protect against skin irritation and potential dermal absorption of the compound.[2]
-
Recommendation: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. It is critical to double-glove when handling concentrated forms of the compound. Gloves should be inspected for any signs of degradation or puncture before and during use and changed immediately if compromised.
Body Protection: Shielding from Contamination
-
Rationale: To prevent contamination of personal clothing and minimize skin exposure.
-
Recommendation: A fully buttoned laboratory coat is required for all procedures. For tasks with a significant risk of splashes or spills, a chemically resistant apron or disposable gown should be worn over the lab coat.[6] Contaminated work clothing should not be allowed out of the workplace.[2]
Respiratory Protection: Guarding Against Inhalation
-
Rationale: To prevent the inhalation of fine powders or aerosols, which can cause respiratory irritation and potential systemic toxicity.[2]
-
Recommendation: For handling small quantities of the solid compound in a well-ventilated area, a NIOSH-approved N95 respirator is the minimum requirement. For weighing larger quantities or when engineering controls such as a fume hood are not available, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended.
Procedural Guidance: PPE in Practice
The level of PPE required is dictated by the specific procedure being performed. The following table outlines recommended PPE levels for common laboratory tasks involving this compound.
| Task | Risk Level | Recommended PPE Ensemble |
| Weighing Solid Compound | High | Double nitrile gloves, lab coat, N95 respirator (or PAPR for larger quantities), safety glasses with side shields. |
| Preparing Stock Solutions | Medium | Double nitrile gloves, lab coat, safety glasses with side shields. A face shield is recommended if splashing is likely. |
| Cell Culture Dosing | Low | Single pair of nitrile gloves, lab coat, safety glasses. |
| Waste Disposal | Variable | Dependent on the nature of the waste. At a minimum, nitrile gloves, lab coat, and safety glasses. |
Step-by-Step Protocols for Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning personal protective equipment.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for safely removing personal protective equipment to avoid contamination.
Operational and Disposal Plans
Handling and Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents.[5]
-
Access to the compound should be restricted to authorized personnel.
Spill Management
-
In case of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material into a sealed, labeled container. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
All waste generated from handling this compound, including contaminated PPE, empty containers, and excess compound, must be treated as hazardous pharmaceutical waste.
-
Segregation: Do not mix with general laboratory waste.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed biomedical waste disposal company in accordance with all local, state, and federal regulations.[7] Never dispose of this compound down the drain or in the regular trash.[7]
Conclusion: A Culture of Safety
The responsible handling of this compound is a cornerstone of both personal safety and scientific integrity. By adhering to these guidelines, researchers can mitigate the risks associated with this compound and foster a laboratory environment where safety is an integral part of the scientific process. This guide serves as a living document and should be supplemented with institution-specific safety protocols and a thorough review of any forthcoming safety data for this specific molecule.
References
-
Drugs.com. (2025, March 10). Tenofovir Disoproxil Monograph for Professionals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, February 10). Personal Protective Equipment for Infection Control. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2022, October 3). Personal Protective Equipment (PPE): Protect the Worker with PPE. Retrieved from [Link]
- Verbeek, J. H., et al. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff.
-
MSF Medical Guidelines. TENOFOVIR DISOPROXIL FUMARATE = TDF oral. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). tenofovir disoproxil fumarate tablets. Retrieved from [Link]
-
Medscape. Viread (tenofovir DF) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- Tran, D., et al. (2008). Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. Emerging Infectious Diseases, 14(11), 1731-1736.
-
Gilead Sciences, Inc. (2007, September 26). NIOSH Docket #105 for Viread. Retrieved from [Link]
-
BWS. (2021, September 8). Disposing of Pharmaceutical Waste. Retrieved from [Link]
-
KM Pharma Solution Private Limited. MSDS - Tenofovir Mono ester Impurity. Retrieved from [Link]
-
UConn Health. Waste Stream Disposal –Quick Sheet. Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medprodisposal.com [medprodisposal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
